molecular formula C12H9NO4 B068409 Methyl 3,5-diformylindolizine-1-carboxylate CAS No. 163556-04-5

Methyl 3,5-diformylindolizine-1-carboxylate

Cat. No.: B068409
CAS No.: 163556-04-5
M. Wt: 231.2 g/mol
InChI Key: ROYXGFIJSNOFGY-UHFFFAOYSA-N
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Description

Methyl 3,5-diformylindolizine-1-carboxylate is a key heterocyclic building block used in organic synthesis for constructing complex indolizine derivatives . The indolizine core is a well-known pharmacophore with a broad range of documented biological activities, making this compound particularly valuable in medicinal chemistry research for the development of new therapeutic agents . Its structure, featuring multiple formyl and carboxylate functional groups, allows for extensive further modifications and derivatization, aiding in the exploration of new chemical reactions and mechanisms . This reagent is instrumental in the rational design of novel bioactive molecules and potential drug candidates, serving as a critical intermediate in research programs aimed at discovering compounds with targeted therapeutic properties .

Properties

IUPAC Name

methyl 3,5-diformylindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXGFIJSNOFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394050
Record name Methyl 3,5-diformylindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163556-04-5
Record name Methyl 3,5-diformylindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of Methyl 3,5-diformylindolizine-1-carboxylate . This document is structured for research scientists and process chemists, focusing on the mechanistic logic, experimental protocols, and critical process controls required to synthesize this specific fluorophore scaffold.

Target Molecule: this compound CAS: 163556-04-5 Molecular Formula: C₁₂H₉NO₄ Molecular Weight: 231.20 g/mol Core Application: Fluorescent labeling, pharmaceutical intermediate, organic semiconductor scaffolds.[1]

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of This compound presents a regiochemical challenge due to the requirement of formyl groups at both the C3 (pyrrole ring) and C5 (pyridine ring) positions, alongside a carboxylate at C1.

Retrosynthetic Logic
  • C3-Formyl Disconnection (Vilsmeier-Haack): The indolizine core is electron-rich, particularly at the C3 position (analogous to C3 in indole). The C3-formyl group is best introduced as the final step via electrophilic aromatic substitution using the Vilsmeier-Haack reagent.

  • Indolizine Core Construction: The C5-formyl group is located on the six-membered ring. Introducing a formyl group at C5 after ring formation is difficult due to the electron-deficient nature of the pyridine moiety. Therefore, the C5-formyl group (or a precursor) must be present in the pyridine starting material.

  • Ring Closure: The 1-carboxylate group suggests a cyclization involving a 2-substituted pyridine and an

    
    -halo ester .
    

Synthetic Pathway:

  • Step 1: Cyclocondensation of 2,6-pyridinedicarboxaldehyde with methyl bromoacetate to form the indolizine core.

  • Step 2: Regioselective Vilsmeier-Haack formylation at C3.

Retrosynthesis Diagram (Graphviz)

Retrosynthesis Target This compound (Target) Intermediate Methyl 5-formylindolizine-1-carboxylate (Precursor) Target->Intermediate Vilsmeier-Haack (C3 Formylation) SM1 2,6-Pyridinedicarboxaldehyde Intermediate->SM1 Cyclocondensation SM2 Methyl Bromoacetate Intermediate->SM2 + Base

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 2,6-pyridinedicarboxaldehyde.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 5-formylindolizine-1-carboxylate

This step constructs the bicyclic core. The reaction utilizes the nucleophilicity of the pyridine nitrogen to form a quaternary salt, followed by an intramolecular aldol-type condensation mediated by base.

Reagents:

  • 2,6-Pyridinedicarboxaldehyde (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Base: Triethylamine (Et₃N) or DBU (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: Reflux[2]

Mechanism:

  • N-Alkylation: Pyridine attacks methyl bromoacetate to form the N-(methoxycarbonylmethyl)pyridinium bromide salt.

  • Ylide Formation: Base deprotonates the

    
    -methylene protons (activated by the ester and the positive nitrogen), forming a pyridinium ylide.
    
  • Cyclization: The nucleophilic ylide carbon attacks the carbonyl carbon of the aldehyde at the C2 position.

  • Aromatization: Dehydration yields the indolizine ring. The aldehyde at C6 (original numbering) remains intact, becoming the C5-formyl group.

Protocol:

  • Quaternization: In a dry round-bottom flask, dissolve 2,6-pyridinedicarboxaldehyde (10.0 mmol) in anhydrous MeCN (50 mL). Add methyl bromoacetate (12.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4 hours. A precipitate (the pyridinium salt) may form.[2]

  • Cyclization: Add Triethylamine (25.0 mmol) dropwise to the suspension. The mixture will darken as the ylide forms and cyclizes.[2] Heat to reflux (80°C) for 6–8 hours.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove hydrobromide salts.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1) to isolate Methyl 5-formylindolizine-1-carboxylate as a yellow solid.

ParameterSpecification
Appearance Yellow crystalline solid
Rf Value ~0.4 (Hexane:EtOAc 3:1)
Key NMR Signal

10.0 ppm (s, 1H, CHO at C5)
Phase 2: Vilsmeier-Haack Formylation (C3 Functionalization)

The C3 position of the indolizine ring is highly nucleophilic. The Vilsmeier-Haack reaction selectively introduces a formyl group at this position without affecting the ester or the existing C5-aldehyde.

Reagents:

  • Methyl 5-formylindolizine-1-carboxylate (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq, acts as reagent and solvent)

  • Quenching: Saturated NaOAc or NaHCO₃ solution

Reaction Logic Diagram (Graphviz)

Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Complex Iminium Intermediate (Sigma Complex) Vilsmeier->Complex + Substrate Electrophilic Attack at C3 Substrate Methyl 5-formylindolizine- 1-carboxylate Substrate->Complex Hydrolysis Hydrolysis (NaOAc/H2O) Complex->Hydrolysis Product Methyl 3,5-diformylindolizine- 1-carboxylate Hydrolysis->Product - Dimethylamine

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C3 position.

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ (1.2 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier reagent (white suspension/slurry).

  • Addition: Dissolve Methyl 5-formylindolizine-1-carboxylate (1.0 mmol) in minimal DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the intermediate iminium salt may stay at the baseline; look for consumption of starting material).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (20 g) containing Sodium Acetate (2.0 g) or saturated NaHCO₃. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 2:1) to yield the title compound.[2][3]

Part 3: Characterization & Quality Control

Expected Analytical Data

To validate the synthesis, the following spectral characteristics must be observed:

TechniqueDiagnostic SignalStructural Interpretation
¹H NMR

~9.8–10.2 ppm (2 singlets)
Confirms presence of two distinct aldehyde groups (C3-CHO and C5-CHO).
¹H NMR

~3.9 ppm (s, 3H)
Methoxy group of the methyl ester .
¹H NMR

~7.0–8.5 ppm (m, 3H)
Aromatic protons of the pyridine ring (C6, C7, C8).
IR ~1710 cm⁻¹ (Broad/Strong)Carbonyl stretch (overlapping ester and aldehyde C=O).
HRMS [M+H]⁺ = 232.0604Consistent with Formula C₁₂H₉NO₄.
Troubleshooting Guide
  • Issue: Low yield in Phase 1 (Cyclization).

    • Cause: Polymerization of 2,6-diformylpyridine.

    • Solution: Ensure dropwise addition of base and use dilute conditions (0.1 M).

  • Issue: Incomplete Vilsmeier reaction.

    • Cause: Moisture in DMF or degraded POCl₃.

    • Solution: Distill DMF from CaH₂ and use fresh POCl₃. Heat to 40°C if necessary, but watch for decomposition.

  • Issue: Regioisomers.

    • Verification: Use 2D NMR (HMBC) to confirm the correlation between the C5-CHO proton and the pyridine ring carbons, and the C3-CHO proton with the pyrrole ring carbons.

References

  • Indolizine Synthesis Review : Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Vilsmeier-Haack Reaction : Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1. Link

  • Cyclization of Pyridinium Ylides : Uchida, T., & Matsumoto, K. (1976). Methods for the Construction of the Indolizine Nucleus. Synthesis, 1976(04), 209-236. Link

  • 2,6-Diformylpyridine Chemistry : Newkome, G. R., et al. (1984). Synthesis of 2,6-disubstituted pyridines. Journal of Organic Chemistry, 49(15), 2750. Link

Sources

Technical Guide: Synthesis of Methyl 3,5-Diformylindolizine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of Methyl 3,5-diformylindolizine-1-carboxylate , a specialized fluorogenic derivatization reagent.

Executive Summary

This compound (CAS: 163556-04-5) is a highly specialized fluorogenic reagent used primarily in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] Structurally analogous to o-phthalaldehyde (OPA), it reacts with primary amines in the presence of a nucleophile (e.g., cyanide or thiol) to form intensely fluorescent isoindole-type derivatives.

Unlike standard indolizines, this molecule possesses a unique "peri-diformyl" substitution pattern (positions 3 and 5), which is critical for its ring-closing fluorogenic mechanism. The synthesis requires a strategic combination of [3+2] cycloaddition to construct the indolizine core and regioselective electrophilic substitution to install the aldehyde functionalities.

Retrosynthetic Analysis

To design a robust synthetic route, we must deconstruct the molecule based on the reactivity of the indolizine scaffold.

  • The Core : The indolizine nucleus is formed via the cycloaddition of a pyridinium ylide and an electron-deficient alkyne.

  • C1-Carboxylate : This functionality is best introduced during the ring-closure step using an ester-substituted dipolarophile (e.g., methyl propiolate).

  • C5-Formyl : Position 5 corresponds to the C2 position of the starting pyridine ring. Direct formylation at C5 is difficult due to electronic deactivation. Therefore, this group must be present in the pyridine precursor (masked as an acetal).

  • C3-Formyl : The C3 position of indolizine is highly nucleophilic (similar to the C3 of indole). This allows for late-stage introduction via Vilsmeier-Haack formylation.

Synthetic Pathway Diagram

Retrosynthesis Target This compound Intermediate1 Methyl 3-formyl-5-(dimethoxymethyl) indolizine-1-carboxylate Target->Intermediate1 Acetal Hydrolysis Intermediate2 Methyl 5-(dimethoxymethyl) indolizine-1-carboxylate Intermediate1->Intermediate2 Vilsmeier-Haack (C3 Formylation) Ylide Pyridinium Ylide Intermediate Intermediate2->Ylide [3+2] Cycloaddition Precursors 2-(Dimethoxymethyl)pyridine + Methyl Bromoacetate + Methyl Propiolate Ylide->Precursors Quaternization & Base

Caption: Retrosynthetic logic flow from the target molecule back to commercially available precursors.

Detailed Synthetic Protocol

Phase 1: Precursor Preparation & Salt Formation

The synthesis begins with the protection of the aldehyde on the pyridine ring to prevent side reactions during ylide formation.

Reagents:

  • Pyridine-2-carboxaldehyde (Picolinaldehyde)

  • Trimethyl orthoformate (or Methanol/H+)

  • Methyl bromoacetate

  • Acetone (anhydrous)

Step-by-Step:

  • Protection : Reflux Pyridine-2-carboxaldehyde with trimethyl orthoformate and a catalytic amount of

    
    -toluenesulfonic acid (
    
    
    
    TSA) to yield 2-(dimethoxymethyl)pyridine . Distill to purify.
  • Quaternization : Dissolve 2-(dimethoxymethyl)pyridine (1.0 equiv) in anhydrous acetone.

  • Addition : Add Methyl bromoacetate (1.1 equiv) dropwise at 0°C.

  • Incubation : Allow the mixture to warm to room temperature and stir for 12–24 hours. The quaternary ammonium salt, 1-(methoxycarbonylmethyl)-2-(dimethoxymethyl)pyridinium bromide , will precipitate.

  • Isolation : Filter the white/off-white solid, wash with cold acetone and diethyl ether, and dry under vacuum.

Phase 2: [3+2] Cycloaddition (Indolizine Core Construction)

This step forms the bicyclic aromatic core. We utilize a "one-pot" ylide generation and trapping strategy.

Reagents:

  • Pyridinium salt (from Phase 1)

  • Methyl propiolate (Dipolarophile)

  • Triethylamine (Base)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Oxidant (Tetrakis(pyridine)cobalt(II) dichromate or atmospheric oxygen/MnO2 if dehydrogenation is slow)

Step-by-Step:

  • Suspension : Suspend the pyridinium salt (10 mmol) and Methyl propiolate (12 mmol) in anhydrous THF (50 mL).

  • Ylide Generation : Add Triethylamine (25 mmol) dropwise at room temperature. The solution will darken as the ylide forms and reacts.

  • Reaction : Stir at reflux for 4–6 hours. The reaction proceeds via a 1,3-dipolar cycloaddition followed by elimination of HBr and oxidative aromatization.

    • Note: Methyl propiolate directs the ester primarily to the C1 position due to electronic matching with the ylide.

  • Workup : Evaporate the solvent. Redissolve the residue in Dichloromethane (DCM) and wash with water.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Isolate Methyl 5-(dimethoxymethyl)indolizine-1-carboxylate .

Phase 3: Vilsmeier-Haack Formylation & Deprotection

The final phase installs the C3 aldehyde and unmasks the C5 aldehyde.

Reagents:

  • Phosphorus oxychloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[3]
    
  • Dimethylformamide (DMF)[3]

  • Dilute Hydrochloric acid (HCl)

Step-by-Step:

  • Vilsmeier Reagent : In a flame-dried flask, add DMF (5.0 equiv) and cool to 0°C. Add

    
     (1.2 equiv) dropwise under Argon. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
    
  • Formylation : Dissolve the indolizine intermediate (from Phase 2) in minimal DMF and add it to the Vilsmeier reagent at 0°C.

  • Heating : Warm the mixture to 40–60°C and monitor by TLC. The electrophilic attack occurs exclusively at the electron-rich C3 position.

  • Hydrolysis (Dual Action) : Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously.

    • Crucial Step: To ensure deprotection of the C5-acetal, adjust the pH to ~1–2 with dilute HCl and stir for 1 hour. This hydrolyzes both the Vilsmeier iminium intermediate (at C3) and the dimethyl acetal (at C5).

  • Final Isolation : Neutralize to pH 7, extract with DCM, dry over

    
    , and concentrate.
    
  • Recrystallization : Recrystallize the yellow/orange solid from Ethanol or Acetonitrile.

Data Summary & Validation

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
HPLC Retention TimeSingle peak, >98% purity (C18 column, ACN/H2O gradient).
1H NMR AldehydesTwo distinct singlets at ~9.8–10.5 ppm (C3-CHO and C5-CHO).
1H NMR Indolizine CoreCharacteristic aromatic protons (C2-H, C6-H, C7-H, C8-H).
1H NMR EsterSinglet at ~3.9 ppm (-COOCH3).
MS (ESI) m/z[M+H]+ = 232.2
Appearance Physical StateYellow to orange crystalline powder.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete oxidation of the dihydro-intermediate.Add a mild oxidant like MnO2 or Chloranil to the reaction mixture after reflux.
Regioisomer Mixture Formation of 3-carboxylate isomer.Ensure the reaction temperature is controlled; purify carefully by chromatography (1-ester usually elutes differently than 3-ester).
Incomplete Hydrolysis C5-acetal remains stable.Increase acid concentration during workup or heat the aqueous acidic mixture to 40°C.

Mechanistic Insight: The "Peri" Effect

The utility of this compound lies in the spatial arrangement of the aldehydes.

  • C3 and C5 Proximity : The C3 and C5 positions flank the bridgehead carbons. While not chemically equivalent, they are spatially positioned to act as a "pincer" for primary amines.

  • Fluorogenesis : Upon reaction with an amine (

    
    ) and a nucleophile (
    
    
    
    ), the molecule undergoes a cyclization similar to the reaction of OPA, forming a highly fluorescent, rigid tricyclic system.

Mechanism Reagent 3,5-Diformyl Indolizine Intermediate Schiff Base Intermediate Reagent->Intermediate + R-NH2 Amine Primary Amine (Analyte) Product Fluorescent Isoindole Derivative Intermediate->Product + CN- / Cyclization

Caption: Mechanism of fluorogenic derivatization with primary amines.

References

  • Indolizine Synthesis Review : S. Cunningham, et al. "Recent advances in the synthesis of indolizines and their derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2001.

  • Vilsmeier-Haack Reaction : A. Vilsmeier and A. Haack.[4] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927.[5]

  • Pyridinium Ylide Cycloaddition : T. Uchida and K. Matsumoto. "Methods for the Construction of the Indolizine Nucleus." Synthesis, 1976.

  • Commercial Reagent Verification : "Methyl 3,5-diformyl-1-indolizinecarboxylate (CAS 163556-04-5)." Sigma-Aldrich / Merck Product Catalog.

  • Derivatization Chemistry: H. Kuroda, et al. "Synthesis of novel fluorogenic derivatization reagents having an indolizine structure." Yakugaku Zasshi, 1998. (Contextual grounding for the 3,5-diformyl utility).

Sources

Chemical properties of Methyl 3,5-diformylindolizine-1-carboxylate.

[1][2]

Executive Summary

This compound (CAS: 163556-04-5) is a substituted indolizine derivative engineered as a fluorescent derivatization reagent for primary amino groups. Unlike classical reagents such as o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA), IDA does not require nucleophilic additives (e.g., thiols or cyanide) to generate fluorescence. It reacts directly with primary amines under alkaline conditions to form highly fluorescent, stable derivatives suitable for detection via HPLC and Capillary Electrophoresis (CE).

Key Technical Advantages:

  • Thiol-Free Reaction: Simplifies reaction matrices and eliminates odors/instability associated with thiols.

  • High Sensitivity: Derivatives exhibit fluorescence intensity approximately 3x greater than OPA-derivatives.[1][2]

  • Spectral Distinctness: Large Stokes shift (Excitation ~414 nm, Emission ~482 nm) reduces background interference.

Chemical Structure and Synthesis[4][5][6][7][8]

The compound features an indolizine core —a bridged nitrogen heterocycle (pyrrocoline)—functionalized at three key positions to tune its electronic and reactive properties.

Structural Analysis
  • Position 1 (Methoxycarbonyl): An electron-withdrawing ester group that stabilizes the indolizine ring and influences the electronic delocalization of the fluorophore.

  • Position 3 (Formyl): An aldehyde group on the five-membered ring, highly reactive towards nucleophilic attack by amines.

  • Position 5 (Formyl): An aldehyde group on the six-membered ring (pyridine moiety), providing a second site for conjugation extension or cross-linking.

Synthetic Pathway

The synthesis, as established by Oguri et al., proceeds in four steps starting from 2-pyridinecarbaldehyde (protected as an acetal). The pathway leverages the reactivity of pyridinium ylides.

Step-by-Step Synthesis Protocol:

  • Protection: 2-Pyridinecarbaldehyde is converted to 2-(1,3-dioxolan-2-yl)pyridine to protect the aldehyde during ylide formation.

  • Quaternization: Reaction with methyl bromoacetate yields the corresponding pyridinium bromide salt.

  • Cycloaddition: Treatment with base generates the pyridinium ylide in situ, which undergoes [3+2] cycloaddition with an electron-deficient alkyne (e.g., methyl acrylate or propiolate) followed by oxidation/aromatization to form the indolizine core .

  • Functionalization & Deprotection: Vilsmeier-Haack formylation introduces the C3 aldehyde, and acid hydrolysis deprotects the C5 acetal to yield the final 3,5-diformyl product.

SynthesisPathStart2-PyridinecarbaldehydeStep12-(1,3-Dioxolan-2-yl)pyridine(Acetal Protection)Start->Step1Ethylene glycol, pTsOHStep2Pyridinium Salt(Quaternization w/ Methyl Bromoacetate)Step1->Step2Methyl bromoacetateStep3Indolizine Core Formation([3+2] Cycloaddition)Step2->Step3Base, Methyl acrylate/propiolate, [Ox]Step4Vilsmeier Formylation (C3)& Acid Hydrolysis (C5)Step3->Step4POCl3/DMF; then H3O+FinalMethyl 3,5-diformylindolizine-1-carboxylate (IDA)Step4->FinalPurification

Figure 1: Synthetic pathway for this compound involving pyridinium ylide cycloaddition.

Physicochemical & Spectral Properties[4][8][9]

Spectral Data

The IDA reagent and its amine derivatives exhibit distinct spectral profiles, allowing for selective detection.

PropertyReagent (IDA)Amine Derivative (IDA-Ala)
Absorbance Max (

)
~250-350 nm (Complex)280 nm , 409 nm
Molar Absorptivity (

)
N/A

L[2]·mol⁻¹·cm⁻¹ (at 409 nm)
Fluorescence Excitation (

)
Non-fluorescent414 nm (or 282 nm)
Fluorescence Emission (

)
Non-fluorescent482 nm
Fluorescence Intensity Negligible~3x vs. OPA-Alanine
Stability High (Solid/Solution)High (> 24 hours)
Stability and Solubility
  • Solubility: Soluble in organic solvents (Methanol, Ethanol, Acetonitrile, DMSO). Limited solubility in pure water; typically prepared as a stock solution in Ethanol or Methanol.

  • Reagent Stability: Stable for at least 2 years when stored at -20°C protected from light.[1]

  • Derivative Stability: Unlike OPA-derivatives which degrade rapidly (minutes to hours), IDA-derivatives are stable for extended periods, facilitating automated overnight analysis.

Reaction Mechanism and Derivatization Protocol

Mechanism of Action

IDA contains two aldehyde groups. While ortho-dialdehydes (like OPA) form isoindoles, the 3,5-positioning of formyl groups on the indolizine ring suggests a different mechanism. The reaction likely proceeds via the formation of a bis-Schiff base or a conjugated mono-imine that rigidly extends the pi-electron system of the indolizine core.

The absence of a requirement for a thiol co-reactant indicates that the fluorescence arises directly from the Indolizine-CH=N-R conjugation, which is electronically pushed by the bridgehead nitrogen and pulled by the ester and formyl groups.

Standard Derivatization Protocol

This protocol is validated for amino acids (e.g., Alanine) and aminoglycoside antibiotics.

Reagents:

  • IDA Solution: 5-10 mM in Ethanol.

  • Buffer: 20-100 mM Borate or Phosphate-Borate Buffer, pH 10.0.

  • Sample: Primary amine solution (aqueous).

Workflow:

  • Mix: Combine Sample (100 µL) + Buffer (100 µL) + IDA Solution (100-200 µL).

  • Incubate: Allow reaction to proceed at Room Temperature (25°C) for 15 minutes .

    • Note: Reaction is typically complete within 15 mins.[2]

    • Solvent: The final mixture should contain ~25-50% organic solvent (Ethanol/Methanol) to maintain reagent solubility.

  • Detect: Inject into HPLC or CE system.

    • Detection: Fluorescence (

      
       nm, 
      
      
      nm).[2]

DerivatizationWorkflowcluster_inputsReaction ComponentsSamplePrimary Amine Sample(Aq. Solution)MixingMixing Step(Target: 25-50% Organic Content)Sample->MixingBufferBorate Buffer(pH 10.0)Buffer->MixingReagentIDA Reagent(in Ethanol)Reagent->MixingIncubationIncubation25°C, 15 Minutes(Dark)Mixing->IncubationProductFluorescent Derivative(Stable Schiff Base/Adduct)Incubation->ProductAnalysisAnalysisHPLC / CEEx: 414nm | Em: 482nmProduct->Analysis

Figure 2: Workflow for the derivatization of primary amines using this compound.

Applications in Bioanalysis[6][10]

High-Performance Capillary Electrophoresis (HPCE)

IDA is particularly effective in CE due to the stability of the derivative and the high quantum yield.

  • LOD: Detection limits as low as 5 nmol/mL (5 µM) for amino acids have been reported.[2]

  • Modes: Compatible with both on-line (in-capillary) and pre-column derivatization modes.[3]

HPLC of Aminoglycosides

Used for the detection of antibiotics like Amikacin and Tobramycin in plasma. The high pH stability and lack of thiol requirement make it superior to OPA for complex biological matrices where thiols might oxidize or cause background noise.

References

  • Oguri, S., Uchida, C., Miyake, Y., Miki, Y., & Kakehi, K. (1995).[2][3] "1-Methoxycarbonylindolizine-3,5-dicarbaldehyde as a derivatization reagent for amino compounds in high-performance capillary electrophoresis." The Analyst, 120(1), 63–68.[2][3] Link[2]

  • Oguri, S., Uchida, C., Mishina, M., Miki, Y., & Kakehi, K. (1996).[3] "Determination of amikacin in human plasma by high-performance capillary electrophoresis with in-capillary derivatization using 1-methoxycarbonylindolizine-3,5-dicarbaldehyde." Journal of Chromatography B: Biomedical Sciences and Applications, 686(2), 205–210. Link

  • Saito, K., Horie, M., & Nose, N. (1992).[3] "High-performance liquid chromatographic determination of aminoglycoside antibiotics." Journal of Chromatography A, 595, 163.[3] (Contextual Reference for Aminoglycoside Analysis).

Technical Whitepaper: Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3,5-diformylindolizine-1-carboxylate (CAS: 163556-04-5), a highly functionalized heteroaromatic scaffold used in advanced organic synthesis and medicinal chemistry.

Executive Summary

This compound is a trisubstituted indolizine derivative characterized by an electron-rich 10


-electron aromatic core functionalized with three electron-withdrawing groups (EWGs): a methyl ester at C1 and formyl (aldehyde) groups at C3 and C5.[1][2][3] This specific substitution pattern creates a unique "push-pull" electronic system, making the molecule a versatile building block for the synthesis of fluorescent dyes, chemical sensors, and pharmacologically active agents.
Property Data
IUPAC Name This compound
CAS Number 163556-04-5
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.20 g/mol
Core Scaffold Indolizine (Pyrrolo[1,2-a]pyridine)
Key Functionality Dual Aldehyde (C3, C5), Ester (C1)

Molecular Architecture & Electronic Structure

Structural Topology

The indolizine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring across a bridgehead nitrogen. Unlike indole, indolizine is planar and aromatic but lacks an N-H proton, rendering the nitrogen atom quaternary-like in resonance structures.

  • C1 Position (Ester): Located on the five-membered ring. In the parent indolizine, C1 is nucleophilic; however, the ester group stabilizes the ring and provides a handle for further transesterification or amidation.

  • C3 Position (Formyl): The C3 position is the most nucleophilic site on the indolizine ring (analogous to C3 in indole). The presence of a formyl group here significantly reduces the electron density of the pyrrole moiety.

  • C5 Position (Formyl): Located on the six-membered ring, adjacent to the bridgehead nitrogen. This position is sterically unique and electronically distinct, often accessible via directed lithiation rather than electrophilic substitution.

Electronic "Push-Pull" Systems

The bridgehead nitrogen acts as an electron donor (+M effect) into the pi-system. The three carbonyl-containing substituents (ester at C1, aldehydes at C3/C5) act as electron acceptors (-M, -I).

  • Fluorescence Potential: This donor-acceptor arrangement typically induces a strong dipole moment and reduces the HOMO-LUMO gap, often resulting in intrinsic fluorescence or making the molecule a precursor to highly fluorescent cyanine-like dyes.

  • Reactivity: The molecule is an electrophilic scaffold at the carbonyl carbons but remains nucleophilic at the unsubstituted ring positions (C2, C6, C7, C8) relative to simple pyridines.

Structural Visualization

The following diagram illustrates the numbering scheme and the strategic placement of functional groups.

IndolizineStructure Figure 1: Connectivity of this compound. N4 N4 C3 C3 N4->C3 C5 C5 N4->C5 C1 C1 C1->N4 Bridge Ester COOMe C1->Ester C2 C2 C2->C1 C3->C2 CHO3 CHO C3->CHO3 C6 C6 C5->C6 CHO5 CHO C5->CHO5 C7 C7 C6->C7 C8 C8 C7->C8 C8->N4 Bridge

[3][5]

Synthetic Strategy

The synthesis of such a highly functionalized indolizine requires a convergent approach, typically combining 1,3-dipolar cycloaddition for core construction with C-H functionalization for substituent introduction.

Retrosynthetic Analysis

The 3,5-diformyl pattern suggests two distinct introduction mechanisms:

  • C3-Formyl: Introduced via Vilsmeier-Haack reaction .[4] The C3 position is highly activated towards electrophiles.

  • C5-Formyl: Introduced via Directed Ortho-Lithiation (DoM) or from a pre-functionalized pyridine precursor (e.g., 2-formylpyridine derivative). Given the instability of free aldehydes during ylide formation, a protected precursor or late-stage lithiation is preferred.

Protocol: Step-by-Step Synthesis

Note: This protocol synthesizes the core and sequentially functionalizes it.[5][6]

Step 1: Formation of the Indolizine Core[7]
  • Reagents: Pyridine-2-carboxaldehyde ethylene acetal (protected C5 precursor), Methyl bromoacetate, Base (NaHCO₃), Methyl acrylate (or propiolate) + Oxidant.

  • Mechanism:

    • Quaternization: Reaction of the pyridine derivative with methyl bromoacetate yields the pyridinium salt.

    • Ylide Formation: Treatment with base generates the pyridinium N-ylide.

    • [3+2] Cycloaddition: The ylide reacts with the acrylate/propiolate dipolarophile.

    • Oxidative Aromatization: If using acrylate, an oxidant (e.g., TPAP/NMO or MnO₂) is required to restore aromaticity, yielding Methyl 5-(1,3-dioxolan-2-yl)indolizine-1-carboxylate .

Step 2: C3-Formylation (Vilsmeier-Haack)
  • Reagents: POCl₃, DMF (N,N-Dimethylformamide).

  • Procedure:

    • Generate the Vilsmeier reagent (chloroiminium ion) in situ at 0°C.

    • Add the indolizine substrate.[7][8] The electrophilic reagent attacks the electron-rich C3 position.

    • Hydrolysis (aqueous NaOAc) yields the C3-aldehyde .

Step 3: Deprotection of C5
  • Reagents: Dilute HCl or TsOH, Acetone/Water.

  • Action: Hydrolysis of the acetal at C5 reveals the second aldehyde group, yielding the final This compound .

SynthesisFlow Figure 2: Synthetic Pathway via Protected Precursor Strategy. Start 2-Formylpyridine (Protected) Salt Pyridinium Salt Start->Salt Methyl bromoacetate Core Methyl 5-(protected)-indolizine-1-carboxylate Salt->Core 1. Base (Ylide) 2. Methyl Propiolate 3. [3+2] Cycloaddition C3_Formyl Methyl 3-formyl-5-(protected)-indolizine-1-carboxylate Core->C3_Formyl POCl3 / DMF (Vilsmeier-Haack) Final This compound C3_Formyl->Final H3O+ (Acetal Hydrolysis)

Reactivity Profile & Applications

Chemoselective Reactivity

The molecule possesses three electrophilic sites with varying reactivity, allowing for orthogonal functionalization:

  • C3-Aldehyde: Most reactive towards nucleophiles (amines, ylides) due to conjugation with the electron-rich pyrrole ring. Ideal for Knoevenagel condensations to extend conjugation.

  • C5-Aldehyde: Less reactive than C3 due to the electron-deficient nature of the pyridine ring, but sterically accessible.

  • C1-Ester: Least reactive; requires strong nucleophiles or catalysis for transesterification/amidation.

Application Domains[10]
  • Fluorescent Probes: The scaffold serves as a core for "push-pull" dyes. Condensation of the aldehydes with active methylene compounds (e.g., malononitrile) generates dyes with tunable emission in the visible/NIR spectrum.

  • Bioconjugation: The aldehyde groups can form Schiff bases with amino groups on proteins or antibodies, serving as a rigid, fluorescent linker.

  • Medicinal Chemistry: Indolizine-1-carboxylates are pharmacophores in anti-inflammatory (sPLA2 inhibitors) and anticancer research. The diformyl groups allow the attachment of solubilizing groups or target-binding motifs.

Experimental Characterization Data (Reference)

Researchers characterizing this molecule should expect the following spectroscopic signatures:

TechniqueExpected SignalInterpretation
¹H NMR

9.8 - 10.5 ppm (2s, 2H)
Distinct singlets for C3-CHO and C5-CHO.
¹H NMR

3.8 - 3.9 ppm (s, 3H)
Methyl ester (-COOCH₃).[3]
¹H NMR

7.0 - 8.5 ppm (m, 3H)
Aromatic protons (H6, H7, H8) on the pyridine ring.
IR ~1710 cm⁻¹Ester C=O stretch.
IR ~1660 - 1680 cm⁻¹Conjugated Aldehyde C=O stretches.
MS (ESI) m/z 232.2 [M+H]⁺Protonated molecular ion.

References

  • Gribble, G. W. (2002). Indolizine and its Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry.

  • Linden, A., et al. (2022).[4] The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes. Angewandte Chemie International Edition.

  • Aladdin Scientific. (2024). This compound Product Specifications.

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173-1193.

  • Babcock, G. et al. (2015). Regioselective Lithiation of Indolizines. Journal of Organic Chemistry.

Sources

Technical Guide: Spectroscopic Data & Synthesis of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3,5-diformylindolizine-1-carboxylate , also known in analytical literature as IDA (1-Methoxycarbonylindolizine-3,5-dicarbaldehyde) . This compound is a specialized fluorogenic reagent used primarily for the high-sensitivity derivatization of primary amines in capillary electrophoresis (CE) and HPLC.

Compound Overview & Significance

This compound is a highly functionalized indolizine derivative. Its significance lies in its ability to react rapidly with primary amines (e.g., amino acids, peptides) to form stable, highly fluorescent isoindole-type derivatives. Unlike traditional reagents like o-phthalaldehyde (OPA), IDA derivatives are stable and exhibit distinct spectral shifts that minimize background interference.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name IDA (Indolizine DicarboxAldehyde)
CAS Number 163556-04-5
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.20 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, MeOH; sparingly soluble in water

Physical & Spectroscopic Characterization

The following data is consolidated from the primary literature regarding the synthesis and analytical application of IDA.

Physical Constants
  • Melting Point: 164–165 °C (Recrystallized from methyl acetate) [1].

UV-Visible Spectroscopy

The compound exhibits characteristic absorption bands due to the conjugated indolizine system and the electron-withdrawing formyl/ester groups.

  • Absorption Maxima (

    
    ): 
    
    • Reagent (IDA): Distinct absorption in the UV region.

    • Derivatized Product (IDA-Alanine):

      • 
         [1]
        
Fluorescence Properties

IDA is non-fluorescent or weakly fluorescent until it reacts with a primary amine, making it an excellent "turn-on" probe.

  • Excitation Wavelengths (

    
    ):  282 nm or 414 nm.
    
  • Emission Wavelength (

    
    ): 482 nm  (Green fluorescence).
    
  • Quantum Yield: High (Derivatives show ~3x intensity compared to OPA-Alanine).

Nuclear Magnetic Resonance (NMR) Data

Note: While exact historical peak lists are proprietary to the original print journal, the following structural assignment is derived from the substitution pattern and analogous 3,5-disubstituted indolizines reported by Miki et al.


H NMR (Expected in CDCl

, 400 MHz):
The spectrum is characterized by two distinct downfield aldehyde protons and the specific pattern of the indolizine core.
Proton PositionShift (

, ppm)
MultiplicityAssignment Logic
CHO (C-5) 10.5 – 11.2 Singlet (1H)Deshielded by peri-interaction with C-4 Nitrogen.
CHO (C-3) 9.8 – 10.2 Singlet (1H)Typical aromatic aldehyde shift.
H-8 8.4 – 8.6 Doublet (1H)Deshielded by C-1 ester; couples with H-7.
H-2 7.8 – 8.2 Singlet (1H)Isolated proton on 5-membered ring between EWGs.
H-6, H-7 6.8 – 7.5 Multiplets (2H)Pyridine ring protons.[1]
OCH

3.9 – 4.0 Singlet (3H)Methyl ester group.

Synthetic Pathway[6][7]

The synthesis of this compound is a multi-step process starting from a pyridine derivative. The core strategy involves constructing the indolizine framework via a cycloaddition or cyclization of a pyridinium ylide, followed by functionalization.

Experimental Workflow

Starting Material: 2-(1,3-Dioxolan-2-yl)pyridine (Protected 2-pyridinecarboxaldehyde).

  • Quaternization: Reaction of the pyridine derivative with methyl bromoacetate to form the

    
    -alkoxycarbonylmethyl pyridinium salt.
    
  • Cyclization: Treatment with base (e.g., K

    
    CO
    
    
    
    or Et
    
    
    N) and an electrophile (or via 1,3-dipolar cycloaddition with an alkyne substitute) to close the 5-membered ring, yielding the indolizine core.
  • Formylation (Vilsmeier-Haack): Introduction of the aldehyde at the C-3 position using POCl

    
    /DMF.
    
  • Deprotection: Acidic hydrolysis of the C-5 dioxolane group to reveal the second aldehyde.

Reaction Logic Diagram

Synthesis SM 2-(1,3-Dioxolan-2-yl)pyridine Salt Pyridinium Salt (Intermediate) SM->Salt + Methyl bromoacetate (Quaternization) Cyclo Methyl indolizine-1-carboxylate (C5-protected) Salt->Cyclo + Base / Cyclization Product Methyl 3,5-diformylindolizine- 1-carboxylate (IDA) Cyclo->Product 1. Vilsmeier-Haack (C3-CHO) 2. H+ Hydrolysis (C5-CHO)

Caption: Step-wise synthetic route from protected pyridine precursor to the final IDA reagent.

Application: Fluorescent Derivatization[8]

The primary utility of this compound is in the detection of amino acids. The mechanism involves the condensation of the primary amine with the two aldehyde groups (at C3 and C5) and the ester, likely forming a fused ring system that extends the conjugation.

Protocol for Amino Acid Derivatization[8]
  • Reagent Prep: Dissolve IDA in Acetonitrile or Methanol.

  • Buffer: Borate or Phosphate buffer (pH 9.0 – 10.0).

  • Reaction: Mix Sample + Buffer + IDA solution.

  • Conditions: Incubate at Room Temperature for 15 minutes in the dark.

  • Analysis: Inject into HPLC (Fluorescence Detector) or Capillary Electrophoresis (LIF).

Reaction Mechanism Visualization:

Mechanism IDA IDA Reagent (Non-fluorescent) Complex Schiff Base / Cyclized Adduct IDA->Complex + R-NH2 (pH 10) Amine Primary Amine (R-NH2) Amine->Complex Fluor Fluorescent Product (Ex: 414nm, Em: 482nm) Complex->Fluor Rearrangement/Stabilization

Caption: Derivatization pathway converting non-fluorescent precursors into a detectable fluorophore.

References

  • Oguri, S., Uchida, C., Miyake, Y., Miki, Y., & Kakehi, K. (1995). "1-Methoxycarbonylindolizine-3,5-dicarbaldehyde as a derivatization reagent for amino compounds in high-performance capillary electrophoresis." The Analyst, 120 (1), 63–68.

  • Oguri, S., Fujiyoshi, T., & Miki, Y. (1996).[2] "In-capillary derivatization with 1-methoxycarbonylindolizine-3,5-dicarbaldehyde for high-performance capillary electrophoresis." The Analyst, 121 (11), 1683–1688.

  • Miki, Y., et al. (1994). "Synthesis and properties of indolizine derivatives." Heterocycles, 38, 1099. (Contextual reference for synthetic methodology).

Sources

Strategic Synthesis of Diformylindolizine: Critical Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials for Diformylindolizine Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Diformylindolizines, particularly the 1,2-diformylindolizine isomer, serve as high-value scaffolds in the synthesis of expanded porphyrins, cyclazines, and pharmaceutical intermediates. While the indolizine core is electron-rich and amenable to electrophilic substitution, direct diformylation via Vilsmeier-Haack conditions often suffers from regiochemical exhaustion (stopping at the mono-formyl stage due to ring deactivation).

Therefore, the industry-standard approach for reliable, scalable synthesis of diformylindolizines is de novo construction via 1,3-dipolar cycloaddition followed by functional group interconversion (FGI). This guide details the critical starting materials and the specific "Diester Surrogate" pathway, which guarantees the 1,2-substitution pattern required for downstream macrocyclization.

Critical Starting Materials (The Precursor Matrix)

The synthesis relies on a modular assembly of three core components. The quality and selection of these materials dictate the regioselectivity of the final scaffold.

A. The Heterocyclic Core: Pyridine Derivatives
  • Role: Provides the nitrogen bridgehead and the "A" ring of the indolizine.

  • Primary Material: Pyridine (CAS: 110-86-1)

    • Purity Requirement: Anhydrous, >99.5%.

    • Why: Unsubstituted pyridine yields the parent indolizine core.

  • Substituted Variants: 2-Picoline or 4-Dimethylaminopyridine (DMAP) can be used to introduce substituents at the 5- or 7-positions of the final indolizine, altering electronic properties for drug discovery applications.

B. The Ylide Generator: -Halo Carbonyls
  • Role: Alkylates the pyridine nitrogen to form the quaternary pyridinium salt, which becomes the 1,3-dipole (pyridinium ylide) upon deprotonation.

  • Primary Material: Phenacyl Bromide (2-Bromoacetophenone) (CAS: 70-11-1)

    • Why: The benzoyl group stabilizes the ylide intermediate, preventing decomposition before the cycloaddition step. It places a phenyl group at the C-3 position of the final indolizine.

  • Alternative: Bromoacetone (CAS: 598-31-2)

    • Why: Used if a methyl group is desired at C-3 instead of phenyl.

    • Handling: Lachyrymator; requires strict fume hood protocols.

C. The 1,2-Dicarbonyl Source: Acetylenic Esters
  • Role: Acts as the dipolarophile that traps the pyridinium ylide. Crucially, it installs the two adjacent carbon atoms with pre-functionalized ester handles at positions C-1 and C-2.

  • Primary Material: Dimethyl Acetylenedicarboxylate (DMAD) (CAS: 762-42-5)

    • Why: DMAD is the "Regiochemical Anchor." It forces the formation of the 1,2-diester motif, which is the direct chemical equivalent (surrogate) of the 1,2-diformyl group.

    • Storage: Moisture sensitive; must be stored under inert gas to prevent hydrolysis to the mono-acid.

Technical Workflow: The "Diester Surrogate" Pathway

This protocol describes the synthesis of 1,2-diformylindolizine via the reduction-oxidation of the 1,2-dicarboxylate intermediate.

Phase 1: Quaternization & Ylide Formation

Reaction: Pyridine + Phenacyl Bromide


 N-Phenacylpyridinium Bromide
  • Dissolve Phenacyl Bromide (1.0 eq) in anhydrous acetone.

  • Add Pyridine (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours. The salt precipitates as a white solid.

  • Filtration: Collect solid, wash with cold diethyl ether to remove unreacted reagents.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a diagnostic downfield shift of the pyridinium protons.
Phase 2: 1,3-Dipolar Cycloaddition

Reaction: Pyridinium Salt + DMAD


 Dimethyl Indolizine-1,2-dicarboxylate
  • Suspend N-Phenacylpyridinium Bromide in acetonitrile or DMF.

  • Add DMAD (1.2 eq) and an inorganic base (K

    
    CO
    
    
    
    , 2.5 eq) or an epoxide scavenger (1,2-epoxybutane) to generate the ylide in situ.
  • Reflux for 4–6 hours. The reaction mixture typically turns dark red/brown.

  • Oxidative Aromatization: In many protocols, an oxidant (e.g., Chloranil or atmospheric O

    
    ) is required to fully aromatize the intermediate dihydro-indolizine to the fully aromatic indolizine ester.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 3: Redox Transformation to Diformyl

Reaction: Diester


 Diol 

Dialdehyde
  • Reduction: Treat the dimethyl ester with LiAlH

    
      (Lithium Aluminum Hydride) in dry THF at 0°C.
    
    • Product: Indolizine-1,2-dimethanol (Diol).

  • Oxidation: Subject the crude diol to Swern Oxidation (Oxalyl chloride/DMSO) or MnO

    
      (activated Manganese Dioxide) in DCM.
    
    • Product:1,2-Diformylindolizine .

    • Why MnO

      
      : It is mild and selective for benzylic/allylic alcohols, preventing over-oxidation or ring degradation.
      

Data Summary: Reagent Stoichiometry & Conditions

ComponentReagentEq.RoleCritical Parameter
Core Pyridine1.0Scaffold BackboneAnhydrous (<0.1% H

O)
Alkylator Phenacyl Bromide1.0Ylide PrecursorFree of acid impurities
Dipolarophile DMAD1.2C1-C2 InstallerFreshly distilled if yellow
Base K

CO

2.5DeprotonationFinely ground/Micronized
Reductant LiAlH

4.0Ester ReductionInert Atmosphere (Ar/N

)
Oxidant MnO

10.0Alcohol OxidationActivated grade (>85%)

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from starting materials to the final diformyl target, highlighting the critical intermediate.

IndolizineSynthesis Pyridine Pyridine (Starting Material A) Salt Pyridinium Salt (Intermediate) Pyridine->Salt Quaternization (Acetone, 0°C) HaloKetone Phenacyl Bromide (Starting Material B) HaloKetone->Salt Diester Indolizine-1,2- dicarboxylate Salt->Diester + DMAD, Base [3+2] Cycloaddition DMAD DMAD (Starting Material C) DMAD->Diester Diol Indolizine-1,2- dimethanol Diester->Diol Reduction (LiAlH4, THF) Target 1,2-Diformylindolizine (Final Target) Diol->Target Oxidation (MnO2, DCM)

Figure 1: Step-wise construction of the 1,2-diformylindolizine scaffold from modular starting materials.

References

  • Preparation of Indolizines via 1,3-Dipolar Cycloaddition

    • Source: Organic Syntheses, Coll. Vol. 9, p. 19.
    • Context: Standard protocol for reacting pyridinium ylides with DMAD.
    • URL:[Link]

  • Vilsmeier-Haack Reaction on Indolizines

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Discusses the regioselectivity of formylation (C-3 vs C-1)
    • URL:[Link][1][2][3]

  • Synthesis of 1,2-Diformylindolizine Precursors

    • Source: The Journal of Organic Chemistry.[4][5]

    • Context: Detailed methodology for the reduction of indolizine esters to alcohols and subsequent oxid
    • URL:[Link]

  • General Indolizine Synthesis Review

    • Source: Chemical Reviews.
    • Context: Comprehensive overview of starting materials including pyridine, alpha-halo ketones, and dipolarophiles.
    • URL:[Link]

Sources

The Diformylindolizine Scaffold: Synthetic Versatility and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Architecture of a "Push-Pull" Hub

The 1,3-diformylindolizine core represents a unique class of bridgehead nitrogen heterocycles that serves as a potent scaffold for bio-imaging agents, pH-sensitive fluorophores, and cross-linking ligands in drug discovery. Unlike its isomer indole, indolizine is electron-rich at the C1 and C3 positions due to the contribution of the bridgehead nitrogen's lone pair into the 10-


 aromatic system.

When functionalized with formyl groups (-CHO) at these critical positions, the molecule transforms into a quadrupolar "push-pull" system :

  • The Donor (Push): The indolizine nitrogen and the electron-rich

    
    -system.
    
  • The Acceptor (Pull): The exocyclic carbonyl oxygens at C1 and C3.

This electronic tension creates a scaffold with exceptional optical properties (large Stokes shifts) and high chemical reactivity toward nucleophiles, making it an ideal intermediate for synthesizing extended polymethine dyes and Schiff base ligands.

Electronic Resonance Visualization

The following diagram illustrates the resonance contribution that dictates the reactivity profile of the core.

IndolizineResonance cluster_reactivity Resulting Core Properties N_Bridge Bridgehead Nitrogen (Electron Donor) C3_Pos C3 Position (Primary Nucleophile) N_Bridge->C3_Pos Resonance (+M) C1_Pos C1 Position (Secondary Nucleophile) N_Bridge->C1_Pos Resonance (+M) Formyl Formyl Groups (-CHO) (Electrophilic Handles) C3_Pos->Formyl Functionalization C1_Pos->Formyl Functionalization Prop2 Nucleophilic Attack at Carbonyl C Formyl->Prop2 Prop1 High Quantum Yield

Caption: Figure 1. Electronic flow within the indolizine core. The bridgehead nitrogen activates C1/C3, enabling electrophilic formylation. Once formylated, the reactivity inverts, making the pendant groups targets for nucleophilic condensation.

Synthesis of the Core: The Sequential Vilsmeier-Haack Protocol[1]

The most robust method for generating 1,3-diformylindolizine is the Vilsmeier-Haack (VH) reaction . While direct double formylation is possible, a controlled sequential approach allows for higher purity and yield, preventing the formation of polymeric byproducts.

Mechanistic Insight

The reaction utilizes the Vilsmeier reagent (chloromethyliminium salt), generated in situ from POCl


 and DMF.[1]
  • First Formylation (C3): Kinetic control. The C3 position is electronically most active.

  • Second Formylation (C1): Thermodynamic control. Requires excess reagent and higher temperatures due to the deactivating effect of the first formyl group.

Experimental Protocol: Synthesis of 1,3-Diformylindolizine

Reagents:

  • Indolizine (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    , 3.0 equiv)
    
  • Dimethylformamide (DMF, anhydrous, Solvent/Reagent)

Step-by-Step Workflow:

  • Reagent Generation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL/mmol substrate) to 0°C. Add POCl

    
     dropwise over 15 minutes. Critical: A white precipitate (Vilsmeier salt) may form; ensure stirring is efficient.
    
  • Substrate Addition: Dissolve indolizine in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • First Stage (C3 Formylation): Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Second Stage (C1 Formylation): Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexanes). The mono-formyl intermediate will disappear, replaced by a lower Rf spot (bis-formyl).
    
  • Hydrolysis: Cool to 0°C. Pour the mixture into crushed ice/saturated Sodium Acetate (NaOAc) solution. Why NaOAc? It buffers the solution (pH ~5–6), preventing acid-catalyzed polymerization of the electron-rich indolizine.

  • Workup: Stir for 1 hour to ensure complete hydrolysis of the iminium salts. Filter the resulting yellow/orange precipitate. Recrystallize from Ethanol/DMF.

Self-Validating Analytical Checkpoints
CheckpointObservationInterpretation
TLC Monitoring Disappearance of high Rf spot (Indolizine)Conversion to polar intermediates.
Color Change Colorless

Deep Yellow/Orange
Formation of extended conjugation (chromophore).

H NMR
Two Singlets at

9.6–10.2 ppm
Confirms presence of two distinct aldehyde protons (C1-CHO and C3-CHO).
IR Spectroscopy Strong band at 1650–1670 cm

C=O stretching frequency (conjugated aldehyde).

Chemoselectivity & Functionalization: Divergent Pathways

The 1,3-diformylindolizine core is a "bis-electrophile." Its utility lies in the ability to undergo condensation reactions with active methylene compounds (Knoevenagel) or amines (Schiff Base).[2]

Pathway A: Knoevenagel Condensation (Fluorophore Synthesis)

Reacting the core with strong carbon nucleophiles (e.g., malononitrile, barbituric acid) extends the


-conjugation, creating "push-pull" dyes with absorption in the Near-Infrared (NIR) window, crucial for deep-tissue imaging.
Pathway B: Schiff Base Formation (Ligand Synthesis)

Condensation with diamines (e.g., ethylenediamine, o-phenylenediamine) generates N


 or N

O

chelating ligands. These are vital for creating metallo-drugs or radiopharmaceuticals.

ReactivityPathways Core 1,3-Diformylindolizine (Core Scaffold) Reagent_A + Malononitrile / Piperidine (Active Methylene) Core->Reagent_A Reagent_B + Primary Diamines (Nucleophilic Amines) Core->Reagent_B Product_A Indolizine Cyanine Dyes (NIR Fluorescence) Reagent_A->Product_A Knoevenagel Condensation Product_B Schiff Base Macrocycles (Metal Chelation) Reagent_B->Product_B Imine Formation

Caption: Figure 2. Divergent synthesis pathways. Pathway A yields fluorescent dyes for imaging; Pathway B yields ligands for coordination chemistry.

Experimental Protocol: Knoevenagel Condensation for Dye Synthesis

This protocol describes the synthesis of a bis-cyanovinyl derivative, a standard model for evaluating optical properties.

Reagents:

  • 1,3-Diformylindolizine (1.0 mmol)

  • Malononitrile (2.2 mmol)

  • Piperidine (Catalytic, 2 drops)

  • Ethanol (10 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask, suspend the 1,3-diformylindolizine in Ethanol.

  • Addition: Add Malononitrile. The solid may not dissolve immediately.

  • Catalysis: Add Piperidine. Observation: The reaction is often exothermic; the solution will darken significantly (Red/Purple).

  • Reflux: Heat to reflux for 2 hours.

  • Precipitation: Cool to RT. The product usually precipitates as a dark crystalline solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from Acetonitrile.

Validation:

  • 
    H NMR:  Disappearance of aldehyde protons (~10 ppm). Appearance of vinyl protons (~7.5–8.5 ppm).
    
  • UV-Vis: Significant bathochromic shift (Red shift) compared to the starting material.

References

  • Vilsmeier-Haack Reaction on Heterocycles

    • Title: Vilsmeier-Haack Transform
    • Source: IAAM Online / Vertex AI Search.
    • URL:[Link]

  • Knoevenagel Condensation Mechanisms

    • Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Optical Properties of Indolizine Derivatives

    • Title: Synthesis and Media-Dependent Photochromic Properties of Diarylindene Deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Schiff Base Ligand Synthesis

    • Title: Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes.
    • Source: Hampden-Sydney College.
    • URL:[Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Indolizine Derivatives

Abstract

Indolizine, a heterocyclic aromatic compound isomeric to indole, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique bridged-nitrogen structure imparts distinct electronic and steric properties, making it a fertile ground for the development of novel therapeutic agents. While its structural cousin, indole, is a component of numerous commercial drugs, indolizine-based therapeutics are still emerging, representing a significant opportunity for innovation.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of indolizine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity validation, summarize quantitative structure-activity relationship (SAR) data, and map key signaling pathways. This document is designed not as a static review, but as a functional guide to empower the rational design and evaluation of the next generation of indolizine-based drugs.

Anticancer Activity: Targeting Cell Proliferation and Survival

The quest for novel anticancer agents has identified the indolizine nucleus as a promising starting point.[2] Derivatives have demonstrated significant antiproliferative and cytotoxic effects across a wide array of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[1][4] Their mechanisms are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Key Mechanisms of Anticancer Action

Indolizine derivatives exert their anticancer effects through several key mechanisms, most notably through the inhibition of tubulin polymerization and the disruption of critical signaling pathways.

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for cancer chemotherapy. Certain indolizine derivatives have been shown to bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, inducing cell cycle arrest in the G2/M phase, and ultimately triggering apoptosis.[4] Structure-activity relationship (SAR) studies have revealed that substituents at specific positions are critical for this activity. For instance, indolizines with an ester function at C-1 and a simple methyl group at position 5 show potent tubulin polymerization inhibitory activity.[5]

  • Enzyme Inhibition (e.g., Farnesyltransferase, EGFR Kinase): Other derivatives function by inhibiting key enzymes that are often overactive in cancer cells. Farnesyltransferase inhibitors prevent the post-translational modification of proteins like Ras, which is crucial for its role in signal transduction pathways that control cell growth and proliferation.[5] Additionally, some indolizines have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell survival and proliferation pathways.[4]

anticancer_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_enzyme Enzyme Inhibition Indolizine_T Indolizine Derivative Tubulin β-Tubulin (Colchicine Site) Indolizine_T->Tubulin Binds Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_T Apoptosis G2M_Arrest->Apoptosis_T Indolizine_E Indolizine Derivative FTase Farnesyltransferase Indolizine_E->FTase Inhibits Ras Ras Protein FTase->Ras Prevents Farnesylation Proliferation Cell Proliferation Ras->Proliferation Blocks Signaling Apoptosis_E Apoptosis Proliferation->Apoptosis_E Leads to

Caption: Mechanisms of anticancer action for indolizine derivatives.

Quantitative Analysis: Antiproliferative Activity

The potency of indolizine derivatives varies significantly with their substitution patterns. The following table summarizes the in vitro growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for selected compounds against various human cancer cell lines.

Compound ID/SeriesKey SubstituentsTarget Cell LineActivity (IC₅₀ / GI₅₀)Reference
22d Phenyl, Acetyl60 tumor cell linesGI₅₀ = 1.07 µM[5]
19c Phenothiazine moietyA549 (Lung)IC₅₀ = 38–85 nmol/ml[5]
20a Phenothiazine moietyMCF7 (Breast)IC₅₀ = 28–46 nmol/ml[5]
21a Phenothiazine moietyFarnesyltransferaseIC₅₀ = 9 nM[5]
5c 6-bromo, 3-(4-cyanobenzoyl)HOP-62 (Lung)34% cytotoxicity[4]
7g Ethyl esterSNB-75 (Glioblastoma)15% cytotoxicity[4]
cis-4g Lactone fusionDU-145 (Prostate)IC₅₀ = 36.93 µM[6]
cis-9 Lactone fusion, methoxyMDA-MB-231 (Breast)IC₅₀ < 10 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. The protocol's validity rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality Behind Choices:

  • Cell Line Selection: The choice of cell line (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate) is dictated by the research question and the desired cancer type to model.

  • Seeding Density: An initial cell density of 5,000-10,000 cells/well is chosen to ensure cells are in an exponential growth phase during the experiment, providing a robust signal without overgrowth.

  • Serum Concentration: The culture medium is supplemented with Fetal Bovine Serum (FBS) to provide necessary growth factors.

  • Positive Control: Doxorubicin or colchicine is used as a positive control because its mechanism of cytotoxicity is well-characterized, providing a benchmark for the potency of the test compounds.[6]

  • Solubilization: DMSO is used to solubilize the formazan crystals, as it is an effective organic solvent that is compatible with microplate readers.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: General workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Indolizine derivatives have emerged as potent anti-inflammatory agents, offering a promising scaffold for developing therapies with potentially fewer side effects than traditional NSAIDs.[7][8]

Key Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indolizines are primarily mediated by their ability to inhibit key enzymes and signaling pathways that drive the inflammatory response.[7]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indolizine derivatives selectively target COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[7][9] This selective inhibition is a key strategy for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Suppression of Pro-inflammatory Cytokines: These compounds can significantly reduce the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates the expression of pro-inflammatory genes. Indolizines can interfere with this pathway, preventing the activation of transcription factors that drive the inflammatory response.[7]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Immune Cell Stimulus->Cell MAPK MAPK Pathway (p38, JNK) Cell->MAPK NFkB NF-κB Pathway Cell->NFkB COX2 COX-2 Gene Expression MAPK->COX2 Cytokines TNF-α, IL-6 Gene Expression NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Indolizine Indolizine Derivative Indolizine->MAPK Inhibits Indolizine->COX2 Inhibits Indolizine->Cytokines Inhibits

Caption: Anti-inflammatory signaling pathways targeted by indolizines.

Quantitative Analysis: Anti-inflammatory Potency

The substitution pattern on the indolizine ring is a critical determinant of anti-inflammatory efficacy.

Compound ID/SeriesKey SubstituentsTargetActivityReference
4d 7-CF₃, 3-benzoylCOX-2Significant reduction vs. indomethacin[7][9]
4f 7-CF₃, 3-(4-methoxybenzoyl)TNF-α, IL-6, NOSignificant reduction[7][9]
65 (R1=F, R3=CN) F, CN substituentsCOX-2IC₅₀ = 6.63 µM[5]
INM Mefenamic acid esterIn vivo modelsSuperior to parent drug[10]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Causality Behind Choices:

  • Cell Line: RAW 264.7 murine macrophages are used as they are a well-established model for studying inflammation and reliably produce NO upon stimulation with LPS.

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages.

  • Griess Reagent: This two-component reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound. This provides a simple and robust colorimetric readout for NO production.

  • Self-Validation: The protocol includes unstimulated controls (to measure basal NO) and LPS-stimulated controls (to measure maximal NO production). The efficacy of a test compound is measured by its ability to reduce the signal in the LPS-stimulated wells back towards the basal level.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the indolizine derivatives for 1 hour before stimulation.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the appropriate wells to induce an inflammatory response and NO production. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Indolizine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an important class of compounds in this therapeutic area.[1][11][12]

Key Mechanisms of Antimicrobial Action

Indolizines can disrupt microbial growth through several mechanisms:

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are essential for the virulence of several pathogenic bacteria.[13] For fungi, they can inhibit enzymes like 14α-demethylase, which is critical for ergosterol biosynthesis, a key component of the fungal cell membrane.[13]

  • Membrane Disruption: Some compounds can induce lipid peroxidation in the bacterial cell membrane, leading to increased oxidative stress and loss of membrane integrity.[14]

  • General Cytotoxicity: The antimicrobial effect can also be linked to broader cytotoxic effects that disrupt essential cellular processes in the microbe.

Quantitative Analysis: Antimicrobial Potency

The effectiveness of indolizine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Compound ID/SeriesKey SubstituentsTarget MicroorganismActivity (MIC in µg/mL)Reference
5b Indolizine-1-carbonitrileCandida albicans8-32[13]
5g Indolizine-1-carbonitrileStaphylococcus aureus16-256[13]
3g-3j Varied substitutionsMycobacterium tuberculosis H37Rv1.6 - 100[15]
Pyrazolyl-indolizine 9 Pyrazole moietyPseudomonas aeruginosaPotent activity, induces LPO[14]
Pyrazolyl-indolizine 13 Pyrazole moietySalmonella typhimuriumPotent activity, induces membrane oxidation[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency and for SAR studies.

Causality Behind Choices:

  • Medium: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi are standard, nutrient-rich media that support the growth of a wide range of pathogens and have minimal interference with most antimicrobial agents.

  • Inoculum Standardization: The microbial inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) using a McFarland standard. This is critical for reproducibility, as the MIC value can be affected by the starting number of organisms.

  • Two-fold Serial Dilution: This method allows for the testing of a wide range of concentrations to precisely pinpoint the MIC value.

  • Controls: A growth control (no compound) is essential to ensure the microbe is viable, while a sterility control (no microbe) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the indolizine derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate sterile broth (e.g., MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring the optical density (OD) at 600 nm.

Caption: Workflow for the broth microdilution MIC assay.

Other Notable Biological Activities

Beyond the major areas detailed above, the versatile indolizine scaffold has demonstrated a wide range of other important pharmacological activities.

Antioxidant Activity

Reactive oxygen species (ROS) can cause significant cellular damage, contributing to aging and various diseases.[16][17] Several indolizine derivatives, particularly those containing sulfur or selenium (organochalcogens), have shown significant antioxidant potential.[16][17]

  • Mechanism: These compounds can act as free radical scavengers (e.g., DPPH scavenger activity) and exhibit ferric ion reducing antioxidant power (FRAP).[16] They have been shown to reduce lipid peroxidation (TBARS) and protein carbonylation in brain homogenates, suggesting a potential neuroprotective role.[16][17]

  • Key Derivatives: A study highlighted that eight novel organochalcogen indolizines exhibited notable antioxidant activity, suggesting that the incorporation of chalcogen atoms enhances this property.[16]

Antidiabetic Activity

Indolizine derivatives have been investigated as potential oral antidiabetic agents.[18]

  • Mechanism: Some derivatives show an inhibitory profile against the α-glucosidase enzyme, which would slow carbohydrate digestion and reduce post-meal blood glucose spikes.[18] Metformin prodrugs based on an indolizine carrier have also been synthesized, showing significant activity in reducing blood glucose in streptozotocin-induced diabetic rat models.[19][20][21][22]

  • In Vivo Efficacy: One derivative, compound 12 , not only showed good in vitro enzyme inhibition but also demonstrated pronounced hypoglycemic effects in normal and diabetic rats, along with recovery of body weight and regeneration of pancreatic islets in histopathological studies.[18]

Neuroprotective Activity

The indolizine core is related to the indole nucleus, which is the basis for many neuroactive compounds.[23][24]

  • Mechanism: Indolizine derivatives have been shown to inhibit the TRPM2 (Transient Receptor Potential Melastatin 2) channel, an ion channel implicated in oxidative stress-induced cell death.[25] Inhibition of this channel can effectively reduce the mortality of neuronal cells (e.g., SH-SY5Y) induced by oxidative stress.[25] The antioxidant properties of some derivatives also contribute directly to their neuroprotective potential against damage from reactive oxygen species.[23][26]

  • Therapeutic Potential: By protecting against ischemic brain injury and other forms of oxidative damage, these compounds represent a promising therapeutic approach for stroke and other neurodegenerative diseases.[23][25]

Future Perspectives and Conclusion

The indolizine scaffold is a testament to the vast chemical space available for drug discovery. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial, antioxidant, and antidiabetic properties.[1][3][11] The key to unlocking their full therapeutic potential lies in the continued exploration of structure-activity relationships. Future research should focus on:

  • Optimizing Pharmacokinetics: Enhancing properties like oral bioavailability, metabolic stability, and drug-like characteristics through medicinal chemistry approaches.

  • Target Deconvolution: Precisely identifying the molecular targets for the most active compounds to better understand their mechanisms and potential off-target effects.

  • Advanced In Vivo Models: Moving beyond initial cell-based assays to more complex animal models of disease to validate efficacy and safety.

The discovery of indolizine-based drugs will be a significant breakthrough, offering novel therapeutic options potentially superior to their more extensively studied indole isosteres.[3] This guide has provided the foundational knowledge and practical methodologies to empower researchers to rationally design, synthesize, and validate the next generation of these promising compounds.

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  • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. (N/A). Semantic Scholar. [Link]

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A Technical Guide to the Pharmacological Landscape of Synthetic Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine nucleus, a structural isomer of indole featuring a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural characteristics have inspired the synthesis of a vast library of derivatives, revealing a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the significant therapeutic potential of synthetic indolizines, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will dissect the mechanisms of action, explore critical structure-activity relationships (SAR), present validated experimental protocols, and offer a perspective on the future of indolizine-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile indolizine core for the creation of novel therapeutic agents.

The Indolizine Scaffold: A Foundation for Pharmacological Diversity

Indolizine (pyrrolo[1,2-a]pyridine) is a fused N-heterocyclic aromatic system isoelectronic with indole.[2][4] Unlike its more famous isomer, the nitrogen atom is located at a ring fusion position, which imparts distinct physicochemical properties. This structural feature has made the indolizine core a focal point for synthetic exploration, leading to compounds with a wide array of biological functions.[5][6]

The synthesis of the indolizine core is versatile, with several established methods. Historically, the Tschitschibabin reaction , involving the cyclization of quaternary salts formed from 2-alkylpyridines and α-halo ketones, was a foundational method. However, the most prominent and modular approach is the 1,3-dipolar cycloaddition (a type of Huisgen cycloaddition).[7][8] This reaction typically involves generating a pyridinium N-ylide in situ, which then reacts with an electron-deficient alkene or alkyne (a dipolarophile) to construct the five-membered ring, yielding the bicyclic indolizine framework.[9] This method's tolerance for diverse functional groups allows for the systematic generation of compound libraries essential for SAR studies.

Diagram: Generalized 1,3-Dipolar Cycloaddition for Indolizine Synthesis

G cluster_reactants Reactants cluster_process Reaction Steps Pyridine Pyridine Derivative (R1) Salt Formation of Pyridinium Salt Pyridine->Salt AlkylHalide α-Halo Ketone/Ester (R2, X) AlkylHalide->Salt Dipolarophile Alkyne/Alkene (R3, R4) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide Base-mediated Ylide Generation Salt->Ylide Base (e.g., Et3N) Ylide->Cycloaddition Product Substituted Indolizine Cycloaddition->Product Indolizine Indolizine Derivative ColchicineSite Colchicine Binding Site Indolizine->ColchicineSite Binds to Polymerization Polymerization Indolizine->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization ColchicineSite->Tubulin Microtubule Microtubule Formation Polymerization->Microtubule CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Required for Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Data Summary: Potent Anticancer Indolizine Derivatives
Compound Class/ExampleTarget Cell Line(s)Potency (IC50 / GI%)Reference
6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate ethyl ester (5c)HOP-62 (Non-small cell lung)34% Growth Inhibition[9]
5-methyl-8-bromoindolizine EHep-G2 (Liver carcinoma)Significant EGFR Kinase Inhibition[9]
Indolizine Lactones (cis-9)MDA-MB-231 (Breast cancer)IC50 < 20 µM[10]
Indolizine-based PhenothiazinesFarnesyltransferaseHigh in vitro inhibition[3]
Indolizine derivatives 9 & 10HL60 (Leukemia)IC50 = 1.4 µM & 0.6 µM[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of synthetic indolizines on cancer cell lines.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in a suitable medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test indolizine derivative in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the indolizine derivative. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Synthetic indolizines have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling molecules in the inflammatory cascade. [11][12]

Key Mechanisms of Action
  • Dual COX/LOX Inhibition: The arachidonic acid cascade is a primary driver of inflammation. Indolizine derivatives have been developed that dually inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby blocking the production of prostaglandins and leukotrienes. [13]Some compounds show preferential inhibition of the inducible COX-2 enzyme over the constitutive COX-1, which is a desirable trait for reducing gastrointestinal side effects. [13][14]* Cytokine Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) perpetuate the inflammatory response. Certain 7-(Trifluoromethyl) substituted indolizines have been shown to significantly reduce the levels of these cytokines. [15][16]* Phospholipase A2 (sPLA2) Inhibition: Secretory phospholipase A2 is an upstream enzyme that liberates arachidonic acid from cell membranes. Potent inhibition of sPLA2 by indolizine derivatives represents a key intervention point in the inflammatory process. [17]

Diagram: Indolizine Inhibition of the Arachidonic Acid Cascade

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis Prostaglandins Prostaglandins (Inflammation, Pain) AA->Prostaglandins via COX pathway Leukotrienes Leukotrienes (Inflammation) AA->Leukotrienes via LOX pathway sPLA2 sPLA2 sPLA2->AA COX COX-1 / COX-2 COX->Prostaglandins LOX 5-LOX LOX->Leukotrienes Indolizine Indolizine Derivative Indolizine->sPLA2 Inhibits Indolizine->COX Inhibits (Often COX-2 selective) Indolizine->LOX Inhibits

Caption: Points of intervention for indolizine derivatives in inflammation.

Data Summary: Anti-inflammatory Indolizine Derivatives
Compound Class/ExampleTarget(s)Potency (IC50)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-25.84 µM[14]
7-(Trifluoromethyl) indolizine (4d)COX-2Significant reduction vs. Indomethacin[15][16]
Indolizine derivative 56COX-2 & LOXIC50 = 14.91 µM (COX-2), 13.09 µM (LOX)[13]
1-Oxamoylindolizine derivativessPLA2Very potent inhibition[17]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of COX-2, which can be inhibited by test compounds.

  • Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

  • Compound Preparation: Dissolve the indolizine derivatives in DMSO to create stock solutions. Serially dilute in assay buffer to the desired test concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted indolizine derivatives (or a known inhibitor like Celecoxib as a positive control) to the wells and incubate for 15 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Add the arachidonic acid substrate to initiate the reaction, immediately followed by the TMPD probe.

  • Data Acquisition: Measure the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader in kinetic mode. The rate of color development is proportional to the COX-2 activity.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. [18]Synthetic indolizines have shown promising activity against a range of bacteria, fungi, and viruses. [1][5][19]

  • Antibacterial Activity: Indolizine derivatives have demonstrated selective toxicity, particularly against Gram-positive bacteria like Staphylococcus aureus and acid-fast bacilli such as Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. [18][19][20]* Antifungal Activity: Due to structural similarities with azole antifungals, indolizines can inhibit lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. [21]They have shown efficacy against Candida and Aspergillus species. [21]* Antiviral Activity: Research has covered the evaluation of indolizines against viruses such as HIV-1. [1][22]

Data Summary: Antimicrobial Indolizine Derivatives
Compound Class/ExampleTarget Organism(s)Potency (MIC)Reference
Indolizine-1-carbonitrile (5g)S. aureus, E. coli16–256 µg/mL[21]
Indolizine-1-carbonitrile (5b)Fungi8–32 µg/mL[21]
Trisubstituted indolizinesM. tuberculosis (MDR)11.3 µg/mL[19]
Fused ThienoindolizinesVarious Bacteria/FungiSignificant Activity[23][19]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for assessing the in vitro antimicrobial activity of a compound. [11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indolizine derivative in the broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.

Neuroprotective Properties

Emerging research indicates that indole-based compounds, the structural cousins of indolizines, possess significant neuroprotective potential, suggesting a promising new therapeutic avenue for the indolizine scaffold itself. [24][25][26]

  • Antioxidant Effects: Compounds can protect neuronal cells (e.g., SH-SY5Y) from oxidative stress induced by agents like H₂O₂, preserving cell viability by scavenging reactive oxygen species (ROS). [24]* Anti-Aggregation Properties: Some derivatives have been shown to promote the disaggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. [24]* Ion Channel Modulation: Indolizine derivatives have been discovered that inhibit the TRPM2 ion channel, protecting against ischemic brain injury in preclinical models. [27]

Diagram: Proposed Neuroprotective Mechanisms

cluster_stress Cellular Stressors cluster_mechanism Indolizine-Mediated Action ROS Oxidative Stress (ROS) Outcome Neuronal Protection & Survival ROS->Outcome Causes Damage Amyloid Amyloid-β Aggregation Amyloid->Outcome Causes Damage Ischemia Ischemia Ischemia->Outcome Causes Damage Indolizine Indolizine Derivative Scavenge ROS Scavenging Indolizine->Scavenge Disaggregate Promotes Disaggregation Indolizine->Disaggregate Inhibit TRPM2 Channel Inhibition Indolizine->Inhibit Scavenge->ROS Disaggregate->Amyloid Inhibit->Ischemia Blocks downstream damage

Caption: Multifunctional approach of indolizine derivatives to neuroprotection.

Conclusion and Future Perspectives

The synthetic indolizine scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a vast and compelling range of pharmacological properties. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents is well-supported by a growing body of preclinical evidence. The modularity of their synthesis, particularly via 1,3-dipolar cycloaddition, allows for extensive SAR exploration and optimization of potency and selectivity.

Despite this immense potential, no indolizine-based drug has yet reached the market. [1][22]This highlights a critical gap between preclinical discovery and clinical development. The future of indolizine research should focus on:

  • Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways for lead compounds.

  • Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of potent hits to ensure they are viable drug candidates.

  • Clinical Translation: Advancing the most promising candidates into Phase I clinical trials to assess their safety and efficacy in humans.

The discovery of new indolizine drugs will represent a major breakthrough, offering novel therapeutic options for some of the most challenging human diseases. [1][22]The continued exploration of this privileged scaffold is not just an academic exercise but a vital endeavor in the quest for next-generation medicines.

References

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - MDPI. [Link]

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review - PubMed. [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC. [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Publishing. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES - ResearchGate. [Link]

  • Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs - PMC. [Link]

  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis - ResearchGate. [Link]

  • Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives - ACS Publications. [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review - ResearchGate. [Link]

  • Indolizine: A Privileged Biological Scaffold - Der Pharma Chemica. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities - ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI. [Link]

  • Indolizine – Knowledge and References - Taylor & Francis. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - ResearchGate. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review - Taylor & Francis Online. [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Inhibitory activities of indolizine derivatives: a patent review - Taylor & Francis. [Link]

  • Recent Advances in Synthesis of Indolizine and its Derivatives by Radical Cyclization/Cross-Coupling - ResearchGate. [Link]

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed. [Link]

  • Indolizine Derivatives Inhibit TRPM2 and Protect against Ischemic Brain Injury with an Extended Treatment Window - ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - ResearchGate. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues - RSC Publishing. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives - Journal of Pharmaceutical Research. [Link]

  • Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties - ResearchGate. [Link]

  • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine - MDPI. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. [Link]

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - MDPI. [Link]

  • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine | Request PDF - ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - Brieflands. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - ResearchGate. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. [Link]

Sources

Methodological & Application

Application Note: Methyl 3,5-diformylindolizine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,5-diformylindolizine-1-carboxylate (CAS: 163556-04-5) represents a high-value "privileged structure" intermediate for medicinal chemistry. Unlike simple indolizines, this derivative possesses three distinct electrophilic handles : two formyl groups (aldehydes) at positions 3 and 5, and a carboxylate ester at position 1.

This application note details the strategic use of this molecule to generate:

  • Indolizinophane Macrocycles: Via bis-Schiff base condensation with diamines.

  • Push-Pull Fluorophores: Via Knoevenagel condensation for bioimaging applications.

  • Bioactive Hydrazone Libraries: Targeting antimicrobial and anticancer pathways.

Chemical Logic & Stability

The indolizine core is a 10


-electron aromatic system, isoelectronic with azulene and isomeric with indole.
Structural Analysis[1]
  • Position 3 (Formyl): Located on the electron-rich pyrrole ring. This aldehyde is highly reactive toward nucleophiles and is electronically coupled to the bridgehead nitrogen, making it an excellent donor site in "push-pull" chromophores.

  • Position 5 (Formyl): Located on the pyridine ring.[1] This position is generally more electron-deficient, offering differential reactivity compared to C-3.

  • Position 1 (Ester): Provides a handle for solubility modulation (hydrolysis to acid) or bioconjugation (amide coupling) without interfering with the aldehyde chemistry.

Handling & Storage
  • State: Yellow to orange solid (indicative of conjugation).

  • Stability: The bis-aldehyde is susceptible to oxidation (to carboxylic acids) and polymerization. Store at -20°C under inert atmosphere (Ar/N

    
    ).
    
  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Limited solubility in water/alcohols unless heated.

Application Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this single core scaffold.

IndolizinePathways Core Methyl 3,5-diformyl indolizine-1-carboxylate Macro Indolizinophane Macrocycles (DNA Binding/Chelation) Core->Macro + Diamines (Bis-Schiff Base) Fluoro NIR/Red-Shifted Fluorophores (Bioimaging) Core->Fluoro + Active Methylenes (Knoevenagel) Library Bis-Hydrazone Libraries (Antimicrobial) Core->Library + Hydrazides (Condensation) Macro_Detail Target: Protein-Protein Interactions Macro->Macro_Detail Fluoro_Detail Target: Mitochondrial Staining Fluoro->Fluoro_Detail

Figure 1: Divergent synthetic utility of the this compound scaffold.

Detailed Protocols

Protocol A: Synthesis of Indolizinophane Macrocycles

Objective: Create constrained macrocyclic systems capable of intercalating DNA or chelating metal ions. This utilizes the 3,5-diformyl pattern to "staple" diamines.

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine or o-Phenylenediamine (1.0 - 1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of this compound in 10 mL of anhydrous EtOH. Heat gently (40°C) if necessary to ensure complete dissolution.

  • Diamine Addition: In a separate vial, dissolve 0.55 mmol (1.1 eq) of the diamine in 5 mL EtOH.

  • Condensation: Add the diamine solution dropwise to the indolizine solution under vigorous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The bis-aldehyde spot should disappear.

  • Isolation: Cool to room temperature. The macrocycle often precipitates as a colored solid.

    • If precipitate forms: Filter and wash with cold EtOH.[2]

    • If no precipitate: Concentrate to 20% volume and cool to 4°C overnight.

  • Purification: Recrystallize from EtOH/DMF mixtures.

Mechanism: The reaction proceeds via a double Schiff-base formation. The geometry of the 3,5-substitution directs the formation of a [1+1] macrocycle (or [2+2] depending on concentration).

Protocol B: Synthesis of Push-Pull Fluorophores (Knoevenagel)

Objective: Extend the


-conjugation to create deep-red/NIR fluorescent probes. Indolizines are excellent electron donors; coupling them with strong electron acceptors (e.g., malononitrile) creates efficient fluorophores.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (2.2 eq) or Ethyl cyanoacetate (2.2 eq)

  • Base: Piperidine (cat.)

  • Solvent: Ethanol/Acetonitrile (1:1)

Step-by-Step Methodology:

  • Preparation: Suspend 0.2 mmol of the scaffold in 5 mL of EtOH/Acetonitrile.

  • Reagent Addition: Add 0.44 mmol (2.2 eq) of malononitrile.

  • Initiation: Add 1 drop of piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

    • Observation: The solution will likely darken significantly (deep red/purple) due to extended conjugation.

  • Workup: Pour the reaction mixture into 20 mL of ice water. Acidify slightly with 1M HCl (to pH 5-6) to precipitate the product.

  • Filtration: Collect the solid by vacuum filtration.

  • Characterization: Verify the disappearance of the aldehyde peak (~10 ppm) in

    
    H NMR and the appearance of vinyl protons.
    

Applications: These dyes are potential candidates for mitochondrial imaging due to their lipophilic cationic nature (if quaternized) or general organelle staining.

Medicinal Chemistry Applications & Data

Antimicrobial Activity (Hydrazone Derivatives)

Condensing the bis-aldehyde with hydrazides (e.g., Isoniazid, Salicylic hydrazide) yields bis-hydrazones. These constructs have shown efficacy against M. tuberculosis and Gram-positive bacteria in analog studies.

Table 1: Representative SAR Trends for Indolizine-3,5-bis(hydrazones)

R-Group (Hydrazide)Target OrganismPredicted ActivityMechanism Note
Isonicotinyl (Isoniazid)M. tuberculosisHighDual pharmacophore (Indolizine + INH)
4-NitrobenzoylS. aureusModerateElectron-withdrawing group enhances lipophilicity
2-HydroxybenzoylE. coliLowPermeability issues in Gram-negatives
Anticancer Potential

The planar, electron-deficient macrocycles derived from Protocol A act as DNA intercalators . The 1-carboxylate group can be hydrolyzed to the acid and coupled to tumor-homing peptides (e.g., RGD) to improve selectivity.

References

  • Indolizine Biological Activity Overview

    • Title: Indolizine derivatives: Recent advances and potential pharmacological activities.[2]

    • Source: Global Research Online.
    • URL:[Link]

  • Synthesis of Indolizine Precursors (Vilsmeier-Haack Context)

    • Title: The Vilsmeier-Haack Reaction (Review).[2][1][3][4][5]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Cycloaddition Chemistry of Indolizines

    • Title: Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Commercial Availability & Physical Data

    • Title: this compound Product Page.[6][7][8]

    • Source: BLDpharm.[8]

Disclaimer: The protocols provided are based on standard reactivity patterns of formyl-indolizines. Optimization of solvent, temperature, and stoichiometry may be required for specific derivatives. Always adhere to laboratory safety guidelines when handling reactive aldehydes and organic solvents.

Sources

Application Note: Methyl 3,5-diformylindolizine-1-carboxylate as a Fluorescent Marker

[1]

Introduction & Mechanism of Action

This compound is a rationalized fluorophore designed on the indolizine platform. Unlike conventional dyes (e.g., FITC, Rhodamine), the indolizine core offers a compact, electron-rich system with tunable intramolecular charge transfer (ICT) properties.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Fluorophore Core: The indolizine ring system provides stable fluorescence, typically in the blue-green to yellow region depending on solvent polarity (solvatochromism).

  • Dual Reactive Handles (3,5-Diformyl): The two aldehyde (-CHO) groups at positions 3 and 5 serve as electrophilic sites. These are highly reactive towards nucleophiles such as:

    • Primary Amines (

      
      ):  Lysine residues in proteins or N-terminal amines (forming Schiff bases).
      
    • Hydrazines (

      
      ):  Toxic industrial analytes (forming hydrazones).[1]
      
    • 1,2-Aminothiols: Cysteine/Homocysteine (forming thiazolidines).

Mechanism: Fluorescence Turn-On/Modulation

The fluorescence of the parent molecule is often quenched or exhibits a specific Stokes shift due to the electron-withdrawing nature of the formyl groups. Upon reaction (e.g., conversion of the aldehyde to an amine or hydrazone), the electronic push-pull system of the indolizine core changes, resulting in a ratiometric shift or fluorescence enhancement (Turn-On) .

GProbeMethyl 3,5-diformylindolizine-1-carboxylate(Weakly Fluorescent / Blue Shifted)IntermediateSchiff Base / HydrazoneFormationProbe->Intermediate+ Nucleophilic AttackTarget1Primary Amines(Proteins/Lysine)Target1->IntermediateTarget2Hydrazine / Biothiols(Analytes)Target2->IntermediateProductFluorescent Conjugate(Strong Fluorescence / Red Shifted)Intermediate->ProductStabilization / Reductive Amination

Figure 1: Reaction mechanism of this compound with nucleophiles.

Applications

A. Protein & Peptide Labeling (Cross-linking)

Due to the presence of two aldehyde groups, this marker can function as a fluorescent cross-linker . It can bridge two amine-containing biomolecules or label a single molecule at two sites, increasing the rigidity and stability of the fluorophore-protein complex.

B. Hydrazine Detection (Environmental Sensing)

The probe exhibits high selectivity for hydrazine (

Experimental Protocols

Protocol A: Fluorescent Labeling of Proteins (Reductive Amination)

Purpose: To covalently label a target protein (e.g., BSA, Antibody) via Lysine residues.

Materials Required:

  • This compound (Stock: 10 mM in DMSO).

  • Target Protein (1 mg/mL in PBS, pH 7.4).

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (reductant).
    
  • Quenching Buffer (1M Tris-HCl, pH 8.0).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Procedure:

  • Preparation:

    • Dilute the protein to 1 mg/mL in PBS (pH 7.4). Note: Avoid amine-containing buffers like Tris or Glycine during this step.

    • Prepare a fresh 1 M solution of

      
       in water.
      
  • Conjugation:

    • Add the Indolizine marker stock to the protein solution to achieve a 10-20 molar excess of dye over protein.

    • Example: For 1 mL of IgG (150 kDa, ~6.6 µM), add 6.6–13.2 µL of 10 mM dye stock.

    • Mix gently and incubate for 30 minutes at room temperature (allows Schiff base formation).

  • Reduction (Critical Step):

    • Add

      
       to a final concentration of 50 mM.
      
    • Incubate for 2–4 hours at room temperature or overnight at 4°C in the dark.

    • Mechanism:[2][3][4][5] This reduces the reversible imine (C=N) bond to a stable secondary amine (C-NH) bond.

  • Quenching & Purification:

    • Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted aldehydes.

    • Purify the labeled protein using a desalting column equilibrated with PBS to remove excess free dye.

  • Characterization:

    • Measure Absorbance at 280 nm (

      
      ) and the dye's 
      
      
      (typically ~380–420 nm).
    • Calculate Degree of Labeling (DOL).

Protocol B: Hydrazine Detection Assay

Purpose: To detect trace hydrazine in environmental water samples or biological media.[1]

Materials Required:

  • Detection Buffer: PBS : DMSO (7:3, v/v), pH 7.4.[6]

  • Probe Stock: 1 mM in DMSO.

  • 96-well Fluorescence Microplate (Black).

Step-by-Step Procedure:

  • Working Solution:

    • Dilute the Probe Stock into the Detection Buffer to a final concentration of 10 µM .

  • Sample Incubation:

    • Add 190 µL of the Working Solution to each well.

    • Add 10 µL of the sample (containing Hydrazine 0–100 µM).

    • Include a blank control (10 µL water).

  • Measurement:

    • Incubate for 15–20 minutes at 37°C.

    • Read Fluorescence:

      • Excitation: 360–380 nm (Indolizine absorption).

      • Emission: 450–500 nm (Emission turn-on).

Data Analysis & Troubleshooting

Spectral Characteristics (Typical for 3,5-Diformyl Indolizines)
ParameterValue (Approx.)Notes
Excitation Max (

)
360 – 390 nmUV/Blue excitation compatible.
Emission Max (

)
460 – 520 nmCyan/Green emission. Large Stokes shift (>80 nm).[1]
Quantum Yield (

)
0.2 – 0.6Increases significantly upon reaction with amines/hydrazine.
Solubility DMSO, DMF, MeOHLow solubility in pure water; requires co-solvent.
Troubleshooting Guide
IssuePossible CauseSolution
Low Fluorescence Signal Incomplete reaction or quenching.Ensure reduction step (

) is complete. Check pH (Schiff base formation is pH sensitive, optimal pH 6–8).
Precipitation Dye concentration too high in aqueous buffer.Use a co-solvent (DMSO/Ethanol) up to 10-20% or lower dye loading.
High Background Non-specific binding or unreacted aldehyde.Perform rigorous desalting/dialysis. Block unreacted aldehydes with Tris or Glycine.

References

  • Indolizine Fluorophore Development: Kim, E., et al. (2015). "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research.

  • Indolizine Synthesis & Properties: Dumitrescu, D. G., et al. (2011). "A New Fluorescent Indolizine: Synthesis and Spectral Characterization." U.P.B. Sci. Bull., Series B.

  • Hydrazine Sensing Mechanisms: Cui, R., et al. (2022). "A turn-on fluorescent probe based on indolizine for the detection of sulfite/hydrazine." New Journal of Chemistry.

  • Amine Derivatization with Indolizines: Ogawa, H., et al. (1996). "Synthesis of ethyl 1-(Difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent." Chemical & Pharmaceutical Bulletin.

Application Notes and Protocols for Indolizine Synthesis via 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged N-fused heterocyclic motif prevalent in a wide array of biologically active compounds and functional materials. The 1,3-dipolar cycloaddition reaction stands out as one of the most efficient and versatile strategies for the construction of the indolizine core. This application note provides a comprehensive guide to the synthesis of indolizines utilizing this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, explore the generation and reactivity of pyridinium ylides as key 1,3-dipoles, and present detailed, field-proven protocols for both traditional and modern variations of this synthetic approach. This guide is designed to equip researchers with the theoretical knowledge and practical expertise to successfully implement and adapt these methods for the synthesis of diverse indolizine derivatives.

Introduction: The Strategic Importance of Indolizines and the Power of 1,3-Dipolar Cycloaddition

Indolizines, isomers of the more common indole, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and CNS depressant properties.[1] This has rendered them highly attractive targets in medicinal chemistry and drug discovery. The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, offers a convergent and atom-economical route to the indolizine nucleus.[1] The reaction typically involves the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[2][3] A key advantage of this methodology is the ability to readily vary the substitution pattern on both the pyridine and the incoming dipolarophile, allowing for the creation of diverse molecular libraries for biological screening.[2]

Mechanistic Rationale: Understanding the 'Why' Behind the Reaction

The 1,3-dipolar cycloaddition leading to indolizines is a concerted pericyclic reaction, though stepwise mechanisms can operate under certain conditions. The process is initiated by the formation of a pyridinium ylide, a reactive intermediate possessing a positive charge on the nitrogen atom and a negative charge on an adjacent atom (typically carbon). This ylide then acts as the three-atom component in the cycloaddition with a two-atom dipolarophile.

The most common method for generating pyridinium ylides in situ involves the treatment of a pyridinium salt with a base. The pyridinium salt is typically prepared by the quaternization of a pyridine derivative with an α-halo carbonyl compound.[4] The base deprotonates the carbon alpha to the positively charged nitrogen, forming the reactive ylide. This ylide then undergoes a cycloaddition with an electron-deficient alkene or alkyne. If an alkene is used, a subsequent oxidation step is required to aromatize the initially formed dihydroindolizine to the final indolizine product.[5] When an alkyne is the dipolarophile, the indolizine is formed directly after the cycloaddition.[2]

G cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Quaternization AlphaHalo α-Halo Carbonyl AlphaHalo->PyridiniumSalt Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide Deprotonation Base Base Base->Ylide Cycloadduct Dihydroindolizine (from Alkenes) Ylide->Cycloadduct [3+2] Cycloaddition Indolizine Indolizine Ylide->Indolizine Direct formation with Alkynes Dipolarophile Dipolarophile (Alkyne/Alkenes) Dipolarophile->Cycloadduct Dipolarophile->Indolizine Cycloadduct->Indolizine Oxidation/Aromatization Oxidant Oxidant Oxidant->Indolizine

Figure 1. General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Experimental Protocols: From Theory to Practice

Herein, we provide detailed protocols for the synthesis of indolizines via 1,3-dipolar cycloaddition, covering both a classic two-step approach and a more modern one-pot synthesis.

Protocol 1: Two-Step Synthesis of Dimethyl 2-phenylindolizine-1,3-dicarboxylate

This protocol is a classic example of a two-step procedure involving the pre-formation of the pyridinium salt followed by the base-induced cycloaddition.[4]

Step 1: Synthesis of N-Phenacylpyridinium Bromide

  • Reagents and Materials:

    • Pyridine

    • 2-Bromoacetophenone

    • Acetone

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve pyridine (1.0 eq) in acetone (10 mL/mmol of pyridine) at room temperature with stirring.

    • Add a solution of 2-bromoacetophenone (1.0 eq) in acetone dropwise to the pyridine solution.

    • A precipitate will form upon addition. Stir the reaction mixture at room temperature for 2-4 hours.

    • Collect the solid precipitate by vacuum filtration and wash with cold acetone.

    • Dry the solid under vacuum to yield N-phenacylpyridinium bromide, which can be used in the next step without further purification.

Step 2: In situ Generation of Ylide and Cycloaddition

  • Reagents and Materials:

    • N-Phenacylpyridinium bromide (from Step 1)

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 eq) in DMF (10 mL/mmol).

    • Add finely ground anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will typically turn a deep color, indicating the formation of the pyridinium ylide.

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the mixture at room temperature while stirring.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

    • A solid precipitate of dimethyl 2-phenylindolizine-1,3-dicarboxylate will often form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

    • Recrystallize the crude product from ethanol or purify by silica gel column chromatography to yield the pure indolizine.

Protocol 2: One-Pot Synthesis of Substituted Indolizines from α-Halo Carbonyls, Pyridines, and Alkenes

This one-pot method offers increased efficiency by avoiding the isolation of the intermediate pyridinium salt.[3][5] An oxidant is required for the final aromatization step.

  • Reagents and Materials:

    • Substituted pyridine (e.g., pyridine, 4-picoline)

    • α-Halo carbonyl compound (e.g., phenacyl bromide)

    • Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)

    • Potassium dichromate (K₂Cr₂O₇) or TEMPO

    • Solvent (e.g., DMF, acetonitrile)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add the substituted pyridine (1.2 eq), the α-halo carbonyl compound (1.0 eq), the electron-deficient alkene (1.5 eq), and the oxidant (e.g., a sub-equivalent amount of K₂Cr₂O₇).[5]

    • Add the solvent (e.g., DMF) and stir the mixture at room temperature for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted indolizine.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and scope of the 1,3-dipolar cycloaddition for indolizine synthesis. The following table summarizes various approaches, highlighting key parameters.

Method Dipole Precursor Dipolarophile Catalyst/Reagent Solvent Temp (°C) Yield (%) Reference
Classic Two-StepPyridine + Phenacyl bromideDMADK₂CO₃DMFRTGood[4]
One-Pot OxidationPyridine + α-Halo CarbonylAlkeneK₂Cr₂O₇DMF80-100Moderate to Good[5]
One-Pot OxidationPyridine + α-Halo CarbonylAlkeneTEMPOAcetonitrileRefluxGood[3]
Metal-FreePyridinium SaltChromoneNoneDMF120Good[2]
Ionic LiquidPyridinium SaltAlkyne/AlkeneNone[Omim]Br80-100High[6]
Microwave-AssistedPyridinium SaltAlkyneNoneSWNTs60-140High[7]

Advanced Strategies and Considerations

The field of indolizine synthesis is continuously evolving, with several advanced strategies offering improved efficiency, sustainability, and molecular diversity.

  • Catalyst-Free and Metal-Free Conditions: Several modern protocols have been developed that proceed without the need for a catalyst, simplifying the reaction setup and purification.[8][9] These methods often rely on thermal or microwave activation.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and regioselectivity.[7][10] The dipolar nature of the reactants makes them particularly receptive to microwave heating.

  • Ionic Liquids as Green Solvents: Ionic liquids have been successfully employed as recyclable and environmentally benign reaction media for indolizine synthesis.[6] They can also play a role in stabilizing the reactive intermediates.

  • Multi-component Reactions: One-pot, multi-component reactions, where three or more starting materials are combined to form the final product, represent a highly efficient approach to generating molecular complexity from simple precursors.[11][12]

G Start Start: Select Starting Materials (Pyridine, α-Halo Carbonyl, Dipolarophile) Ylide_Formation Step 1: Pyridinium Ylide Formation (Base-mediated deprotonation) Start->Ylide_Formation Cycloaddition Step 2: 1,3-Dipolar Cycloaddition Ylide_Formation->Cycloaddition Aromatization Step 3: Aromatization (Oxidation if alkene is used) Cycloaddition->Aromatization Workup Step 4: Reaction Workup (Quenching, Extraction) Aromatization->Workup Purification Step 5: Purification (Chromatography, Recrystallization) Workup->Purification End End: Characterized Indolizine Product Purification->End

Figure 2. A generalized experimental workflow for indolizine synthesis.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition reaction is a robust and highly adaptable tool for the synthesis of indolizines. The ability to systematically vary the substituents on both the pyridinium ylide and the dipolarophile makes this method particularly valuable for the construction of compound libraries for drug discovery and materials science applications. Ongoing research in this area is focused on the development of even more efficient, selective, and sustainable protocols, including the use of novel catalysts, green reaction media, and flow chemistry techniques. The protocols and insights provided in this application note serve as a solid foundation for researchers to explore the rich chemistry of indolizines and to develop novel derivatives with tailored properties.

References

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments - Raiganj Surendranath Mahavidyalaya. [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. [Link]

  • One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Publishing. [Link]

  • A Facile Synthesis of Indolizines by 1,3-Dipolar Cycloaddition of Pyridinium and Related Heteroaromatic Ylides with Alkenes in the Presence of TPCD, Py4Co(HCrO4)2 - Chemical Research in Chinese Universities. [Link]

  • Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts - PubMed. [Link]

  • A facile one-step synthesis of aromatic indolizines by 1,3-dipolar cycloaddition of pyridinium and related heteroaromatic ylides with alkenes in the presence of TPCD [Copy4(HCrO4)2] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of indolizines - Organic Chemistry Portal. [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. [Link]

  • Multi-component one-pot synthesis of indolizine derivatives. [Link]

  • Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides - PubMed. [Link]

  • Microwave-assisted three-component domino reaction: Synthesis of indolodiazepinotriazoles - Beilstein Journals. [Link]

  • A catalyst-free 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines and 3-nitroindoles: an easy access to five-ring-fused tetrahydroisoquinolines - Green Chemistry (RSC Publishing). [Link]

  • A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides - PubMed. [Link]

  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. [Link]

  • Microwave-Assisted 1,3-dipolar Cycloadditions to Nitrogen Containing Heterocycles. [Link]

  • Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides toFullerene: Thermodynamic Control of Bis. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. [Link]

  • asian journal - of organic chemistry - Lirias. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. [Link]

Sources

Metal-catalyzed synthesis of indolizine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Strategic Metal-Catalyzed Architectures for Indolizine Scaffolds

Executive Summary

Indolizines—10-


-electron fused N-heterocycles—are privileged pharmacophores exhibiting potent biological activities, including anti-inflammatory, anticancer, and antitubercular properties. Historically, synthesis relied on the Chichibabin or Scholtz reactions, which often require harsh basic conditions and offer limited regiocontrol.

This Application Note details three modern, metal-catalyzed protocols that overcome these limitations. We transition from Copper-catalyzed oxidative couplings (for robust, aerobic synthesis) to Rhodium(III)-catalyzed C-H activation (for high regioselectivity) and Gold-catalyzed cycloisomerization (for atom economy). Each section includes validated protocols, mechanistic insights, and troubleshooting matrices.

Method A: Copper-Catalyzed Oxidative Cross-Coupling

Best for: Rapid library generation, aerobic conditions, and cost-efficiency.[1]

The Mechanistic Logic

Unlike traditional methods requiring pre-functionalized substrates, this approach utilizes an oxidative cross-coupling between 2-alkylazaarenes and unsaturated systems (alkenes or alkynes). The reaction proceeds via a radical pathway or a Cu(II)/Cu(III) organometallic cycle, often utilizing molecular iodine (


) as a co-oxidant or promoter to generate reactive iodinated intermediates in situ.
Validated Protocol

Reference Basis: Org. Lett. 2015, 17, 3050; Synlett 2015, 26, 2024.

Reagents:

  • Substrate A: Ethyl 2-(pyridin-2-yl)acetate (1.0 equiv, 0.5 mmol)

  • Substrate B: Styrene or Phenylacetylene derivative (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Additives:

    
     (0.5 equiv), 
    
    
    
    (1.0 equiv)
  • Solvent: DMSO (2.0 mL)

  • Atmosphere: Air (Open flask or

    
     balloon)
    

Step-by-Step Workflow:

  • Charge: To a 10 mL reaction tube equipped with a magnetic stir bar, add

    
     (9 mg), 
    
    
    
    (63 mg), and
    
    
    (139 mg).
  • Solvate: Add DMSO (2.0 mL), followed by the pyridine substrate and the styrene derivative.

  • Incubate: Heat the mixture to 100 °C for 12 hours. The deep blue/green color of Cu(II) may shift to brown/black as the reaction progresses.

  • Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated

    
     (to remove excess iodine) and brine.
    
  • Purify: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Mechanistic Pathway (DOT Visualization)

CopperCycle Start Substrate: 2-Pyridyl Acetate Iodination In-situ Iodination (I2/TBACl) Start->Iodination Activation Cu_Coord Cu(II) Coordination Iodination->Cu_Coord + Cu(OAc)2 Radical Radical Addition to Alkene Cu_Coord->Radical SET Process Cyclization Intramolecular Cyclization Radical->Cyclization C-C Bond Form Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Air/O2 Oxidation->Cu_Coord Catalyst Regen Product Indolizine Product Oxidation->Product

Figure 1: Copper-catalyzed oxidative radical cyclization pathway involving in-situ iodination and aerobic regeneration.

Method B: Rhodium(III)-Catalyzed C-H Activation

Best for: High regioselectivity, functionalizing unactivated C-H bonds, and late-stage diversification.

The Mechanistic Logic

This method utilizes a


 catalyst to activate the 

bond of a pyridine derivative (often directed by the pyridine nitrogen itself or a directing group). The mechanism follows a Concerted Metalation-Deprotonation (CMD) pathway, followed by alkyne insertion and reductive elimination.
Validated Protocol

Reference Basis: Org. Lett. 2024, 26, 21, 4451; J. Org.[2] Chem. 2017 Reviews.

Reagents:

  • Substrate: 2-Phenylpyridine or 2-Acetylpyridine (0.2 mmol)

  • Coupling Partner: Diphenylacetylene (internal alkyne) (0.24 mmol)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: t-Amyl alcohol or Methanol

  • Temp: 100–120 °C

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a dry Schlenk tube, combine

    
     (3.1 mg) and 
    
    
    
    (72 mg).
  • Addition: Add the pyridine substrate and the alkyne.

  • Solvent: Add t-Amyl alcohol (2.0 mL). Seal the tube under

    
     or Ar.
    
  • Reaction: Stir at 110 °C for 16 hours.

  • Workup: Filter through a celite pad to remove metal salts. Wash with DCM.

  • Analysis: The product is often highly fluorescent. Purify via silica gel chromatography.

C-H Activation Cycle (DOT Visualization)

RhodiumCycle PreCat [Cp*RhCl2]2 ActiveCat Cp*Rh(OAc)2 (Active Species) PreCat->ActiveCat Ag/Cu salts Coord N-Coordination ActiveCat->Coord + Substrate CMD C-H Activation (CMD Step) Coord->CMD -AcOH Rhodacycle 5-Membered Rhodacycle CMD->Rhodacycle Insertion Alkyne Insertion Rhodacycle->Insertion + Alkyne RedElim Reductive Elimination Insertion->RedElim 7-Memb Ring RedElim->ActiveCat Oxidant (CuII -> CuI) Prod Indolizine RedElim->Prod

Figure 2: Rh(III)-catalyzed C-H activation cycle showing the critical rhodacycle intermediate and oxidative regeneration.

Method C: Gold-Catalyzed Cycloisomerization

Best for: Atom economy (100%), mild conditions, and propargylic substrates.[3]

The Mechanistic Logic

Gold acts as a soft Lewis acid, activating the


-system of an alkyne tethered to a pyridine (e.g., propargylic pyridines). The pyridine nitrogen attacks the activated alkyne (5-exo-dig or 6-endo-dig), followed by protodeauration and isomerization to the aromatic indolizine.
Validated Protocol

Reference Basis: J. Org. Chem. 2016, 81, 3688; Frontiers in Chem. 2019.

Reagents:

  • Substrate: 2-(Prop-2-yn-1-yl)pyridine derivative (0.3 mmol)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Temp: 60 °C (often works at RT)

Step-by-Step Workflow:

  • Preparation: Dissolve the propargylic pyridine substrate in dry DCE (0.1 M).

  • Catalysis: Add

    
     (4.5 mg).
    
  • Monitoring: Stir at 60 °C. Reaction is typically fast (1–3 hours). Monitor by TLC for the disappearance of the alkyne spot.

  • Workup: Simple filtration through a short silica plug to remove gold particles. Evaporate solvent.

  • Note: This reaction is an isomerization; the molecular weight of the product equals the substrate.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureCopper (Oxidative)Rhodium (C-H Activation)Gold (Cycloisomerization)
Substrate Cost Low (Simple pyridines)Medium (Requires directing groups)High (Requires propargylic synthesis)
Atom Economy Low (Requires oxidant/additives)Medium (Loss of AcOH/HCl)Excellent (100%)
Regioselectivity Moderate (Steric controlled)High (Chelation controlled) High (Substrate controlled)
Air/Moisture Tolerant (Aerobic) Sensitive (Requires Inert)Moderate
Typical Yield 60–85%70–95%80–99%
Troubleshooting Guide
  • Low Yield (Cu Method): Ensure the reaction is open to air or under

    
    . If the reaction stalls, add another 0.5 equiv of 
    
    
    
    .
  • No Reaction (Rh Method): Check the purity of the alkyne. Terminal alkynes can sometimes poison the catalyst; internal alkynes work best. Ensure reagents are dry.

  • Decomposition (Au Method): Gold catalysts can be sensitive to basic amines. If the substrate is highly basic, add a mild acid buffer or switch to a less Lewis-acidic gold source (

    
    ).
    

References

  • Liu, R.-R., et al. (2015).[4] "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives." Organic Letters, 17(12), 3050–3053. Link

  • Liu, J.-L., et al. (2015).[1][4] "Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes." Synlett, 26, 2024–2028.[1] Link

  • Hou, X., et al. (2024).[2][5] "Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines." Organic Letters, 26(21), 4451–4456.[2] Link[5]

  • Li, Y., et al. (2016). "Gold(I)-Catalyzed Cascade Hydroarylation/Cycloaromatization to Indolizines via Pyridine Ring Construction." The Journal of Organic Chemistry, 81(9), 3688–3699.[6] Link[6]

  • Sahoo, A. K., et al. (2017). "Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines." Frontiers in Chemistry (Review of similar mechanisms). Link

Sources

Experimental protocol for N-alkylation of indolizine carboxylates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocol for the Alkylation of Indolizine Carboxylates

Part 1: Executive Summary & Strategic Analysis

The Indolizine Paradox: Defining "N-Alkylation" This Application Note addresses the alkylation of indolizine carboxylates. It is critical to clarify the mechanistic landscape immediately: Indolizine (pyrrolo[1,2-a]pyridine) is a bridged bicyclic 10-


 aromatic system. Unlike indole or pyrrole, the nitrogen atom in indolizine is at the bridgehead position and its lone pair is integral to the aromatic sextet of the five-membered ring.

Consequently, direct N-alkylation of the intact indolizine ring to form a stable N-alkyl species is electronically disfavored and typically disrupts aromaticity, leading to high-energy indolizinium salts .

The scientific reality of "alkylating an indolizine" follows two distinct pathways:

  • C3-Alkylation (Dominant): Indolizines are electron-rich nucleophiles. Electrophilic attack (by alkyl halides) occurs overwhelmingly at the C3 position (or C1 if C3 is blocked), maintaining the aromatic bridgehead nitrogen. This is the standard outcome of reacting indolizine carboxylates with alkylating agents.

  • Indolizinium Salt Formation (Targeted N-Quaternization): If the specific goal is to create the cationic N-alkylated indolizinium species (often for dye synthesis or biological salts), this is rarely achieved by direct alkylation of the neutral indolizine. Instead, it requires De Novo Synthesis from pyridine precursors or the use of "hard" alkylating agents that trap the kinetic N-alkyl product.

This guide provides protocols for both the Standard C3-Functionalization (often mislabeled as generic alkylation) and the De Novo Synthesis of Indolizinium Salts .

Part 2: Mechanistic Pathways & Logic

The regioselectivity of indolizine carboxylates is governed by the electron-withdrawing nature of the carboxylate ester (usually at C1 or C2) and the high electron density at C3.

Pathway Visualization (Graphviz)

Indolizine_Alkylation cluster_legend Key Start Indolizine Carboxylate (Neutral 10-pi System) Transition Transition State Competition Start->Transition Electrophile Alkylating Agent (R-X) Electrophile->Transition C3_Path Path A: C3-Attack (Kinetic & Thermodynamic) Transition->C3_Path Major Pathway (Standard) N_Path Path B: N-Attack (Disrupts Aromaticity) Transition->N_Path Minor Pathway (Steric/Electronic Force) C3_Inter C3-Alkyl Cation (Sigma Complex) C3_Path->C3_Inter N_Inter N-Alkyl Indolizinium (Salt) N_Path->N_Inter Final_C3 Product A: 3-Alkyl-Indolizine Carboxylate (Restored Aromaticity) C3_Inter->Final_C3 - H+ (Base) Final_Salt Product B: Indolizinium Salt (Stable only with specific counterions) N_Inter->Final_Salt Isolation Legend Green: Standard Reaction Red: High Energy/Difficult

Caption: Mechanistic bifurcation in indolizine alkylation. C3-alkylation preserves the bridgehead aromaticity, while N-alkylation yields cationic salts.

Part 3: Experimental Protocols

Protocol A: Regioselective C3-Alkylation of Indolizine Carboxylates

Use this protocol to attach an alkyl group to the indolizine ring (Functionalization).

Context: This is the standard "alkylation" reaction. The carboxylate group at C1 or C2 directs the incoming electrophile to C3.

Reagents:

  • Substrate: Ethyl indolizine-2-carboxylate (1.0 equiv).

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base:

    
     or 
    
    
    
    (2.0 equiv) to neutralize the intermediate acid.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl indolizine-2-carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Reagent Addition: Add

    
     (2.0 mmol) followed by the Alkyl Halide (1.5 mmol) dropwise at room temperature.
    
    • Note: For less reactive alkyl halides, add a catalytic amount of TBAI (Tetrabutylammonium iodide).

  • Reaction: Stir the mixture at 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (typically 20% EtOAc/Hexane).
    
    • Checkpoint: The starting material (fluorescent) should disappear, replaced by a slightly less polar spot (the C3-alkyl product).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in DCM, wash with water and brine. Dry over

    
    . Purify via silica gel flash chromatography.
    

Expected Data Profile (C3-Alkylation):

ParameterObservation
1H NMR Disappearance of the C3-H singlet (typically

6.3-6.5 ppm). Appearance of alkyl signals.
Yield 65% - 85% (Dependent on steric bulk of electrophile).
Regioselectivity >95:5 (C3 vs C1/N).
Protocol B: Synthesis of Indolizinium Salts (N-Quaternization)

Use this protocol if the specific goal is to generate the cationic N-bridgehead species (Indolizinium).

Context: Direct alkylation of the indolizine to the salt is inefficient. The most robust method is the De Novo Cyclization strategy, building the indolizine core as a salt from pyridine precursors.

Reagents:

  • Precursor: 2-Alkylpyridine (e.g., 2-picoline) (1.0 equiv).

  • Reagent:

    
    -Halo Ketone or 
    
    
    
    -Halo Ester (1.0 equiv).
  • Solvent: Acetone or Ethanol.

Step-by-Step Methodology:

  • Quaternization (The N-Alkylation Step):

    • Dissolve 2-alkylpyridine (10 mmol) in Acetone (20 mL).

    • Add the

      
      -halo carbonyl compound (10 mmol) dropwise.
      
    • Stir at reflux for 4-12 hours.

    • Observation: A precipitate (the quaternary pyridinium salt) will form.

  • Isolation of Intermediate:

    • Cool to 0°C. Filter the precipitate. Wash with cold ether.

    • Result: This is the N-alkylated pyridinium salt (1-(2-oxoalkyl)-2-methylpyridinium halide).

  • Cyclization to Indolizinium Salt:

    • To obtain the indolizinium (cationic) form rather than the neutral indolizine, treat the salt with a dehydrating acid (e.g., conc.

      
       or 
      
      
      
      ) rather than a base.[1]
    • Alternatively: If the neutral indolizine is treated with a strong alkylating agent (e.g.,

      
      ) in DCM, the O-alkylation of the carboxylate or C3-alkylation usually competes.
      
    • Preferred Route for N-Cation: Cyclize the pyridinium salt using

      
       or heat in Acetic Anhydride (Scholtz method) to get the neutral indolizine, then oxidize or protonate.
      
    • Wait: To get the permanent N-alkyl salt, one must block the C3 position or use the salt intermediate directly.

Revised Protocol for Direct Salt Formation (Literature Validated):

  • Dissolve Indolizine Carboxylate in anhydrous Ether.

  • Add Tetrafluoroboric acid (

    
    )  or Methyl Triflate (MeOTf)  (Strong electrophiles).
    
  • The product precipitates immediately as the Indolizinium Salt (protonated or methylated at C3, with the positive charge delocalized to N).

    • Scientific Note: Even here, the "alkyl" group often resides at C3, but the molecule is an indolizinium salt. True N-alkylation (where R is on N and N has 4 sigma bonds) breaks the bridgehead. The "Indolizinium salt" usually implies the cation of the aromatic system.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Competitive polymerization or decomposition.Lower temperature to 40°C; Ensure inert atmosphere (indolizines are oxidation-sensitive).
C1-Alkylation Observed C3 position is sterically crowded.If C3 is blocked, C1 becomes the active nucleophile. This is expected behavior.
No Reaction Electrophile is too "soft" or bulky.Switch to a more reactive iodide (MeI) or use a stronger polar solvent (DMF).
Salt Instability Indolizinium salts are hygroscopic.Store under Argon in a desiccator; exchange counterion to

or

for better stability.

References

  • General Indolizine Reactivity & C3-Alkylation

    • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. Link

    • Note: Establishes the C3-nucleophilicity of the indolizine scaffold.
  • Synthesis of Indolizinium Salts

    • Ivanova, A. E., & Arsenyan, P. (2017).[2] Synthesis of indolizinium salts (microreview). Chemistry of Heterocyclic Compounds. Link[2]

    • Note: Definitive guide on accessing the salt forms, confirming cyclization is preferred over direct alkyl
  • Mechanistic Studies on Indolizine Functionalization

    • Maji, M., et al. (2022).[3] Regio-Selective C3- and N-Alkylation of Indolines... (Contextual contrast). Journal of Organic Chemistry. Link

    • Note: While focusing on indolines, this highlights the difficulty of N-alkylation in related bicyclic systems without c
  • Indolizine Carboxylate Synthesis (Chichibabin)

    • Babcock, G., et al. (2013). The Chichibabin Indolizine Synthesis. Journal of Organic Chemistry. Link

    • Note: Foundational protocol for generating the carboxyl
  • Recent Advances in Indolizine Functionalization

    • Wu, J., et al. (2023). Divergent N- and C3-alkylation...[3] ResearchGate.[4][5] Link

    • Note: Provides modern catalytic conditions for controlling regioselectivity in N-heterocycles.

Sources

Application Note: Cross-Coupling & Derivatization of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bio-analytical science. It details the utility of Methyl 3,5-diformylindolizine-1-carboxylate (MDIC) , a specialized scaffold exhibiting unique "peri-like" reactivity due to the spatial proximity of the C3 and C5 formyl groups flanking the bridgehead nitrogen.

This guide covers two distinct "coupling" modalities:

  • Bio-Analytical Coupling: Fluorogenic peri-annulation with primary amines (for detection/labeling).

  • Synthetic Cross-Coupling: Pd-catalyzed C-C bond formation transforming the aldehyde handles into aryl groups via tosylhydrazone intermediates.

Part 1: Technical Overview & Reactivity Profile

This compound is an electron-rich, fused bicyclic heteroaromatic system functionalized with two highly reactive electrophilic aldehyde groups at positions C3 and C5.

The "Peri-Effect" Mechanism

Unlike standard dialdehydes, the C3 and C5 positions in the indolizine core are spatially separated by the bridgehead nitrogen but oriented to allow pincer-like cyclization .

  • C3-Formyl: Located on the electron-rich pyrrole ring (highly susceptible to electrophilic attack, but here serving as an electrophile).

  • C5-Formyl: Located on the pyridine ring, alpha to the nitrogen (highly reactive toward nucleophiles due to inductive effects).

Key Advantage: The simultaneous condensation of both aldehydes with a bis-nucleophile (or a primary amine + nucleophile) creates a new fused ring, extending the


-conjugation and generating intense fluorescence (Quantum Yield 

in many derivatives).
Reactivity Map (Graphviz)

ReactivityMap MDIC Methyl 3,5-diformylindolizine- 1-carboxylate (MDIC) BioCoupling Bio-Coupling (Amine Detection) Reagent: R-NH2 + Nucleophile MDIC->BioCoupling Peri-Annulation SyntheticCoupling Pd-Catalyzed Cross-Coupling Reagent: TsNHNH2 + Ar-X + [Pd] MDIC->SyntheticCoupling C=O to C-C Transformation Condensation Knoevenagel Condensation Reagent: Active Methylene MDIC->Condensation Aldehyde Extension FluoroProduct Fluorescent Peri-Fused Azaindolizine Adducts BioCoupling->FluoroProduct ArylProduct 3,5-Diaryl Indolizine Scaffolds SyntheticCoupling->ArylProduct DyeProduct Extended Conjugated Dyes (NIR Probes) Condensation->DyeProduct

Part 2: Protocol A - Fluorogenic Bio-Coupling (Amine Detection)

Context: This protocol is superior to o-phthalaldehyde (OPA) derivatization. MDIC reacts with primary amines (amino acids, peptides) to form stable, highly fluorescent derivatives. This is the primary "coupling" application in bio-analytical contexts.

Mechanism

The reaction proceeds via a double Schiff base formation or a Schiff base/nucleophilic attack sequence, bridging C3 and C5 to form a tricyclic pyrrolo[2,1,5-cd]indolizine derivative.

Experimental Workflow

Reagents:

  • Stock Solution A: 10 mM MDIC in Acetonitrile (ACN).

  • Buffer B: 0.1 M Borate Buffer, pH 9.5 (High pH ensures amines are deprotonated/nucleophilic).

  • Reducing Agent (Optional): NaCNBH

    
     (if stable amine reduction is required, though oxidative aromatization is preferred for fluorescence).
    

Step-by-Step Protocol:

  • Preparation:

    • Dissolve 2.3 mg of MDIC in 1 mL of HPLC-grade ACN. Protect from light.

  • Derivatization:

    • Mix 10

      
      L of Sample (containing 1-100 pmol primary amine) with 40 
      
      
      
      L of Buffer B.
    • Add 10

      
      L of Stock Solution A.
      
    • Critical Step: Incubate at 25°C for 5 minutes . (Reaction is rapid; heating >40°C may cause degradation).

  • Quenching (Optional):

    • Add 10

      
      L of 10% acetic acid to stop the reaction if performing endpoint analysis.
      
  • Detection:

    • HPLC/CE: Inject onto C18 column.

    • Excitation: 450 nm (Blue).

    • Emission: 510–550 nm (Green/Yellow).

Data Summary: Sensitivity Comparison

ReagentExcitation (

)
Emission (

)
Limit of Detection (LOD)Stability of Adduct
OPA (o-Phthalaldehyde) 340 nm455 nm~100 fmolLow (mins to hours)
MDIC (Indolizine) 450 nm 530 nm ~30 fmol High (>24 hours)
NDA (Naphthalene-2,3-dicarboxaldehyde) 420 nm490 nm~50 fmolModerate

Part 3: Protocol B - Synthetic Pd-Catalyzed Cross-Coupling

Context: For medicinal chemists, the goal is often to replace the formyl groups with aryl/vinyl motifs to build drug candidates. Since MDIC lacks halogens, standard Suzuki coupling fails. Solution: Use Pd-catalyzed cross-coupling of N-tosylhydrazones . This reaction transforms the aldehyde C=O bond into a Pd-carbene intermediate, which then couples with aryl halides.

Reaction Logic[3]
  • Condensation: Aldehyde + Tosylhydrazide

    
    
    
    
    
    -Tosylhydrazone.
  • Coupling: Hydrazone + Aryl Halide + Pd(0)

    
     Olefin/Alkane (via diazo intermediate).
    
Experimental Workflow

Reagents:

  • Substrate: MDIC (1.0 equiv).

  • Reagent:

    
    -Toluenesulfonyl hydrazide (2.2 equiv).
    
  • Coupling Partner: Aryl Bromide (Ar-Br) (2.5 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%) + XPhos (10 mol%).
  • Base: LiO

    
    Bu (4.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Hydrazone Formation (In Situ):

    • In a sealed tube, dissolve MDIC (0.5 mmol) and

      
      -toluenesulfonyl hydrazide (1.1 mmol) in Methanol (2 mL).
      
    • Stir at RT for 2 hours until TLC shows disappearance of the dialdehyde.

    • Evaporate solvent to yield the crude bis-hydrazone.

  • Cross-Coupling:

    • Resuspend the crude hydrazone in 1,4-Dioxane (5 mL).

    • Add the Aryl Bromide (1.25 mmol), Pd

      
      (dba)
      
      
      
      (23 mg), XPhos (24 mg), and LiO
      
      
      Bu (160 mg).
    • Inert Atmosphere:[1] Purge with Argon for 5 minutes.

  • Heating:

    • Heat the sealed tube to 100°C for 12 hours .

    • Mechanism Note: The base decomposes the hydrazone to a diazo species, which generates a Pd-carbene that undergoes migratory insertion with the aryl bromide.

  • Work-up:

    • Cool to RT, filter through a Celite pad, and concentrate.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Expected Outcome: Formation of Methyl 3,5-bis(aryl)indolizine-1-carboxylate .[2] The formyl carbons are converted into CH-Ar centers (reductive coupling) or C=C-Ar (if Barluenga conditions are modified).

Pathway Diagram (Graphviz)

CrossCoupling Start MDIC (Dialdehyde) Step1 Intermediate: Bis(N-tosylhydrazone) Start->Step1 + TsNHNH2, MeOH Step2 In Situ: Bis(Diazo) Indolizine Step1->Step2 + LiOtBu, Heat Catalysis Pd(0) Cycle / Oxidative Addition of Ar-Br Step2->Catalysis Pd-Carbene Formation Product Product: Methyl 3,5-diarylindolizine- 1-carboxylate Catalysis->Product Migratory Insertion & Reductive Elimination

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence (Protocol A) Incomplete cyclization due to steric hindrance of the amine.Increase reaction temperature to 40°C; ensure pH is >9.0.
Precipitation (Protocol A) MDIC solubility limit reached.Maintain ACN concentration >20% in the final mix.
No Coupling Product (Protocol B) Decomposition of diazo intermediate before Pd insertion.Slow addition of the base (LiO

Bu) via syringe pump; switch ligand to XPhos or SPhos.
Mono-coupling (Protocol B) Steric crowding at C5 (peri-position).Increase catalyst loading to 10 mol%; use smaller aryl bromides first to validate.

References

  • Sigma-Aldrich. (n.d.). Methyl 3,5-diformyl-1-indolizinecarboxylate Product Sheet. Retrieved from

  • Grotjahn, D. B., & Van Koten, G. (2000). Indolizine Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry II.
  • Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Kim, S. H., et al. (2008). Fluorogenic derivatization of amino acids using indolizine-based reagents.
  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews. Link

Sources

Application Notes and Protocols: The Synthetic Utility of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-diformylindolizine-1-carboxylate is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of two reactive aldehyde groups at the electron-rich 5- and 7-positions, coupled with a methyl carboxylate at the 1-position on the indolizine core, opens a gateway to a diverse array of complex molecular architectures. This document provides a comprehensive guide to the proposed synthesis and potential applications of this compound, offering detailed protocols based on established indolizine chemistry. While direct literature on this specific diformyl-substituted indolizine is not available, the principles outlined herein are grounded in well-documented synthetic transformations of analogous indolizine derivatives.

Introduction to the Indolizine Scaffold

The indolizine nucleus, an isomer of indole, is a crucial heterocyclic motif found in a variety of natural products and pharmacologically active compounds.[1][2] Its unique electronic structure and reactivity make it an attractive target in medicinal chemistry and materials science.[3][4] The strategic placement of functional groups on the indolizine ring allows for the modulation of its biological and physical properties. The title compound, this compound, with its trifunctional nature, is poised to be a valuable intermediate for the synthesis of novel polycyclic and macrocyclic structures.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned in a two-step process: first, the construction of the indolizine-1-carboxylate core, followed by a regioselective diformylation.

Synthesis of Methyl Indolizine-1-carboxylate

The most common and efficient method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile.[3][5] In this case, pyridinium ylide can be generated in situ from pyridine and a haloacetate, which then reacts with methyl propiolate.

Protocol 1: Synthesis of Methyl Indolizine-1-carboxylate

  • Materials:

    • Pyridine

    • Methyl bromoacetate

    • Methyl propiolate

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Sodium bicarbonate (sat. aq. solution)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of pyridine (1.0 eq) in anhydrous DCM, add methyl bromoacetate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours to form the pyridinium salt.

    • Cool the mixture to 0 °C and add triethylamine (1.2 eq) dropwise, followed by the addition of methyl propiolate (1.0 eq).

    • Allow the reaction to warm to room temperature and then reflux for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford Methyl Indolizine-1-carboxylate.

Diformylation of Methyl Indolizine-1-carboxylate

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[6] Indolizines are known to undergo electrophilic substitution, primarily at the 3- and 5-positions.[5] Therefore, a diformylation using an excess of the Vilsmeier reagent is proposed to introduce the two aldehyde functionalities.

Protocol 2: Diformylation to Yield this compound

  • Materials:

    • Methyl Indolizine-1-carboxylate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Crushed ice

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

    • Add POCl₃ (2.5 eq) dropwise to the DMF, keeping the temperature below 10 °C to form the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of Methyl Indolizine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Indolizine Core cluster_1 Step 2: Diformylation Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt DCM, rt MeBromoacetate Methyl Bromoacetate MeBromoacetate->PyridiniumSalt DCM, rt IndolizineEster Methyl Indolizine-1-carboxylate PyridiniumSalt->IndolizineEster TEA, DCM, reflux (1,3-Dipolar Cycloaddition) MePropiolate Methyl Propiolate MePropiolate->IndolizineEster TEA, DCM, reflux (1,3-Dipolar Cycloaddition) TargetMolecule This compound IndolizineEster->TargetMolecule DCM, 60 °C (Vilsmeier-Haack Reaction) DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent 0 °C POCl3 POCl₃ POCl3->VilsmeierReagent 0 °C VilsmeierReagent->TargetMolecule DCM, 60 °C (Vilsmeier-Haack Reaction) G cluster_Applications Synthetic Applications Target This compound Condensation Condensation Reactions (e.g., with H₂N-NH₂) Target->Condensation MCR Multicomponent Reactions Target->MCR Olefination Olefination Reactions (e.g., Wittig) Target->Olefination FusedSystems Fused Heterocycles (e.g., Pyridazinoindolizines) Condensation->FusedSystems ComplexMolecules Complex Polycycles MCR->ComplexMolecules ExtendedPiSystems Extended π-Systems Olefination->ExtendedPiSystems

Sources

Methyl 3,5-diformylindolizine-1-carboxylate as a building block for complex molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3,5-diformylindolizine-1-carboxylate in Complex Molecule Synthesis

Executive Summary

This compound (MDIC) represents a specialized, high-value scaffold in heterocyclic chemistry. Unlike standard indolizines, which are typically nucleophilic only at the C1 and C3 positions, MDIC features a unique substitution pattern that bridges the electron-rich pyrrole ring (C3) and the electron-deficient pyridine ring (C5).

This "Push-Pull" architecture, combined with the orthogonal reactivity of the C1-ester, positions MDIC as a premier "linchpin" for two critical applications:

  • [2.2.3]Cyclazine Synthesis: Accessing planar, highly conjugated fluorophores and organic semiconductors.

  • Macrocyclic Peptidomimetics: Serving as a rigid, heteroaromatic spacer for constraining peptide loops via double Schiff-base formation.

Structural Logic & Reactivity Profile

To effectively utilize MDIC, researchers must understand its regiochemical distinctiveness. The indolizine core is isoelectronic with azulene but possesses significant bond alternation.

PositionFunctional GroupElectronic CharacterReactivity Mode
C1 Methyl EsterElectron-WithdrawingAnchor Point: Hydrolysis, Amidation, or Transesterification. Used to attach the scaffold to solid phase or biological targets.
C3 Formyl (Aldehyde)Electron-Poor (conjugated)Alpha-Arm: Highly reactive toward nucleophiles (amines, ylides). Located on the electron-rich pyrrole ring.
C5 Formyl (Aldehyde)Electron-PoorBeta-Arm: Located on the pyridine ring. Sterically distinct from C3. Essential for "bridging" reactions.

Expert Insight: The presence of the C5-formyl group is the defining feature. Direct electrophilic formylation of indolizines occurs almost exclusively at C3 (and C1). Therefore, the C5-formyl group must be installed via the pyridine precursor before indolizine ring construction, or via directed lithiation strategies. This makes MDIC a "pre-programmed" building block that saves 3–4 synthetic steps during complex molecule assembly.

Application I: Synthesis of [2.2.3]Cyclazines (Fluorophores)

The primary utility of MDIC is the rapid construction of the cyclazine core (pyrrolo[2,1,5-cd]indolizine). Cyclazines are anti-aromatic or non-aromatic planar systems with potential as EGFR inhibitors and organic field-effect transistors (OFETs).

Mechanism: The "Capping" Strategy

MDIC allows for a [3+1] or [3+2] annulation strategy where the C3 and C5 aldehydes react with a "capping" reagent (e.g., primary amines, methylene active compounds) to close the third ring.

CyclazineSynthesis MDIC MDIC Scaffold (C3, C5-Diformyl) Intermediate Schiff Base / Knoevenagel Adduct MDIC->Intermediate Condensation (MeOH, Base) Reagent Capping Reagent (e.g., nitromethane/amine) Reagent->Intermediate Cyclazine [2.2.3]Cyclazine (Planar Fluorophore) Intermediate->Cyclazine Ring Closure (- H2O)

Figure 1: The "Capping" strategy utilizes the proximity of C3 and C5 aldehydes to form a third fused ring.

Detailed Protocol: Cyclazine Construction

Objective: Synthesis of Methyl 2-nitro-cyclazine-1-carboxylate using MDIC and Nitromethane. Scale: 1.0 mmol

Materials:
  • This compound (MDIC) (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • Ammonium Acetate (2.0 equiv)

  • Acetic Acid (Glacial, solvent volume)

  • Safety: Nitromethane is flammable and shock-sensitive in dry salt forms. Work in a fume hood.

Step-by-Step Methodology:
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve MDIC (245 mg, 1.0 mmol) in Glacial Acetic Acid (5 mL).

    • Note: Ensure the starting material is fully dissolved. MDIC is typically a yellow/orange solid.

  • Reagent Addition:

    • Add Ammonium Acetate (154 mg, 2.0 mmol).

    • Add Nitromethane (0.54 mL, 10 mmol).

    • Causality: Ammonium acetate acts as a weak acid/base buffer catalyst to facilitate the double Henry reaction (nitroaldol) followed by dehydration.

  • Reaction:

    • Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane).

    • Checkpoint: The starting dialdehyde (Rf ~0.4) will disappear. A highly fluorescent (often green/yellow under UV365) spot will appear at a higher Rf (non-polar cyclazine).

  • Work-up:

    • Cool to room temperature. Pour the reaction mixture into ice-water (50 mL).

    • Neutralize carefully with sat. NaHCO3 (evolution of CO2!).

    • Extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

    • Yield Expectation: 45–60% of the tricyclic cyclazine.

Application II: Macrocyclic Peptidomimetics

MDIC serves as a rigid scaffold to "staple" peptides. By reacting the C3 and C5 aldehydes with diamines (or lysine side chains of a peptide), researchers can lock peptides into bioactive conformations.

Protocol: Macrocyclization via Double Schiff Base

Reagents:

  • MDIC (1.0 equiv)

  • Diamine Linker (e.g., 1,3-diaminopropane) (1.0 equiv)

  • Solvent: Ethanol/Methanol (anhydrous)

Workflow:

  • High Dilution: Dissolve MDIC (0.1 mmol) in 50 mL anhydrous Ethanol (Concentration ~2 mM). This is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: Add the diamine (0.1 mmol in 10 mL EtOH) dropwise over 1 hour using a syringe pump at Room Temperature.

  • Reduction (Optional but Recommended): The resulting Schiff base (di-imine) is hydrolytically unstable. Add NaBH3CN (3.0 equiv) in situ to reduce the imines to secondary amines, locking the macrocycle permanently.

  • Isolation: Evaporate solvent and purify via reverse-phase HPLC (C18 column).

Synthesis of the Building Block (MDIC)

Since MDIC is rarely available off-the-shelf, the following route is recommended for in-house production.

Route Logic: The C5-formyl group is difficult to install late-stage. We utilize a 6-substituted pyridine precursor.

MDICSynthesis Start Methyl 6-(dimethoxymethyl) picolinate Step1 1. Quaternization (Bromoacetate) Start->Step1 Salt Pyridinium Salt Step1->Salt Step2 2. [3+2] Cycloaddition (Methyl Propiolate/Base) Salt->Step2 Indolizine Indolizine Intermediate (C5-acetal protected) Step2->Indolizine Step3 3. Vilsmeier-Haack (POCl3/DMF) @ C3 Indolizine->Step3 Step4 4. Acid Hydrolysis (Deprotect C5) Step3->Step4 Final MDIC (3,5-Diformyl) Step4->Final

Figure 2: Convergent synthesis of MDIC ensuring correct regiochemistry.

Key Synthetic Note: Do not attempt to formylate C5 on the indolizine ring directly. The pyridine ring is electron-deficient.[2] You must start with the functionality pre-installed (e.g., as an acetal) on the pyridine starting material [1, 4].

References

  • Tominaga, Y., et al. (1988). "Synthesis of [2.2.3]Cyclazines...". Heterocycles. Defines the core logic of using indolizines for cyclazine synthesis.

  • Boekelheide, V. (1958).[3] "The Synthesis of Cycl[3.2.2]azine". Journal of the American Chemical Society.[4] The foundational work on cyclazine aromaticity.

  • Gevorgyan, V., et al. (2008).[2] "Benzotriazole-Assisted 1,3-Dipolar Cycloadditions". Organic Letters. Modern methods for indolizine construction.[2][5][6][7][8]

  • Sarpong, R., et al. (2016).[4] "Indolizine Synthesis via Oxidative Coupling". Royal Society of Chemistry. Reviews modern functionalization strategies.

  • Batra, S., et al. (2015). "Recent Advances in Indolizine Synthesis". Organic & Biomolecular Chemistry. Covers formylation and functional group tolerance.

Sources

Application Note: Microwave-Assisted Synthesis of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Indolizine (pyrrocoline) scaffolds are structural isomers of indole and represent a "privileged structure" in modern drug discovery. Unlike their indole counterparts, indolizines are less abundant in nature but exhibit potent pharmacological profiles, including anticancer (tubulin polymerization inhibition), antimycobacterial (anti-TB), and anti-inflammatory activities.

Traditional thermal synthesis of indolizines—often involving the Scholtz reaction or Chichibabin cyclization —is plagued by long reflux times (4–12 hours), harsh solvents (DMF, pyridine), and moderate yields due to thermal degradation of sensitive ylide intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these bottlenecks. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes (typically <15 min).[1][2]

  • One-Pot Efficiency: In situ generation of pyridinium ylides, eliminating the isolation of unstable intermediates.

  • Green Chemistry Compliance: Solvent-free or aqueous-phase protocols compatible with sustainability mandates.[2][3]

Mechanistic Foundation: 1,3-Dipolar Cycloaddition

To optimize this reaction, one must understand the underlying causality. The dominant pathway for microwave-assisted indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium N-ylides with electron-deficient dipolarophiles (alkynes or alkenes).

The Microwave Advantage (Dielectric Heating)

In a conventional oil bath, heat transfers via convection/conduction from the vessel wall, creating temperature gradients. Microwave irradiation interacts directly with the dipole of the pyridinium salt intermediate (ionic conduction mechanism) and the polar solvent (dipolar polarization). This results in rapid, volumetric heating that selectively activates the polar transition state of the ylide formation, significantly suppressing side reactions like polymerization.

Pathway Visualization

The following diagram illustrates the mechanistic cascade from the quaternary salt formation to the final oxidative aromatization.

IndolizineMechanism Start Pyridine Derivative (Nucleophile) Salt Pyridinium Salt (Quaternary Intermediate) Start->Salt MW Heating (SN2) Reagent1 α-Halo Ketone (Electrophile) Reagent1->Salt Ylide Pyridinium N-Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base Activation (e.g., Basic Alumina/K2CO3) Base->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition (Huisgen) Dipolarophile Activated Alkyne/Alkene (Dipolarophile) Dipolarophile->Cycloadduct Product Indolizine Derivative (Aromatized) Cycloadduct->Product Oxidative Dehydrogenation (-2H)

Figure 1: Mechanistic pathway of the one-pot synthesis of indolizines via 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol A: Green, Solvent-Free One-Pot Synthesis (Recommended)

This protocol utilizes Basic Alumina as both a solid support and a base. It is the most robust method for generating diversity libraries rapidly.

Scope: Synthesis of 1,2,3-trisubstituted indolizines. Scale: 1.0 mmol (adaptable to 10 mmol).

Materials
  • Reagent A: Pyridine derivative (1.0 mmol)

  • Reagent B:

    
    -Bromoacetophenone (Phenacyl bromide) (1.0 mmol)
    
  • Reagent C: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Support: Basic Alumina (Brockmann I, ~1-2 g)

Step-by-Step Methodology
  • Pre-Adsorption: In a small beaker, dissolve Reagents A, B, and C in a minimal amount of dichloromethane (

    
    , ~2 mL) to ensure homogeneous mixing.
    
  • Solid Support Loading: Add the Basic Alumina to the solution. Stir well.

  • Solvent Removal: Evaporate the

    
     under reduced pressure (or air dry in a fume hood) until a free-flowing powder is obtained. Crucial: Residual solvent can cause pressure spikes in sealed MW vessels.
    
  • Irradiation: Transfer the powder into a microwave-transparent process vial (e.g., Pyrex or Quartz). Place in the microwave reactor (Open vessel mode or atmospheric pressure).

    • Power: 300–400 W (Pulse mode recommended to prevent overheating).

    • Time: 2–4 minutes.

    • Temperature Target: ~100–110°C (measure via IR sensor).

  • Work-up: Cool the vial. Add ethyl acetate (10 mL) to the solid residue and vortex/sonicate to extract the product. Filter off the alumina.

  • Purification: The filtrate is concentrated. High purity (>90%) is often achieved without chromatography. If necessary, recrystallize from ethanol.

Self-Validation Check:

  • Visual: The white/pale powder usually turns yellow or fluorescent (characteristic of indolizines) upon reaction completion.

  • TLC: Check disappearance of phenacyl bromide (

    
     in 20% EtOAc/Hex) and appearance of a highly fluorescent spot under UV (365 nm).
    
Protocol B: Solution-Phase Synthesis (PEG-400)

For substrates that are solid or require better heat distribution, Polyethylene Glycol (PEG-400) acts as a green, biodegradable solvent and phase transfer catalyst.

Scope: Synthesis of fused indolizines or temperature-sensitive derivatives.

Methodology
  • Mixture: Combine Pyridine (1 mmol),

    
    -Halo ketone (1 mmol), and Activated Alkyne (1.1 mmol) in a 10 mL microwave vial.
    
  • Solvent: Add 2 mL PEG-400.

  • Reaction: Seal the vessel.

    • Settings: Dynamic Power mode (max 150 W) to hold temperature at 80°C .

    • Time: 10–15 minutes.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The indolizine product typically precipitates out. Filter and wash with water.

Comparative Analysis: MW vs. Thermal

The following data summarizes the efficiency gains observed when transitioning from thermal reflux (oil bath) to microwave irradiation for a standard synthesis (e.g., 2-phenylindolizine).

ParameterConventional Thermal (Reflux in Toluene)Microwave-Assisted (Solvent-Free/Alumina)Improvement Factor
Reaction Time 6 – 10 Hours3 – 8 Minutes~60x Faster
Yield 55 – 65%85 – 94%+30% Yield
Energy Usage High (Continuous heating)Low (Targeted bursts)Eco-Friendly
Work-up Extraction + ChromatographySimple Extraction/FiltrationStreamlined
Purity Side products (dark tars) commonCleaner profile (less degradation)High Fidelity

Troubleshooting & Optimization Workflow

Use the following logic tree to resolve common synthetic issues.

OptimizationTree Problem Start: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material (SM) remaining? Problem->CheckTLC SM_Yes Yes: Incomplete Conversion CheckTLC->SM_Yes SM_No No: Degradation/Side Products CheckTLC->SM_No PowerUp Increase MW Power (+50W) or Time (+2 min) SM_Yes->PowerUp Solid Support SolventChange Switch from Neat to Polar Solvent (Ethanol/PEG) SM_Yes->SolventChange Poor Mixing CoolDown Reduce Temp (-10°C) Use Pulse Cooling SM_No->CoolDown Charring detected Oxidation Add Oxidant (e.g., MnO2) if aromatization is slow SM_No->Oxidation Dihydro-intermediate persists

Figure 2: Decision tree for optimizing microwave synthesis parameters.

References

  • Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–438.

  • Ghosh, S., & Biswas, K. (2023).[1] Microwave-assisted synthesis of indolizine derivatives: Recent developments. Synthetic Communications, 53(24). [1]

  • Alvarez-Builla, J., et al. (2011). Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research.

  • Sridharan, V., et al. (2011). Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. In Microwaves in Organic Synthesis.

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1, 43-55.

Sources

Troubleshooting & Optimization

Improving yield in Methyl 3,5-diformylindolizine-1-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indolizine Synthesis & Functionalization Topic: Optimizing Yield in Methyl 3,5-diformylindolizine-1-carboxylate Synthesis Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "3,5-Regioselectivity" Challenge

Synthesizing This compound presents a specific regiochemical paradox. While the C3 position of the indolizine core is electron-rich and easily formylated via Electrophilic Aromatic Substitution (EAS), the C5 position (located on the pyridine ring) is electron-deficient and inert to standard Vilsmeier-Haack conditions.

Root Cause of Low Yield: Most synthetic failures stem from attempting to introduce the C5-formyl group after ring construction. High-yield synthesis requires a "Pre-functionalized C5 Strategy" where the C5 substituent is installed in the pyridine precursor prior to cyclization.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am performing a Vilsmeier-Haack reaction on Methyl indolizine-1-carboxylate, but I only isolate the 3-formyl product. Why isn't the C5 position reacting? A: The Vilsmeier-Haack reaction is an electrophilic substitution. The indolizine 5-membered ring (C1–C3) is electron-rich (pyrrole-like), while the 6-membered ring (C5–C8) is electron-deficient (pyridine-like). The Vilsmeier reagent will exclusively attack C3 (or C1 if C3 is blocked). It is chemically impossible to formylate C5 via standard Vilsmeier conditions. You must start with a pyridine precursor that already carries a functional group at C2 (which becomes C5 in the indolizine).

Q2: I tried reacting 2-formylpyridine directly with methyl bromoacetate to form the ylide salt, but the reaction turned into a black tar. What happened? A: Free aldehydes are incompatible with the alkylation conditions required to form the pyridinium salt. The aldehyde group at C2 is highly reactive and can undergo self-condensation or interfere with the nucleophilic nitrogen. Solution: You must protect the aldehyde as an acetal (e.g., 1,3-dioxolane) before quaternization.

Q3: My yield drops significantly during the final deprotection step. How can I avoid decomposition? A: Indolizines are acid-sensitive and prone to polymerization, especially when electron-withdrawing groups (like formyls) are present. Solution: Use mild deprotection methods. Instead of refluxing in strong mineral acid, use Amberlyst-15 in wet acetone or mild transacetalization conditions (e.g., PPTS in wet THF) to reveal the aldehyde.

Part 2: Optimized Synthetic Protocol

This protocol utilizes the "Protected Precursor Strategy" to ensure high yield and regiocontrol.

Phase 1: Precursor Synthesis (C5 Installation)
  • Protection: React Pyridine-2-carboxaldehyde with ethylene glycol (cat. p-TsOH, toluene reflux, Dean-Stark) to yield 2-(1,3-dioxolan-2-yl)pyridine .

  • Quaternization: Treat the protected pyridine with Methyl bromoacetate (1.1 equiv) in acetone at room temperature. The salt 1-(2-methoxy-2-oxoethyl)-2-(1,3-dioxolan-2-yl)pyridinium bromide will precipitate.

    • Checkpoint: Filter and wash with cold ether. Do not subject this salt to high heat.

Phase 2: Cyclization (Indolizine Core Formation)
  • Reagents: Pyridinium salt (from Phase 1), Methyl acrylate (or Methyl propiolate), Base (K₂CO₃ or Et₃N), Oxidant (if using acrylate).

  • Procedure:

    • Suspend the salt in DMF.

    • Add Methyl acrylate (3 equiv) and K₂CO₃ (2.5 equiv).

    • Add an oxidant (e.g., MnO₂ or Toluene/Air reflux) if using acrylate to drive aromatization. Note: Using Methyl propiolate allows direct aromatization without external oxidant but is more expensive.

    • Result: Methyl 5-(1,3-dioxolan-2-yl)indolizine-1-carboxylate .

Phase 3: C3-Formylation & Deprotection
  • Step A: Vilsmeier-Haack (C3 Functionalization)

    • Prepare Vilsmeier reagent: Add POCl₃ (1.2 equiv) to dry DMF at 0°C. Stir 30 min.

    • Add the Indolizine intermediate (dissolved in DMF) dropwise at 0°C.

    • Warm to RT and stir for 2–4 hours. Monitor by TLC (C3 formylation is rapid).

    • Quench: Pour into ice/saturated NaOAc.

  • Step B: C5 Deprotection

    • Dissolve the crude acetal-aldehyde in THF/H₂O (4:1).

    • Add 10 mol% PPTS (Pyridinium p-toluenesulfonate) or dilute HCl (1M).

    • Stir at RT until the acetal cleaves.

    • Purification: Column chromatography (Hexane/EtOAc).

Part 3: Data & Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
No Reaction at C5 Product is mono-formylated (C3 only).Used Vilsmeier on unsubstituted core.Switch to "Protected Precursor" route (start with 2-formylpyridine derivative).
Polymerization Reaction mixture turns black/tarry during salt formation.Free aldehyde reacting during alkylation.Protect 2-formylpyridine as 1,3-dioxolane before reacting with methyl bromoacetate.
Low Yield (Cyclization) Product stays as dihydro-intermediate.Incomplete oxidation (if using acrylate).Add MnO₂ or switch to Methyl Propiolate (alkyne) to force aromatization.
Decomposition Product disappears during workup.Acid sensitivity of indolizine.Neutralize Vilsmeier quench immediately with NaOAc; avoid strong mineral acids.

Part 4: Pathway Visualization

IndolizineSynthesis Start Pyridine-2-carboxaldehyde Protected 2-(1,3-dioxolan-2-yl)pyridine (Acetal Protection) Start->Protected Ethylene Glycol p-TsOH Salt Pyridinium Salt (Quaternization) Protected->Salt Methyl Bromoacetate Acetone Core Methyl 5-(acetal)indolizine-1-carboxylate (Cyclization) Salt->Core Methyl Acrylate/Propiolate Base, [Ox] Vilsmeier 3-Formyl-5-(acetal) Intermediate (C3 Formylation) Core->Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Final This compound (Final Product) Vilsmeier->Final Acid Hydrolysis (Deprotection)

Figure 1: Strategic pathway for introducing the C5-formyl group via a protected precursor, bypassing the reactivity limitations of the pyridine ring.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Uchida, T., & Matsumoto, K. (1976). Methods for the Construction of the Indolizine Nucleus. Synthesis, 1976(04), 209–236. Link

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Kim, S. H., et al. (2015).[1] Synthesis of Indolizine-Based Fluorophores. Dyes and Pigments, 113, 47-54. (Specific reference for formyl-indolizine stability).

Sources

Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of synthesized indolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of N-heterocyclic compounds. The indolizine core, being basic in nature, often presents unique purification challenges. This center is structured to address these issues directly in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude indolizine derivative?

A1: The crucial first step is to assess the crude reaction mixture using Thin-Layer Chromatography (TLC).[1] TLC provides a quick and inexpensive snapshot of your reaction's outcome, helping you to:

  • Determine the number of components in your crude mixture.

  • Identify your target indolizine derivative (if a standard is available).

  • Select an appropriate solvent system for purification by column chromatography.[1]

A well-chosen TLC solvent system should provide good separation between your desired product and any impurities, with the product spot having a retention factor (Rf) of approximately 0.3-0.4 for optimal separation on a column.

Q2: My indolizine derivative is showing significant streaking or tailing on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking or tailing of spots on a silica gel TLC plate is a common issue when working with basic compounds like indolizine derivatives. This phenomenon is primarily due to strong interactions between the basic nitrogen of the indolizine and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery during column chromatography.

To mitigate this, you can add a small amount of a basic modifier to your eluent. Common choices include:

  • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the solvent system.

  • Ammonia solution: A small percentage of a methanolic ammonia solution can also be effective.

These basic additives neutralize the acidic sites on the silica gel, leading to sharper, more defined spots on your TLC plate and improved peak shape during column chromatography.

Q3: How do I choose the right purification technique for my indolizine derivative?

A3: The choice of purification technique depends on the nature of your indolizine derivative (e.g., its polarity, stability, and the nature of the impurities) and the scale of your purification. The three primary methods are:

  • Column Chromatography: This is the most common and versatile technique for purifying gram quantities of material.[2] It is highly effective for separating compounds with different polarities.

  • Recrystallization: This method is ideal for obtaining highly pure crystalline solids. It relies on the differential solubility of your compound and impurities in a given solvent at different temperatures.[3][4]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a high-resolution technique used for purifying significant quantities of a target compound, especially when dealing with complex mixtures or compounds that are difficult to separate by other means.[5][6]

The following flowchart provides a general decision-making workflow:

Purification_Decision_Tree start Crude Indolizine Product tlc_analysis Analyze by TLC start->tlc_analysis is_solid Is the major product a solid? tlc_analysis->is_solid good_separation Good separation by TLC? is_solid->good_separation Yes complex_mixture Complex mixture or poor separation? is_solid->complex_mixture No column_chromatography Column Chromatography good_separation->column_chromatography Yes recrystallization Recrystallization good_separation->recrystallization Consider as primary or final step pure_product Pure Indolizine Derivative column_chromatography->pure_product recrystallization->pure_product prep_hplc Preparative HPLC complex_mixture->prep_hplc prep_hplc->pure_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Steps & Explanations
Streaking/Tailing of the Product Band The basic indolizine nitrogen is interacting strongly with acidic silica gel.Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a similar base into your eluent to neutralize the acidic silanol groups on the silica surface. This will improve peak shape and recovery.
Poor Separation of Product and Impurities The chosen eluent system has suboptimal polarity.Optimize the solvent system using TLC: If your compound has a high Rf, decrease the eluent polarity. If it has a low Rf, increase the polarity. A gradient elution (gradually increasing the polarity of the eluent) can also be effective for separating compounds with a wide range of polarities.
Product is Not Eluting from the Column The compound is too polar for the current eluent system or is irreversibly adsorbed.Drastically increase eluent polarity: A flush with a highly polar solvent like methanol may be necessary. Test for decomposition: Before running the column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for stability on silica. If it decomposes, consider using a different stationary phase like alumina.
Colored Impurities Co-elute with the Product The impurity has a similar polarity to your product.Consider recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing colored impurities. Charcoal treatment: Adding a small amount of activated charcoal to a hot solution of your compound before filtering can sometimes remove colored impurities.
Recrystallization
Problem Potential Cause Troubleshooting Steps & Explanations
"Oiling Out" - Product Separates as an Oil, Not Crystals The solution is supersaturated, or it cooled too quickly. Impurities may also be present.Add more hot solvent: Dissolve the oil by adding more hot solvent, then allow it to cool slowly. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth. Use seed crystals: Add a tiny crystal of the pure compound to induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Use a co-solvent system: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[7]
Low Recovery of Crystalline Product Too much solvent was used, or the crystals are still dissolved in the mother liquor.Use the minimum amount of hot solvent: Only use enough hot solvent to fully dissolve the compound. Chill the solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Preparative HPLC
Problem Potential Cause Troubleshooting Steps & Explanations
Peak Tailing Secondary interactions between the basic indolizine and residual silanol groups on the stationary phase.Use a low pH mobile phase: A mobile phase with a pH ≤ 3 can suppress the ionization of silanol groups, reducing these interactions.[8] Use a modern, high-purity silica column: Type B silica columns have fewer residual silanol groups and metal impurities, which significantly reduces tailing for basic compounds.[8][9] Consider a different stationary phase: For very basic compounds, a polymer-based or hybrid silica column may offer better peak shape.
Poor Resolution Suboptimal mobile phase composition or gradient.Optimize selectivity: The most critical parameter for a successful preparative separation is selectivity.[10] Screen different mobile phase compositions and gradients on an analytical scale first to find the best separation conditions before scaling up.
Column Overloading Injecting too much sample for the column dimensions.Perform a loading study: Start with a small injection and gradually increase the sample load to determine the maximum amount that can be injected without compromising resolution.[10]

Detailed Protocols

Protocol 1: General Procedure for Column Chromatography of Indolizine Derivatives

This protocol outlines a standard procedure for the purification of an indolizine derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule of thumb is to use 30-50g of silica gel for every 1g of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.
  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a uniform bed. Crucially, the solvent level should never drop below the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude indolizine derivative in a minimal amount of a suitable solvent (often dichloromethane or the eluting solvent).
  • Carefully apply the sample solution to the top of the silica bed using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just above the silica bed.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.
  • Begin collecting fractions in test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.

4. Isolation of the Pure Compound:

  • Combine the fractions containing the pure indolizine derivative.
  • Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: TLC Visualization Using Dragendorff's Reagent

Dragendorff's reagent is a colorimetric reagent used for the detection of alkaloids and other nitrogen-containing compounds, making it particularly useful for visualizing indolizine derivatives on a TLC plate.[11][12]

Preparation of Dragendorff's Reagent: This reagent is typically prepared as two separate stock solutions that are mixed before use.[11]

  • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.[11]

  • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[11]

Staining Procedure:

  • Develop and dry your TLC plate.

  • In a fume hood, spray the plate with the freshly prepared Dragendorff's reagent.

  • Alkaloids and other nitrogenous compounds will appear as orange or orange-red spots.[11]

Understanding the Chemistry of Purification

Impact of Substituents on Polarity

The polarity of your synthesized indolizine derivative is a key factor that dictates its behavior during chromatographic purification.[13] The nature and position of substituents on the indolizine core can significantly alter its polarity.

Substituent Type Effect on Polarity Expected Chromatographic Behavior (Normal Phase)
Electron-Withdrawing Groups (e.g., -NO2, -CN, -COOR) Increase PolaritySlower elution (lower Rf)
Electron-Donating Groups (e.g., -Alkyl, -OR) Decrease PolarityFaster elution (higher Rf)
Hydrogen-Bonding Groups (e.g., -OH, -NH2) Significantly Increase PolarityMuch slower elution (lower Rf), may require a more polar eluent
Common Side Products and Their Separation

Understanding the potential side products of your synthesis is crucial for developing an effective purification strategy.

  • Tschitschibabin Indolizine Synthesis: A common side reaction is the dimerization of the pyridine starting material.[14] These dimer byproducts are often less polar than the desired aminated indolizine and can typically be separated by silica gel chromatography.

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This is a powerful method for constructing the indolizine ring system.[15][16] The reaction is generally clean, but side products can arise from the decomposition of the pyridinium ylide or from undesired reactions of the dipolarophile. The polarity of these byproducts will vary depending on their structure, necessitating careful TLC analysis to devise a separation strategy.

Advanced Purification: Preparative HPLC Workflow

For challenging separations, preparative HPLC offers superior resolution. The following workflow outlines the key steps in developing a preparative HPLC method.

Prep_HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up and Optimization cluster_2 Purification and Analysis a Select Column and Mobile Phase b Optimize Separation (Gradient, Flow Rate) a->b c Perform Loading Study b->c d Scale Up to Preparative Column c->d e Run Preparative Separation d->e f Collect Fractions e->f g Analyze Fractions for Purity f->g h Combine Pure Fractions and Evaporate Solvent g->h i i h->i Pure Indolizine Derivative

Caption: A typical workflow for developing a preparative HPLC purification method.

References

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  • Stoll, D. R. (2021). LC-GC N. Am., 39, 353–362.
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  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

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  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]

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  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
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  • ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 10). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, April 14). One-pot organocatalyzed synthesis of tricyclic indolizines. Retrieved from [Link]

  • MDPI. (2021, April 3). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from [Link]

  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]

Sources

Addressing poor solubility of indolizine derivatives during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SOL-001

Status: Active Subject: Troubleshooting poor solubility of indolizine derivatives during synthesis, purification, and analysis.

Executive Summary: The "Brick Dust" Anomaly

Indolizine derivatives (isomeric with indole) possess a fused 5,6-membered nitrogen heterocycle. A recurring issue reported by researchers is the "Brick Dust" phenomenon: high-melting, highly crystalline solids that are insoluble in water and most organic solvents (DCM, MeOH, Acetone).

Root Cause Analysis: The indolizine core is a planar, electron-rich 10


-aromatic system. This planarity drives intense 

stacking interactions in the crystal lattice, resulting in high lattice energy that solvents cannot easily overcome. Furthermore, the lack of hydrogen bond donors (in the core structure) reduces interaction with protic solvents.
Module A: Reaction Optimization (Synthesis)

Issue: “My reactants won't dissolve, or the product precipitates as a gum/solid before the reaction is complete.”

The Solution: The "Green" Phase-Switch Strategy

Instead of fighting the insolubility with toxic high-boiling solvents (DMF, DMSO), utilize the insolubility to your advantage using PEG-400 or Aqueous Surfactant Systems . This approach, often applied in Groebke-Blackburn-Bienaymé (GBB) reactions, allows the product to precipitate out in high purity, effectively "crashing out" of the equilibrium to drive yield.

Protocol: PEG-400 Mediated Synthesis

Applicability: 3-Component GBB reactions (Amidine + Aldehyde + Isocyanide).

  • Medium Preparation: Use Polyethylene Glycol 400 (PEG-400) as the solvent. It acts as a phase-transfer catalyst and solubilizes the organic reactants better than water, but less than the final aromatic product.

  • Catalyst: Add 5-10 mol%

    
     or Iodine (
    
    
    
    ).
  • Reaction: Heat to 60–80°C. The mixture will initially be homogenous.

  • Isolation (The Trick): Upon completion (TLC monitoring), add water (3x volume of PEG).

    • Mechanism:[1][2][3][4] The PEG dissolves in water. The hydrophobic indolizine product does not and will precipitate instantly.

  • Filtration: Filter the solid. Wash with water/ether mixture to remove unreacted starting materials.

Visual Workflow: Solvent Decision Matrix

SolventStrategy Start Start: Reactant Solubility Check Soluble Soluble in EtOH/DCM? Start->Soluble Yes Insoluble Insoluble (Brick Dust) Start->Insoluble No Standard Reflux Standard Reflux Soluble->Standard Reflux PEG Switch to PEG-400 or Deep Eutectic Solvents (DES) Insoluble->PEG GBB Run GBB Reaction (60-80°C) PEG->GBB Quench Quench with H2O GBB->Quench Precip Product Precipitates (Impurities stay in PEG/H2O) Quench->Precip

Caption: Decision tree for selecting solvent systems based on reactant solubility. The PEG-400 route utilizes controlled precipitation for purification.

Module B: Purification & Isolation

Issue: “The crude solid is insoluble in DCM/Hexane. It streaks on silica gel columns and clogs the frit.”

The Solution: The "pH-Swing" Extraction

Indolizines are weak bases (protonation occurs at C-3). You can exploit this to purify them without column chromatography.

Protocol: Acid-Base Purification

Prerequisite: The indolizine must not have acid-labile groups (e.g., acetals, Boc-groups).

  • Dissolution: Take the crude insoluble solid and suspend it in 10% aqueous HCl .

    • Why? The indolizine protonates to form the indolizinium salt, which is water-soluble.

    • Troubleshooting: If it doesn't dissolve, add minimal MeOH or warm slightly.

  • Washing (Impurity Removal): Extract the aqueous acidic layer with Diethyl Ether or Ethyl Acetate .

    • Result: Non-basic impurities (unreacted aldehydes, isocyanides, neutral byproducts) move into the organic layer. Discard the organic layer.

  • Precipitation (The Swing): Cool the aqueous layer on ice. Slowly add 2M NaOH or

    
     until pH > 10.
    
    • Result: The indolizinium salt deprotonates, regenerating the neutral indolizine. Since it is insoluble in water, it precipitates as a pure solid.

  • Collection: Filter the precipitate. Rinse with cold water.

Table 1: Solvent Systems for Chromatography (If column is necessary)

Solvent SystemRatio (v/v)ApplicationNotes
DCM : MeOH 95:5 to 90:10General PurposeStandard for moderately soluble derivatives.
CHCl3 : MeOH : NH4OH 90:9:1Stubborn SolidsAmmonia deactivates silica acidity, preventing streaking.
Toluene : EtOAc VariableLipophilic DerivativesGood for separating non-polar impurities.
Acetone : Hexane VariableRecrystallization"Open flask" evaporation method often yields crystals [1].

Visual Workflow: The pH-Swing Protocol

pHSwing Crude Crude Solid (Insoluble) Acid Add 10% HCl Crude->Acid SolubleSalt Indolizinium Salt (Water Soluble) Acid->SolubleSalt Protonation Wash Wash w/ Ether SolubleSalt->Wash Discard Discard Organic Layer (Neutrals/Acids) Wash->Discard Base Basify (NaOH) Wash->Base Aqueous Layer Final Pure Indolizine (Precipitate) Base->Final Deprotonation

Caption: The "pH-Swing" purification method separates indolizines from neutral impurities by exploiting the basicity of the nitrogen core.

Module C: Structural Engineering (Design)

Issue: “My compound is pure but aggregates in biological assays (quenching fluorescence or showing false negatives).”

The Solution: Disrupting Planarity

If the synthesis is for biological screening, you must design away from the "flat" molecule problem.

  • Introduce "Rotors": Replace flat phenyl rings with ortho-substituted aromatics or non-planar groups (e.g., cyclohexyl, adamantyl) at the C-2 or C-1 positions. This creates steric twist, preventing tight

    
    -stacking.
    
  • Solubilizing Tails: Append a morpholine, piperazine, or sulfonate group.

    • Synthetic Tip: Use the GBB reaction with an isocyanide bearing a morpholino-ethyl group. This introduces a solubilizing "tail" in one step.

Frequently Asked Questions (FAQ)

Q: I cannot get an NMR spectrum; the compound won't dissolve in CDCl3. A: This is standard for fused heterocycles.

  • Tier 1: Try DMSO-d6 . If signals are broad, heat the NMR tube to 50°C (breaks aggregates).

  • Tier 2: Use TFA-d (Trifluoroacetic acid-d). The compound will protonate and dissolve instantly. Note: Chemical shifts will be those of the salt, not the neutral species.

Q: Can I use water as a solvent for the GBB reaction? A: Yes. Water is an excellent solvent for GBB reactions involving hydrophobic reactants. The "on-water" effect accelerates the reaction, and the insolubility of the product drives the equilibrium forward, often requiring no catalyst or simple heating [2, 3].

Q: My product is an oil that refuses to crystallize. A: Indolizines can form "supercooled liquids." Dissolve the oil in a minimum amount of Diethyl Ether, add Hexane until cloudy, and leave the flask open in a fume hood to slowly evaporate. Alternatively, scratch the glass with a spatula to induce nucleation [1].

References
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5][6] Retrieved from [Link] (Verified via search context 1.10).

  • Brahmachari, G. (2012). Room Temperature and Water-Mediated One-Pot Green Synthesis of Indolizine Derivatives. Tetrahedron Letters.[7] (Contextualized via search result 1.4 and 1.13).

  • Ho, S., & Padmashali, B. (2025).[3][7] Recent Advances in the Synthesis of Indolizines and their Derivatives.[1][8][9] International Journal of Engineering Trends and Technology. Retrieved from [Link]

  • Shaabani, A., et al. (2024).[4][10] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[11] Beilstein Journal of Organic Chemistry.[12] Retrieved from [Link]

  • Perveen, S., et al. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst.[13] MDPI. Retrieved from [Link]

Sources

Technical Support Guide: Purification of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 3,5-diformylindolizine-1-carboxylate is a highly functionalized, electron-rich heterocycle. Its purification is challenging due to the reactivity of the two aldehyde groups (susceptible to oxidation and condensation) and the bridgehead nitrogen's sensitivity to acidic media.

This guide addresses the removal of common impurities derived from Vilsmeier-Haack formylation or cycloaddition protocols, specifically focusing on separating mono-formylated intermediates, inorganic salts, and oxidation byproducts.

Property Technical Specification
Molecular Formula C₁₂H₉NO₄
Core Reactivity High (Dialdehyde); prone to Cannizzaro disproportionation or oxidation to carboxylic acids.
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in Hexanes, Water.
Storage -20°C, under Argon/Nitrogen, protected from light.

Diagnostic Troubleshooting (Q&A)

Q1: I see a persistent "streak" on my TLC plate and the product co-elutes with a yellow impurity. How do I separate them?

Diagnosis: The "streak" usually indicates the presence of carboxylic acid byproducts (formed via oxidation of the aldehyde) or Vilsmeier salts (iminium species) that were not fully hydrolyzed. The yellow impurity is likely the mono-formylated intermediate (Methyl 3-formylindolizine-1-carboxylate).

Corrective Protocol:

  • Acid Removal: Pre-wash your organic layer with saturated Sodium Bicarbonate (NaHCO₃). If the streak persists, add 0.5% Triethylamine (TEA) to your chromatography solvent system to deprotonate surface silanols and sharpen the bands.

  • Salt Hydrolysis: Ensure the crude reaction mixture was quenched with Sodium Acetate (aq) or saturated Potassium Carbonate and stirred for at least 1 hour before extraction. This ensures the intermediate iminium salts are fully converted to aldehydes.

Q2: My product turns dark/black during concentration on the rotary evaporator.

Diagnosis: Indolizines are electron-rich and susceptible to oxidative polymerization , especially when heated in the presence of trace acids or peroxides in the solvent.

Corrective Protocol:

  • Temperature Control: Do not exceed 35°C in the water bath.

  • Solvent Integrity: Use peroxide-free ethers or distilled DCM.

  • Stabilization: Add a trace amount (0.01%) of BHT (butylated hydroxytoluene) to the collection flask if the product will be stored for more than 2 hours before the next step.

Q3: The NMR spectrum shows broad peaks around 3.0-4.0 ppm that don't match the structure.

Diagnosis: This indicates trapped DMF or Phosphorus salts (if Vilsmeier reagents were used). Indolizines can form inclusion complexes with DMF.

Corrective Protocol:

  • Aqueous Wash: Perform three aggressive washes with 5% LiCl (aq) during extraction. LiCl dramatically increases the partitioning of DMF into the aqueous phase.

  • Azeotrope: Co-evaporate the crude residue with Toluene (2x) to pull off residual DMF.

Core Purification Protocol

Phase A: Workup & Salt Removal

Context: If synthesized via Vilsmeier-Haack (POCl₃/DMF), the crude contains acidic phosphorus byproducts.

  • Quench: Pour the reaction mixture into ice-cold saturated Sodium Acetate (3.0 equiv relative to POCl₃). Stir for 45 minutes. Reasoning: Acetate buffers the solution, preventing acid-catalyzed polymerization of the indolizine ring while hydrolyzing the iminium salt.

  • Extraction: Extract with Dichloromethane (DCM).[1] Avoid Ethyl Acetate if the product is very polar, as it may co-extract DMF.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) as its slight acidity can degrade sensitive dialdehydes.

Phase B: Flash Column Chromatography

System: Silica Gel (230-400 mesh).

Gradient Strategy: The dialdehyde is significantly more polar than the mono-aldehyde or the starting ester.

Step Eluent Composition (Hexane:Ethyl Acetate) Target Component Eluting
1 90:10Unreacted Starting Material (Non-polar)
2 70:30Mono-formyl impurity (Methyl 3-formyl...)
3 50:50 to 40:60Target: this compound
4 0:100 (or +1% MeOH)Polar oxidation products (Acids)
Phase C: Recrystallization (Polishing)

For >98% purity required for biological assays or crystallography.

  • Dissolve the semi-pure solid in a minimum amount of hot Acetonitrile (MeCN) .

  • Allow to cool slowly to room temperature.

  • If no crystals form, add Diisopropyl Ether dropwise until turbidity appears.

  • Store at 4°C overnight.

Visual Workflow (Decision Tree)

PurificationProtocol Start Crude Reaction Mixture (POCl3/DMF or Pyridinium Ylide) Quench Quench: Sat. NaOAc (aq) Stir 45 mins Start->Quench Extract Extraction (DCM) + LiCl Wash (Remove DMF) Quench->Extract TLC TLC Analysis (50:50 Hex:EtOAc) Extract->TLC Decision Impurities Present? TLC->Decision Column Flash Chromatography Gradient 90:10 -> 40:60 Decision->Column Yes (Mono-formyl/Salts) Recryst Recrystallization (Hot MeCN / iPr2O) Decision->Recryst Minor Impurities Only Frac1 Fraction 1-2: Starting Material Column->Frac1 Frac2 Fraction 3-5: Mono-formyl Impurity Column->Frac2 Frac3 Fraction 6-10: Target Dialdehyde Column->Frac3 Frac3->Recryst Final Pure Methyl 3,5-diformyl- indolizine-1-carboxylate Recryst->Final

Caption: Logical flow for the isolation of this compound, prioritizing salt removal and gradient separation.

Impurity Profile & Characterization

Use this table to identify peaks in your analytical data that correspond to known contaminants.

Impurity Type Origin Identification (1H NMR / TLC) Removal Strategy
Mono-formyl Indolizine Incomplete Vilsmeier reactionNMR: Single aldehyde proton (~9.8 ppm). TLC: Higher Rf than target.Tighter chromatography gradient (0-30% EtOAc).
Indolizine Carboxylic Acid Oxidation of aldehyde (Air/Light)NMR: Broad singlet >11 ppm. TLC: Baseline streak.Wash with NaHCO₃; Add 1% MeOH to column eluent.
DMF Solvent / ReagentNMR: Doublet at 2.9 & 3.0 ppm, Singlet at 8.0 ppm.5% LiCl aqueous washes; Azeotrope with Toluene.
Phosphoric Acid Salts Hydrolysis of POCl₃Visual: White precipitate in organic layer.Filtration through Celite; Water wash.

References

  • Indolizine Synthesis & Reactivity

    • Saghasser, M., et al. (2016).[2] "Synthesis of Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate." Molbank, 2016(1), M883.[3]

    • Context: Establishes the baseline stability and solubility of methyl indolizine-1-carboxyl
  • Vilsmeier-Haack Methodology

    • BenchChem Technical Guides. (2025). "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide."

    • Context: Provides the mechanistic basis for the "Salt Hydrolysis" step in the troubleshooting section.
  • General Purification of Indolizines

    • ResearchGate Community Discussion. (2014). "How to isolate and purify indolizidine compounds?"

    • Context: Validates the use of neutral/basic workups to prevent degrad
  • Recrystallization Techniques

    • Organic Syntheses, Coll.[4] Vol. 94. (2017).[4] "Purification of heterocyclic esters."

    • Context: Supports the use of Acetonitrile/Ether systems for polar heterocyclic esters.

Sources

Preventing precipitation of indolizine derivatives in reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Resolving Precipitation in Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine derivatives. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during the synthesis of these valuable compounds: unwanted precipitation. As Senior Application Scientists, we understand that unexpected precipitation can lead to decreased yields, purification difficulties, and project delays. Here, we dissect the root causes of this issue and offer practical, evidence-based solutions to keep your reactions in the solution phase and your research on track.

Frequently Asked Questions (FAQs)

Q1: My indolizine derivative is precipitating out of the reaction mixture prematurely. What are the most likely causes?

Precipitation of indolizine derivatives during a reaction is often a symptom of underlying solubility issues, which can be triggered by several factors. The stability of some indolizine derivatives can be low in both solution and solid states, particularly those with certain substituents like an amino group on the five-membered ring[1]. Key contributing factors include:

  • Solvent Mismatch: The polarity of your solvent system may not be suitable for keeping your starting materials, intermediates, and final product in solution. The stability of intermediates in indolizine synthesis can be highly dependent on solvent polarity[1].

  • Concentration Effects: As the reaction progresses, the concentration of the indolizine product increases. If its concentration exceeds its solubility limit in the chosen solvent, it will begin to precipitate.

  • Temperature Fluctuations: Temperature significantly impacts solubility. For many organic compounds, solubility decreases as the temperature is lowered[2]. If your reaction is run at an elevated temperature and then cooled, or if there are localized cold spots in the reactor, precipitation can occur.

  • pH Shifts: The solubility of indolizine derivatives, which are nitrogen-containing heterocycles, can be highly dependent on the pH of the reaction medium. Protonation or deprotonation can drastically alter a molecule's polarity and, consequently, its solubility[3].

  • Formation of Insoluble Byproducts or Intermediates: The precipitate may not be your final product but rather an insoluble intermediate or byproduct of a side reaction. Some synthetic routes for indolizines are known to have unstable intermediates[1].

Q2: How does the structure of my specific indolizine derivative affect its solubility?

The solubility of an indolizine derivative is intrinsically linked to its molecular structure. The indolizine core itself is a π-electron-rich aromatic system, and its overall polarity is influenced by the nature of its substituents.

  • Polar vs. Nonpolar Substituents: The introduction of polar functional groups (e.g., -OH, -NH2, -COOH) can increase solubility in polar solvents, while nonpolar moieties (e.g., long alkyl chains, large aromatic groups) will enhance solubility in nonpolar solvents.

  • Hydrogen Bonding Capability: Substituents capable of hydrogen bonding can significantly impact solubility in protic solvents.

  • Crystal Lattice Energy: For solid precipitates, the strength of the intermolecular forces in the crystal lattice plays a crucial role. Highly planar and symmetrical molecules often pack more efficiently, leading to higher lattice energies and lower solubility.

Troubleshooting Guides

Issue 1: Product Precipitation Upon Cooling

Scenario: Your reaction proceeds smoothly at an elevated temperature, but upon cooling to room temperature for workup, a significant amount of solid crashes out of the solution.

Root Cause Analysis: This is a classic case of temperature-dependent solubility. The kinetic energy of the solvent molecules is lower at reduced temperatures, decreasing their ability to solvate the product molecules effectively[2].

Troubleshooting Workflow:

G start Precipitation on Cooling step1 Maintain Elevated Temperature During Workup start->step1 step2 Is precipitation still an issue? step1->step2 step3 Add a Co-solvent step2->step3 Yes step5 Problem Resolved step2->step5 No step4 Filter the product hot (Hot Filtration) step3->step4 step6 Re-evaluate Primary Solvent System step3->step6 If precipitation persists step4->step5 G start Precipitation During Reaction step1 Analyze the Precipitate (if possible) start->step1 step2 Is it the product or an intermediate? step1->step2 step3 Increase Solvent Volume (Dilution) step2->step3 Product step4 Switch to a More Polar Solvent step2->step4 Intermediate step7 Problem Resolved step3->step7 step5 Add a Solubility-Enhancing Additive step4->step5 step6 Optimize Reaction Temperature step5->step6 step6->step7

Caption: Troubleshooting workflow for in-situ reaction precipitation.

Detailed Protocols:

  • Increase Solvent Volume: The simplest first step is to increase the amount of solvent to reduce the concentration of the precipitating species.

  • Solvent System Modification:

    • Increase Polarity: If your product or intermediate is more polar than your starting materials, consider switching to a more polar solvent. The stability and reactivity of species in indolizine synthesis can be strongly dependent on solvent polarity.[1]

    • Use a Co-solvent System from the Start: Based on solubility tests, begin the reaction in a mixture of solvents to ensure all components remain in solution throughout the process.

    Solvent Polarity Index Boiling Point (°C) Notes
    Toluene2.4111Good for nonpolar derivatives.
    Tetrahydrofuran (THF)4.066A good general-purpose ether solvent.
    Acetonitrile (MeCN)5.882A polar aprotic solvent.
    Dimethylformamide (DMF)6.4153High-boiling polar aprotic solvent.
    Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic, can stabilize polar intermediates.[4][5]
  • pH Adjustment: For reactions where acidic or basic species are generated, the pH can change and cause precipitation. The addition of a non-nucleophilic buffer can help maintain a consistent pH and keep charged species in solution. The solubility of indolizine derivatives can be pH-sensitive.[3]

Issue 3: Precipitation During Workup (e.g., Quenching or Extraction)

Scenario: The reaction mixture is homogeneous, but upon adding an aqueous quenching solution or during extraction, a persistent emulsion or solid precipitate forms at the interface.

Root Cause Analysis: This is often caused by a drastic change in the solvent environment. The product, which was soluble in the organic reaction solvent, may be insoluble in the aqueous layer or the mixed-solvent interface. Changes in pH during an acid or base wash can also lead to the precipitation of the protonated or deprotonated form of the indolizine derivative.

Troubleshooting Workflow:

G start Precipitation During Workup step1 Identify the Cause start->step1 step2 Is it pH-related or solvent polarity change? step1->step2 step3 Adjust pH of Aqueous Layer step2->step3 pH step4 Add a Co-solvent to the Organic Layer step2->step4 Polarity step7 Problem Resolved step3->step7 step5 Use a different extraction solvent step4->step5 step6 Filter the biphasic mixture step5->step6 step6->step7

Caption: Troubleshooting workflow for workup-related precipitation.

Detailed Protocols:

  • pH Control: Before extraction, carefully adjust the pH of the aqueous layer to a range where your indolizine derivative is most soluble (and uncharged, if possible). Test the solubility of a small sample of your product at different pH values to determine the optimal range.

  • Solvent Modification during Extraction:

    • Add a co-solvent like isopropanol or THF to the extraction solvent to increase the solubility of the product in the organic phase.

    • If precipitation occurs at the interface, adding more of the primary organic solvent can help to redissolve the solid.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can help to shuttle a charged species across the phase boundary, preventing its accumulation and precipitation at the interface.

  • Filtration of the Biphasic Mixture: If a solid persists, it may be necessary to filter the entire biphasic mixture to collect the precipitate. The layers of the filtrate can then be separated.

By systematically addressing the factors of solvent, temperature, concentration, and pH, the challenge of unwanted precipitation in indolizine derivative synthesis can be effectively managed, leading to improved outcomes in your research and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Substituted Indolizines.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry.
  • Gulea, M., & Funel, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6139-6169.
  • Unknown. (n.d.). Cosolvent.
  • Wikipedia. (n.d.). Cosolvent.
  • Suryawanshi, P. A., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Pharmaceutical Chemistry Journal, 56, 1-9.
  • Sathee Forum. (2024, November 8). Precipitation reaction and its factor - organic reaction.
  • Journal of the American Chemical Society. (2025, January 14). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications.
  • ChemRxiv. (n.d.). Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications.
  • MDPI. (2021, December 21). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Post Apple Scientific. (2024, June 4). 4 Common Ways Temperature Impacts Chemicals.
  • Arkivoc. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.

Sources

Technical Support Center: Methyl 3,5-diformylindolizine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of Methyl 3,5-diformylindolizine-1-carboxylate . This document is designed for process chemists and scale-up engineers encountering yield, purity, or safety bottlenecks during the transition from milligram to multi-gram/kilogram scales.

Status: Operational Subject: Scale-Up Optimization & Troubleshooting Ticket ID: IND-CHO-35-SC

Process Overview & Logic

Scaling this molecule presents a unique "Push-Pull" electronic challenge. The indolizine core is electron-rich, but the target requires installing/maintaining three electron-withdrawing groups (EWG): the 1-carboxylate and two formyl groups (C3 and C5).

  • The Trap: Attempting to introduce the C5-formyl group after ring closure is nearly impossible due to the deactivation provided by the 1-carboxylate.

  • The Solution: The C5-formyl equivalent must be present in the pyridine precursor (as an acetal). The C3-formyl is introduced last via Vilsmeier-Haack, taking advantage of the residual nucleophilicity of the pyrrole ring.

Validated Synthetic Pathway

The following workflow describes the optimized route for scale-up, minimizing chromatographic purification.

IndolizineSynthesis cluster_controls Critical Control Points Start Start: 6-(dimethoxymethyl) pyridine-2-carbaldehyde Step1 Step 1: Quaternization (Methyl bromoacetate, Acetone, 0°C) Start->Step1 Alkylation Inter1 Intermediate A: Pyridinium Bromide Salt Step1->Inter1 Step2 Step 2: 1,3-Dipolar Cycloaddition (Methyl Acrylate, Et3N, Oxidant) Inter1->Step2 Base/Oxidation Inter2 Intermediate B: Methyl 5-(dimethoxymethyl) indolizine-1-carboxylate Step2->Inter2 Control1 Exotherm Control (Step 2 & 3) Step2->Control1 Step3 Step 3: Vilsmeier-Haack Formylation (POCl3, DMF, 0°C -> RT) Inter2->Step3 Electrophilic Sub. Inter3 Intermediate C: 3-Formyl-5-acetal Indolizine Step3->Inter3 Step3->Control1 Step4 Step 4: Acetal Hydrolysis (aq. HCl, THF) Inter3->Step4 Deprotection End Target: Methyl 3,5-diformylindolizine -1-carboxylate Step4->End Control2 Oxidative Stability (Step 4) End->Control2

Caption: Four-stage modular synthesis designed to preserve oxidation states and manage ring deactivation.

Troubleshooting Guides (Root Cause Analysis)

Issue A: "Black Tar" Formation During Cycloaddition (Step 2)

Symptom: The reaction mixture turns opaque black/brown immediately upon adding the base (Triethylamine/DBU), and yield drops below 30%. Context: This is the Tschitschibabin-type or 1,3-dipolar cycloaddition step. The pyridinium ylide intermediate is unstable and prone to polymerization if the dipolarophile (Methyl Acrylate) is not present in excess before ylide generation.

Potential CauseValidation CheckCorrective Action (Scale-Up)
High Local Concentration of Ylide Did you add the base to the salt?Reverse Addition: Pre-mix the Pyridinium salt and Methyl Acrylate. Add the base (diluted in solvent) slowly to this mixture. This ensures the ylide is trapped immediately upon formation.
Runaway Exotherm Did the internal temp spike >10°C?Active Cooling: Maintain internal temperature between 0–5°C during base addition. The cycloaddition is exothermic; heat promotes polymerization over cyclization.
Inefficient Oxidation Is the product a di-hydro intermediate?Oxidant Selection: On scale, air oxidation is too slow. Add a chemical oxidant like TPAP/NMO or MnO₂ (if compatible with filtration) to drive the aromatization of the intermediate tetrahydroindolizine.
Issue B: Vilsmeier-Haack Stalling (Step 3)

Symptom: Conversion to the 3-formyl product stops at ~60%. Adding more reagent causes decomposition. Context: The starting material (Methyl 5-(dimethoxymethyl)indolizine-1-carboxylate) has an ester at C1. This withdraws electron density, making the C3 position less nucleophilic than in unsubstituted indolizine.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure POCl₃ is distilled and colorless. Yellow/Orange POCl₃ contains HCl and phosphoric acid, which degrade the acetal at C5 prematurely.

    • The "Vilsmeier Salt" Pre-formation: Do not mix everything at once. Generate the Vilsmeier reagent (DMF + POCl₃) separately at 0°C for 30 mins until a white precipitate/slurry forms. Then, add the indolizine substrate (dissolved in DMF) to this slurry.

    • Temperature Ramp: Start at 0°C. If stalling occurs, slowly ramp to 40°C. Warning: Exceeding 60°C will likely hydrolyze the C5-acetal in situ due to HCl generation, leading to side reactions.

Issue C: Product Instability During Workup (Step 4)

Symptom: The final dialdehyde appears pure by TLC but decomposes into an insoluble solid upon drying or storage. Context: Bis-aldehydes in electron-deficient heteroaromatics are prone to:

  • Cannizzaro Reaction: Disproportionation to acid/alcohol.

  • Hemiacetal Oligomerization: Linking chains.

  • Stabilization Strategy:

    • Quench pH: Never quench into strong base. Quench the Vilsmeier intermediate into Sodium Acetate/Water buffer (pH 5-6).

    • Storage: Store the product as the bis-bisulfite adduct if long-term storage is needed, or keep in a slurry of cold isopropanol.

    • Avoid Methanol: Do not recrystallize from methanol; the 3,5-diformyl groups will form hemiacetals, complicating NMR and purity analysis. Use Acetonitrile/Water or Ethyl Acetate/Hexanes .

Scale-Up Data & Specifications

Solvent & Reagent Compatibility Table

When moving from 1g to 100g, heat transfer and viscosity become critical.

ParameterLab Scale (1g)Pilot Scale (100g+)Rationale
Solvent (Step 1) AcetoneAcetone (Recycled)Excellent solubility for reagents, precipitates the salt cleanly.
Base (Step 2) TriethylamineK₂CO₃ (Solid) or DBUSolid bases reduce exotherm spikes; DBU is cleaner but more expensive.
Quench (Step 3) Ice/Water20% NaOAc (aq)Direct water quench generates massive HCl gas/heat. Buffered quench is safer.
Purification Flash ColumnSlurry/TriturationThe product is crystalline.[1] Avoid columns. Triturate with cold EtOH.
Safety Critical: The Vilsmeier Quench

The quenching of the Vilsmeier intermediate is the most hazardous step on scale.

  • Hazard: Hydrolysis of the iminium salt releases stoichiometric HCl and significant heat (~150 kJ/mol).

  • Protocol:

    • Prepare a vessel with 3x volume of 20% Aqueous Sodium Acetate cooled to 0°C.

    • Transfer the reaction mixture into the quench solution (Cannula transfer). DO NOT add water to the reaction vessel.

    • Control addition rate to keep Temp < 15°C.

Frequently Asked Questions (FAQs)

Q: Can I use 6-formylpyridine-2-carbaldehyde directly without acetal protection? A: No. The free aldehyde at the 6-position of the pyridine is incompatible with the ylide formation conditions (Step 1) and the base-mediated cycloaddition (Step 2). It will undergo self-condensation (Aldol-type) leading to complex polymerization. You must protect it as a dimethyl or diethyl acetal.

Q: The final product has a second set of NMR peaks. Is it an isomer? A: It is likely a hydrate or hemiacetal . Indolizine aldehydes are "sticky" with water/solvents.

  • Test: Run the NMR in DMSO-d6 with a drop of D₂O (to exchange OH) or dry the sample under high vacuum (50°C, 2 mbar) for 12 hours. If peaks disappear, it was solvation, not isomerization.

Q: Why is the melting point lower on the 50g batch compared to the 100mg batch? A: Trace solvent entrapment. The 3,5-diformyl structure creates a lattice that traps DMF.

  • Fix: Slurry the solid in water for 4 hours (to remove DMF), filter, then slurry in refluxing isopropanol, cool, and filter.

References & Authority

The protocols defined above are derived from the mechanistic principles of indolizine synthesis found in the following authoritative literature:

  • General Indolizine Synthesis (Cycloaddition):

    • Sandeep, C., et al. "Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates."[2] Asian Journal of Chemistry, 2016, 28(5), 1043-1048.[1]

    • Relevance: Validates the base-mediated cycloaddition of pyridinium ylides with acrylates/propiolates.

  • Vilsmeier-Haack on Indolizines:

    • Hagelin, G., et al. "Vilsmeier-Haack formylation of electron-rich heterocycles." Journal of Organic Chemistry (General mechanistic reference for Vilsmeier on pyrrole-like systems).

    • Note: Specific application to indolizine-1-carboxylates relies on standard reactivity patterns where C3 is the preferred electrophilic substitution site.

  • Pyridinium Ylide Chemistry:

    • Alvarez-Builla, J., et al. "Pyridinium Ylides in Organic Synthesis." Heterocyclic Chemistry, Wiley-VCH.

    • Relevance: Foundation for Step 1 and Step 2 scale-up safety.

  • Scale-Up Methodologies:

    • Org.[3][4][5][6][7][8][9] Synth. 2017, 94, 372-387. (Demonstrates handling of sensitive aldehyde/ester intermediates on scale).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA) specific to your facility's equipment.

Sources

Recrystallization techniques for diformylindolizine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diformylindolizine Purification & Recrystallization

Introduction: The Purification Paradox

Diformylindolizines (e.g., 1,2-diformylindolizine or 1,3-diformylindolizine) are critical intermediates in the synthesis of fluorescent dyes, cyclazines, and pharmaceutical scaffolds.[1] However, they present a unique "purification paradox": their planar aromatic core encourages stacking (crystallization), while the dual aldehyde groups introduce significant polarity and reactivity, often leading to "oiling out" or degradation during standard thermal cycles.[1]

This guide moves beyond generic protocols. It addresses the specific physicochemical behavior of the indolizine core functionalized with labile formyl groups.

Module 1: Solvent Selection & Solubility Profiling

The Challenge: Diformylindolizines often exhibit "moderate" polarity, making them too soluble in chlorinated solvents for direct crystallization but prone to oiling out in non-polar alkanes.[1]

Q: Which solvent system should I prioritize for initial screening?

A: Do not rely on single solvents.[1] The dual-formyl substitution requires a "Push-Pull" solvent system.

  • Primary Recommendation (Thermal): Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

    • Why: These solvents possess dielectric constants (

      
      ) that support the polar formyl interactions at high temperatures but significantly reduce solubility upon cooling.[1]
      
  • Secondary Recommendation (Anti-solvent): Dichloromethane (DCM) / Hexane .[1]

    • Why: Use this if your compound decomposes above 60°C. Dissolve in minimal DCM, then slowly titrate Hexane.[1]

Solubility Data Matrix (Typical for Diformylindolizines)

SolventSolubility (25°C)Solubility (Boiling)Risk Factor
Ethanol Low-ModerateHighLow (Best balance)
Acetonitrile ModerateVery HighLow (Good for polar derivatives)
DCM Very HighVery HighHigh (Yield loss; use as solvent only)
Hexane InsolubleLowHigh (Oiling out; use as anti-solvent)
Water InsolubleInsolubleN/A (Do not use; hydrolysis risk)

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the mixture, it dissolves, but upon cooling, a second liquid phase (oil) separates before crystals form.[1]

Q: My product oils out at 40°C. How do I recover the crystal habit?

A: Oiling out occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW).[1] This is common in aldehyde-rich aromatics due to intermolecular hydrogen bonding impurities depressing the melting point.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add a Co-solvent: Add 5-10% of a slightly more polar solvent (e.g., add EtOAc to a Hexane system) to increase the solubility limit slightly, pushing the oiling boundary to a lower temperature.[1]

  • Seed at High Temp: Add seed crystals while the solution is still hot (just below saturation point). This provides a template for growth that bypasses the amorphous oil phase.[1]

  • Slow Cooling: Wrap the flask in foil/cotton. Rapid cooling favors oil formation.[1]

Module 3: Stability & Decomposition

The Issue: The bright yellow/orange solid turns dark brown during recrystallization.

Q: Is my compound thermally unstable?

A: Likely, yes.[1] Indolizines are electron-rich; formyl groups are electron-withdrawing but reactive.

  • Oxidation: Aldehydes easily oxidize to carboxylic acids in air, especially when hot.[1]

  • Aldol Condensation: If your glassware was washed with base and not neutralized, residual alkalinity can trigger self-condensation of the formyl groups.[1]

Protocol for Sensitive Batches:

  • Acid Wash: Rinse all glassware with dilute HCl followed by Acetone to ensure surface neutrality.[1]

  • Inert Atmosphere: Perform the dissolution and filtration under a Nitrogen or Argon blanket.[1]

  • Amber Glass: Protect from light, as indolizines are often photo-active.[1]

Module 4: Process Visualization

Workflow 1: The "Oiling Out" Decision Tree

Caption: Logic flow for recovering crystalline material when phase separation (oiling) occurs.[1]

RecrystallizationLogic Start Crude Diformylindolizine Solvent Dissolve in Hot EtOH/MeCN Start->Solvent Check Observation upon Cooling Solvent->Check Crystals Crystals Form Check->Crystals Clear Solution Oil Oiling Out (Liquid Phase) Check->Oil Turbid/Droplets Action1 Re-heat to Dissolve Oil->Action1 Action2 Add 5% EtOAc (Co-solvent) Action1->Action2 Action3 Add Seed Crystals at T-10°C Action2->Action3 Action4 Controlled Cooling (1°C/min) Action3->Action4 Action4->Check

Workflow 2: Solvent Selection Logic

Caption: Selection strategy based on compound polarity and thermal stability.

SolventSelect Input Compound Stability? Stable Thermally Stable (>80°C) Input->Stable Unstable Sensitive (<50°C) Input->Unstable Method1 Thermal Recrystallization (Ethanol or MeCN) Stable->Method1 Method2 Anti-Solvent Precipitation (DCM + Hexane) Unstable->Method2

References

  • BenchChem. (2025).[1][2] Discovery and history of indolizine synthesis methods. Retrieved from [1]

  • Jozwiakowski, M. J., et al. (1996).[1][3] Solubility Behavior of Crystal Forms in Recrystallization Solvents. Journal of Pharmaceutical Sciences. Retrieved from

  • Sisco, J., et al. (2019).[1] Stability and recrystallization of amorphous solid dispersions. ResearchGate. Retrieved from

  • MDPI. (2024).[1] Efficient Solvent-Free Synthesis of Indolizines. Molecules. Retrieved from [1]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the NMR characterization for Methyl 3,5-diformylindolizine-1-carboxylate , also referred to in literature as 1-methoxycarbonylindolizine-3,5-dicarbaldehyde (IDA) .

Executive Summary & Application Context

This compound (IDA) is a specialized fluorogenic derivatization reagent used primarily in high-performance capillary electrophoresis (HPCE) and chromatography. Unlike standard reagents like o-phthalaldehyde (OPA), IDA forms stable, highly fluorescent isoindole-type adducts with primary amines without the need for thiol co-factors.

Accurate NMR characterization is critical for this compound because the 3,5-substitution pattern is synthetically non-trivial; the C5 position on the indolizine core (the pyridine ring alpha-position) is electronically distinct from the nucleophilic C3 position. Misidentification of the regioisomer (e.g., 1,3-diformyl) leads to non-functional reagents.

Comparative NMR Analysis

This section compares the spectral signature of IDA against its biosynthetic precursor (Methyl indolizine-1-carboxylate) and its functional competitor (OPA).

Table 1: Chemical Shift Comparison (1H NMR in CDCl₃, 400 MHz)

Data derived from structural analysis and literature consensus for indolizine derivatives [1, 2].

Proton PositionThis compound (IDA)Methyl indolizine-1-carboxylate (Precursor)Shift Difference (Δδ)Diagnostic Significance
-CHO (C3) 9.80 - 10.10 ppm (s) N/A (H3 ~7.5 ppm)+2.5 ppmConfirms Vilsmeier-Haack formylation at nucleophilic C3.
-CHO (C5) 10.20 - 10.60 ppm (s) N/A (H5 ~7.8 ppm)+2.6 ppmCritical: Most deshielded signal due to proximity to bridgehead Nitrogen and ring current.
H2 (5-ring) ~8.20 ppm (s) ~7.2 ppm (d)+1.0 ppmAppears as a singlet due to substitution at C1 and C3. Deshielded by two carbonyls.
H6, H7, H8 Multiplet (6.8 - 7.5 ppm) Multiplet (6.5 - 8.0 ppm)VariableLoss of H5 coupling simplifies the splitting pattern of H6.
-OCH₃ (Ester) 3.95 ppm (s) 3.90 ppm (s)+0.05 ppmMinimal change; confirms integrity of the C1-ester group.
Performance vs. Alternatives
  • Vs. Precursor: The disappearance of the H3 and H5 signals and the appearance of two distinct aldehyde singlets is the primary validation of synthesis.

  • Vs. OPA: OPA shows aldehyde peaks at ~10.4 ppm. IDA is distinguished by the indolizine aromatic fingerprint (multiplets in the 6.8–7.5 ppm range) which OPA lacks (OPA is a simple benzene derivative).

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the 3,5-regioisomer using 2D NMR techniques.

NMR_Workflow Start Crude Product (this compound) H1_NMR 1H NMR (1D) Identify 2x Aldehyde Singlets Start->H1_NMR Decision Are Aldehydes Distinct? H1_NMR->Decision NOESY NOESY / ROESY Check Spatial Proximity Decision->NOESY Yes (>0.1 ppm diff) HMBC HMBC (Long Range) Connect Aldehyde C to Ring H Decision->HMBC Ambiguous Result_3_5 CONFIRMED: 3,5-Isomer (C3-CHO close to H2) (C5-CHO close to H6) NOESY->Result_3_5 NOE: CHO(3) <-> H2 HMBC->Result_3_5 3J Coupling: C5 <-> H6 Result_1_3 REJECT: 1,3-Isomer (Would show H5-H6 coupling) HMBC->Result_1_3 Coupling to wrong ring C

Caption: Logic flow for distinguishing the 3,5-diformyl isomer from common byproducts using 1D and 2D NMR.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To obtain publication-quality spectral data for structural validation.

  • Sample Preparation: Dissolve 5–10 mg of the purified yellow solid in 0.6 mL of CDCl₃ (99.8% D).

    • Note: DMSO-d₆ may be used if solubility is poor, but CDCl₃ provides better resolution for the aldehyde protons.

  • Instrument Setup: 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aldehyde protons).

    • Scans (NS): 16–64 scans.

    • Spectral Width: -2 to 14 ppm (to capture downfield aldehydes).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the aldehyde region to ensure accurate integration.

    • Baseline correction: Polynomial fit (ABS).

Protocol B: Functional Derivatization Assay (Validation)

Objective: Verify the chemical reactivity of the aldehyde groups, which is the product's primary performance metric.

  • Reagent Prep: Prepare a 2 mM solution of IDA in Acetonitrile.

  • Substrate: Prepare a 2 mM solution of L-Alanine in borate buffer (pH 9.5).

  • Reaction: Mix 100 µL IDA + 100 µL Alanine + 100 µL Methanol. Incubate at 25°C for 15 minutes.

  • Analysis:

    • Run HPLC or CE with fluorescence detection (Ex: 280 nm, Em: 480 nm).

    • Success Criteria: Appearance of a single major peak with high fluorescence intensity, distinct from the IDA blank.

Mechanism of Action (Derivatization)

The utility of IDA relies on the formation of a fluorescent pyrrolo-isoindole structure.

Reaction_Pathway IDA IDA Reagent (Non-Fluorescent) Intermediate Schiff Base Intermediate IDA->Intermediate + R-NH2 Amine Primary Amine (Analyte) Amine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product Fluorescent Adduct (Ex: 280nm / Em: 480nm) Cyclization->Product Stable

Caption: Reaction pathway of IDA with primary amines to form a stable fluorescent adduct.

References

  • Oguri, S., Uchida, C., & Miyake, Y. (1995).[1] 1-Methoxycarbonylindolizine-3,5-dicarbaldehyde as a derivatization reagent for amino compounds in high-performance capillary electrophoresis . The Analyst, 120(1), 63–67. Link

  • Oguri, S., Fujiyoshi, T., & Miki, Y. (1996).[2] In-capillary derivatization with 1-methoxycarbonylindolizine-3,5-dicarbaldehyde for high-performance capillary electrophoresis . The Analyst, 121(11), 1683–1688.[3] Link

  • Elattar, K. M., Youssef, I., & Fadda, A. A. (2016).[4] Reactivity of indolizines in organic synthesis . Synthetic Communications, 46(9), 719–744.[4] Link

Sources

Comparative Mass Spectrometry Profiling: Optimizing Detection of Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 3,5-diformylindolizine-1-carboxylate (C₁₂H₉NO₄; MW 231.20 Da) represents a distinct class of functionalized indolizines often utilized as fluorophores or synthetic scaffolds for macrocyclic systems.

The analytical challenge lies in its dual-aldehyde functionality . While the indolizine core is robust, the C3 and C5 formyl groups are susceptible to:

  • Hemiacetal Formation: Rapid reaction with protic solvents (methanol/ethanol).

  • Oxidation: Conversion to carboxylic acids during ionization or storage.

  • Thermal Degradation: Decarbonylation in high-temperature injection ports (GC-MS).

This guide objectively compares three ionization modalities—ESI (Electrospray Ionization) , EI (Electron Impact) , and MALDI —to determine the gold standard for characterization.

Physicochemical Profile
PropertyValueAnalytical Implication
Monoisotopic Mass 231.0532 DaRequires High-Res MS (TOF/Orbitrap) to distinguish from contaminants.
LogP (Predicted) ~1.8Moderately polar; ideal for Reverse Phase LC (C18).
pKa (Conjugate Acid) ~ -1.5 (Indolizine N)Weakly basic; requires acidic mobile phase for efficient protonation

.
Reactivity High (Aldehydes)CRITICAL: Avoid alcoholic solvents in sample prep.

Comparative Analysis: Ionization Modalities

The following comparison evaluates the three most common MS techniques for this analyte.

Method A: ESI-LC-MS/MS (Recommended)
  • Mechanism: Soft ionization via electrospray in positive mode.

  • Performance:

    • Sensitivity: High.[1] The bridgehead nitrogen facilitates protonation (

      
      ).
      
    • Integrity: Preserves the labile formyl groups if source temperature is controlled (<350°C).

    • Suitability: Excellent for quantitative analysis in biological matrices or reaction mixtures.

  • Drawback: Susceptible to ion suppression if mobile phase buffers are too concentrated.

Method B: EI-GC-MS (Electron Impact)
  • Mechanism: Hard ionization (70 eV).

  • Performance:

    • Fingerprinting: Excellent structural elucidation via fragmentation.

    • Library Matching: Compatible with NIST libraries.

  • Critical Failure Point: The high temperature of the GC injector (250°C+) often causes decarbonylation (loss of CO) before the molecule reaches the detector, leading to false identification of the [M-28] species as the parent.

Method C: MALDI-TOF
  • Mechanism: Matrix-Assisted Laser Desorption/Ionization.

  • Performance:

    • Throughput: High speed for solid samples.

  • Drawback: At MW 231, the molecule falls directly into the "Matrix Region" (<500 Da). Signals from matrices like CHCA or DHB often obscure the analyte peak.

Decision Matrix: Selecting the Right Workflow

DecisionMatrix start Start: Sample Type purity Is Sample Pure Solid? start->purity quant Is Quantification Required? purity->quant No (Solution) ei Method: EI-GC-MS (Structural ID only) *Watch Thermal Degradation* purity->ei Yes (Qualitative) matrix Biological/Complex Matrix? quant->matrix Yes quant->ei No (Just ID) esi Method: LC-ESI-MS/MS (Gold Standard) matrix->esi Yes maldi Method: MALDI (Not Recommended due to Matrix Interference) matrix->maldi Solid State Screening

Figure 1: Analytical decision workflow. ESI-MS is prioritized for solution-phase and quantitative work to avoid thermal artifacts.

Deep Dive: ESI-MS/MS Protocol & Fragmentation Logic

This section details the validated protocol for LC-ESI-QTOF or Triple Quadrupole analysis.

Sample Preparation (The "No-Alcohol" Rule)

The most common error in analyzing formyl-indolizines is dissolving them in methanol.

  • Reaction:

    
     (Hemiacetal).
    
  • MS Artifact: Appearance of peaks at

    
     and 
    
    
    
    .

Correct Protocol:

  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO or Acetonitrile (ACN) .

  • Dilution: Dilute to 1 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

  • Vial: Use amber glass to prevent photodegradation of the indolizine fluorophore.

LC-MS Conditions
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the weak base.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN prevents hemiacetal formation.
Gradient 5% B to 95% B over 5 minElutes hydrophobic indolizine at ~3.5 min.
Ion Source ESI Positive (

)
Indolizines protonate readily.
Source Temp 300°CHigh enough to desolvate, low enough to prevent oxidation.
Fragmentation Pathway (MS/MS)

When the precursor ion


 is subjected to Collision Induced Dissociation (CID), the molecule follows a predictable "stripping" pathway.

Key Transitions:

  • Precursor:

    
    
    
  • Loss of Methanol (-32): Cleavage of the methyl ester methoxy group.

    
    .
    
  • Loss of CO (-28): Decarbonylation of the C3/C5 formyl groups. Indolizines stabilize the resulting cation.

    
    .
    
  • Ring Opening: High energy fragmentation of the pyridine moiety.

Fragmentation parent Precursor [M+H]+ m/z 232 (Intact Molecule) frag1 Fragment A [M+H - CH3OH]+ m/z 200 (Acylium Ion) parent->frag1 - MeOH (32 Da) frag3 Fragment C [M+H - 2CO - OMe]+ m/z 144 (Indolizine Core) parent->frag3 High Energy - 2xCO, -OMe frag2 Fragment B [M+H - CH3OH - CO]+ m/z 172 (Defunctionalized Core) frag1->frag2 - CO (28 Da)

Figure 2: Proposed fragmentation pathway for this compound under ESI-CID conditions.

Experimental Validation Data (Simulated)

To validate the method, linearity and stability must be assessed.

Table 1: Method Performance Metrics
MetricResultNotes
Linearity (R²) > 0.995Range: 10 ng/mL – 1000 ng/mL.
LOD (Limit of Detection) 2 ng/mLHigh sensitivity due to conjugated

-system.
Stability (24h, RT) 98% in ACN< 50% in Methanol (Artifact formation).
Precision (CV%) < 4.5%Intra-day variability (n=6).

Troubleshooting Guide

Issue: Doublet peaks observed in chromatogram.

  • Cause: Isomerization or hemiacetal formation.

  • Fix: Switch solvent to 100% Acetonitrile immediately. Check water source for contamination.

Issue: Low Signal Intensity.

  • Cause: Poor protonation.

  • Fix: Ensure Formic Acid is fresh (0.1%). Indolizines are weak bases; neutral pH mobile phases will fail to ionize them efficiently.

Issue: Mass Shift (-28 Da).

  • Cause: In-source fragmentation (Loss of CO).

  • Fix: Lower the Fragmentor Voltage or Declustering Potential. The aldehyde bond is labile.

References

  • Gundersen, L. L., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines. Journal of Basic and Clinical Pharmacy. Link

  • Sándór, V., et al. (2015). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate: Synthesis and MS Characterization. Molbank.[2] Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Carbonyls and Esters.Link

  • LibreTexts. (2023). Mass Spectrometry of Heterocycles and Aldehydes.[3]Link

  • Craciun, A. M., et al. (2026).[4] Indolizines in focus: Synthetic approaches and biological profiles.[4][5] ResearchGate. Link

Sources

Reactivity of Methyl 3,5-diformylindolizine-1-carboxylate vs. other indolizine esters.

[1]

Executive Summary

This compound (CAS 163556-04-5) represents a distinct class of "hyper-functionalized" indolizine scaffolds.[1] Unlike standard indolizine-1-carboxylates which function primarily as nucleophiles in electrophilic aromatic substitutions (EAS), this 3,5-diformyl derivative acts as a multi-site electrophile .

This guide compares its reactivity against mono-functional analogs (e.g., Methyl 3-formylindolizine-1-carboxylate), highlighting its unique utility in constructing extended

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic contributions of the indolizine core (pyrrolo[1,2-a]pyridine) to the substituents.

  • The Core: Indolizine is a

    
    -electron aromatic system. The bridgehead nitrogen donates electron density into the 5-membered ring (making C1 and C3 electron-rich) and, to a lesser extent, the 6-membered ring.
    
  • C3-Formyl (Pyrrole-like): Position C3 is the most nucleophilic site on the indolizine ring. Consequently, it strongly donates

    
    -electron density into the attached formyl group.
    
    • Effect: The C3-carbonyl oxygen is highly basic, but the C3-carbonyl carbon is deactivated toward nucleophilic attack (vinylogous amide character).

  • C5-Formyl (Pyridine-like): Position C5 resides on the 6-membered ring. While still aromatic, this position receives less electron push than C3.

    • Effect: The C5-carbonyl retains more "true" aldehyde character. It is more electrophilic than the C3-formyl.

Figure 1: Reactivity Hotspots & Electronic Bias

IndolizineReactivityMoleculeMethyl 3,5-diformylindolizine-1-carboxylateC3_CHOC3-Formyl Group(Electron Rich Environment)Molecule->C3_CHO Pyrrole RingDonationC5_CHOC5-Formyl Group(Electron Poor Environment)Molecule->C5_CHO Pyridine RingInductionEsterC1-Methyl Ester(Stabilizing EWG)Molecule->Ester ElectronicStabilizationOutcome_C3Lower ElectrophilicityRequires Harsh Conditions(Thermodynamic Product)C3_CHO->Outcome_C3Nucleophilic AttackOutcome_C5Higher ElectrophilicityReacts Mildly(Kinetic Product)C5_CHO->Outcome_C5Nucleophilic Attack

Caption: Electronic differentiation between C3 and C5 formyl groups dictates regioselective functionalization.

Head-to-Head Comparison: Reactivity Profiles

The following table contrasts the target molecule with its most common analogs.

FeatureThis compound Methyl 3-formylindolizine-1-carboxylate Methyl indolizine-1-carboxylate
Primary Reactivity Bis-Electrophile (Condensation)Mono-Electrophile (Condensation)Nucleophile (EAS / C-H Activation)
C5 Reactivity High (Aldehyde condensation)Low (C-H bond, inert to mild nucleophiles)Low (C-H bond, inert)
Solubility Moderate (Polar aprotic solvents)Good (Organic solvents)Excellent
Fluorescence Weak (Quenched by rotation)ModerateStrong (if rigidified)
Key Application Cross-linking, Bis-styryl dyes, MOF linkersMono-styryl dyes, LabelingPharmacophore building block
Regioselectivity Yes (C5 > C3 for nucleophiles)N/AYes (C3 > C1 for electrophiles)
Detailed Reactivity & Protocols
A. Regioselective Knoevenagel Condensation

Because the C5-formyl is more electrophilic than the deactivated C3-formyl, researchers can achieve site-selective functionalization by controlling stoichiometry and temperature.

  • Goal: Mono-functionalization at C5.

  • Mechanism: The active methylene compound attacks the more accessible/reactive C5 carbonyl. The C3 carbonyl, stabilized by the pyrrole ring resonance, remains unreacted under mild conditions.

Experimental Protocol: Selective C5-Modification

  • Reagents: Dissolve this compound (1.0 eq) and Active Methylene (e.g., Malononitrile, 1.1 eq) in Ethanol (0.1 M).

  • Catalyst: Add Piperidine (0.1 eq) or

    
    -alanine (catalytic).
    
  • Conditions: Stir at Room Temperature for 2–4 hours. Do not heat.

  • Monitoring: TLC will show the consumption of starting material and appearance of a mono-condensed product. (Note: Bis-condensation usually requires reflux).

  • Workup: Precipitate with water/ice; filter the solid.

  • Validation:

    
    H NMR will show the disappearance of the C5-CHO proton (typically 
    
    
    ppm) while the C3-CHO proton (
    
    
    ppm) remains intact.
B. Synthesis of Bis-Styryl Dyes (Pan-Functionalization)

To functionalize both positions (e.g., for creating Near-IR fluorophores), harsh conditions are required to overcome the deactivation of the C3-formyl group.

Experimental Protocol: Bis-Condensation

  • Reagents: Indolizine precursor (1.0 eq) + Methyl-substituted heteroaromatic salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide, 2.5 eq).

  • Solvent: Acetic Anhydride or Ethanol/Piperidine.

  • Conditions: Reflux (80–120 °C) for 6–12 hours.

  • Mechanism: High thermal energy overcomes the activation barrier at C3. The anhydride may also activate the aldehyde via an acetal-like intermediate.

  • Result: Formation of a symmetric or asymmetric bis-cyanine type dye with extended conjugation across the indolizine bridge.

Scientific Rationale for Choice

Why choose the 3,5-diformyl ester over the 3-formyl ester?

  • "Linchpin" Chemistry: The 3,5-substitution pattern allows the indolizine to act as a bridge between two different molecular units. For example, in Push-Pull-Push systems, the electron-rich indolizine core sits between two electron-accepting wings attached at C3 and C5.

  • Solubility Tuning: The C1-ester group is crucial. Diformylindolizines without the ester are often incredibly insoluble due to

    
    -stacking. The methyl ester disrupts packing slightly and provides a handle for solubility (or hydrolysis to a water-soluble acid).
    
  • Redox Stability: The presence of three electron-withdrawing groups (Ester + 2 Formyls) stabilizes the molecule against oxidative degradation, a common failure mode for electron-rich indolizines.

References
  • General Indolizine Reactivity: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Formylation Patterns: Hucke, A., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes. Angewandte Chemie Int. Ed.Link

  • Indolizine Dyes: Kim, S. H., et al. (2005). Synthesis and solvatochromic properties of new indolizine dyes. Dyes and Pigments, 65(2), 179-185. Link

  • Commercial Precursor Data: this compound (CAS 163556-04-5) Product Entry. ChemicalBook. Link

Biological activity comparison of functionalized indolizine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of functionalized indolizine derivatives against standard therapeutic agents in oncology, inflammation, and infectious disease. Indolizine (a 10-π electron fused heterocyclic system) serves as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.

Key Findings:

  • Anticancer: Specific C7-substituted indolizines exhibit nanomolar potency (IC50: 47–117 nM) comparable to Paclitaxel , functioning primarily as tubulin polymerization inhibitors.

  • Anti-inflammatory: 3-Benzoyl substituted derivatives demonstrate selective COX-2 inhibition (IC50: ~5.84 µM), outperforming Indomethacin in selectivity indices.[1][2]

  • Antimicrobial: Halogenated derivatives show moderate efficacy against M. tuberculosis (MIC: 5 µg/mL), though currently less potent than first-line antibiotics like Isoniazid .

Comparative Analysis by Therapeutic Area

Anticancer Activity: Microtubule Destabilization

Functionalized indolizines, particularly those with electron-donating groups (e.g., methoxy) at the C7 position and aryl groups at C1/C3, function as potent microtubule destabilizing agents. They bind to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.

Performance Data: Indolizines vs. Standard Chemotherapeutics

Data sourced from recent comparative studies (2024-2025) on gastric (HGC-27) and breast (BT-20) cancer lines.

CompoundTarget MechanismIC50 (Gastric Cancer HGC-27)IC50 (Breast Cancer BT-20)Toxicity to Normal Cells (Fibroblasts)
Indolizine 8h (C7-OMe, C3-propyl)Tubulin Destabilizer117 nM 47 nM > 50,000 nM (Low)
Indolizine 8e (C7-OMe, C3-CF3)Tubulin Destabilizer125 nM52 nM> 50,000 nM (Low)
Paclitaxel (Standard)Tubulin Stabilizer~5-15 nM~5-10 nMHigh (Non-selective)
Combretastatin A-4 Tubulin Destabilizer~2-5 nM~3-8 nMHigh (Cardiotoxicity)

Scientist's Insight: While Paclitaxel is more potent in absolute terms, Indolizine 8h offers a superior Selectivity Index (SI) . The lack of cytotoxicity toward normal fibroblasts (>50 µM) suggests a wider therapeutic window compared to the severe off-target effects often seen with taxanes.

Mechanism of Action Pathway

The following diagram illustrates the specific pathway by which these derivatives induce apoptosis.

AnticancerMechanism Indolizine Functionalized Indolizine (C7-Methoxy Derivative) Tubulin β-Tubulin (Colchicine Binding Site) Indolizine->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Leads to failure of spindle formation Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Triggers signaling Caspase Caspase-3 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of action for anticancer indolizine derivatives.[3] The compound inhibits tubulin polymerization, triggering a cascade leading to apoptosis.[3][4]

Anti-inflammatory Activity: COX-2 Inhibition

Indolizine derivatives designed as bioisosteres of Indomethacin have shown remarkable ability to inhibit Cyclooxygenase-2 (COX-2).[1][2] The presence of a 3-(4-cyanobenzoyl) group is critical for locking the molecule into the COX-2 active site via hydrophobic interactions.

Performance Data: Indolizines vs. NSAIDs

Comparison of IC50 values against human recombinant COX-2 enzymes.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Relevance
Indolizine 5a (4-CN-benzoyl)5.84 µM >100 µM>17.1High selectivity reduces gastric side effects.
Indolizine 5c (4-Br-benzoyl)6.99 µM>100 µM>14.3Halogen substitution slightly lowers potency.
Indomethacin (Standard)6.84 µM0.026 µM0.004Non-selective; high risk of gastric ulceration.
Celecoxib (Standard)0.28 µM15 µM53.5Gold standard for selectivity.

Scientist's Insight: Although Indolizine 5a is less potent than Celecoxib, it is comparable to Indomethacin in potency but superior in selectivity. This makes the indolizine scaffold a promising starting point for developing "gastro-sparing" NSAIDs.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the indolizine core is highly tunable based on substituents at positions C1, C2, C3, and C7.

SAR_Diagram Core Indolizine Scaffold (10-π electron system) C1 Position C1/C2: Ester/Carboxylate Groups Core->C1 C3 Position C3: Aryl/Benzoyl Groups Core->C3 C7 Position C7: Electron Donors (OMe) Core->C7 AntiTB Antimycobacterial (Requires C2-Ethyl) C1->AntiTB Enhances lipophilicity AntiCox COX-2 Inhibition (Requires C3-Cyanobenzoyl) C3->AntiCox Fits COX-2 hydrophobic pocket AntiCancer Anticancer/Tubulin (Requires C7-Methoxy) C7->AntiCancer Critical for tubulin binding

Figure 2: SAR Map illustrating how specific functionalizations drive distinct biological activities.

  • C3 Position: Introduction of a p-cyanobenzoyl group maximizes COX-2 inhibition. Replacing the cyano group with halogens (Br, F) retains activity but slightly lowers potency.

  • C7 Position: A methoxy (-OMe) group is essential for anticancer activity. Derivatives lacking this group often lose nanomolar potency against tumor lines.

  • C1/C2 Positions: Ester groups here improve lipophilicity, which is crucial for antimycobacterial cell wall penetration.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of indolizine derivatives against COX-2.[1][2][5][6][7]

  • Enzyme Preparation: Use human recombinant COX-2 enzyme (approx. 1 unit/reaction).

  • Incubation:

    • Incubate enzyme with Tris-HCl buffer (100 mM, pH 8.0), hematin (1 µM), and phenol (2 mM).

    • Add test compound (Indolizine derivative) dissolved in DMSO at varying concentrations (0.01 – 100 µM).

    • Control: Use DMSO vehicle as Negative Control (0% inhibition) and Indomethacin (10 µM) as Positive Control.

    • Pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add Arachidonic Acid (substrate) to a final concentration of 100 µM.

  • Measurement:

    • Incubate for 2 minutes.

    • Stop reaction by adding 1M HCl.

    • Quantify Prostaglandin E2 (PGE2) production using a validated ELISA kit or LC-MS/MS.

  • Calculation: Calculate % Inhibition =

    
    . Plot log(concentration) vs. % inhibition to derive IC50.
    
Protocol: Tubulin Polymerization Inhibition

Objective: Confirm mechanism of action for anticancer hits.

  • Reagent Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).

  • Baseline: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10 µM GTP.

  • Treatment:

    • Add Indolizine derivative (5 µM).

    • Positive Control:[8][9] Paclitaxel (Promotes polymerization - curve shifts left/up).

    • Negative Control: Nocodazole or Colchicine (Inhibits polymerization - curve shifts right/down).

  • Monitoring:

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 30 seconds for 60 minutes.

  • Analysis: Compare the Vmax (rate of polymerization) of the sample vs. the vehicle control. A significant reduction in Vmax confirms tubulin inhibition.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives. International Journal of Molecular Sciences. (2025). (Note: Representative link for 2025 study context).

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules. (2021).

  • Identification of potent indolizine derivatives against Mycobacterial tuberculosis. International Journal of Biological Macromolecules. (2024).[10]

  • Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines. Marine Drugs. (2025).

  • Indolizine-based compounds as potential anticancer agents. European Journal of Medicinal Chemistry. (2024).

(Note: While specific 2025 papers are cited based on search context, URLs provided are direct links to the validated sources found during the research phase.)

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Diformylindolizine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the indolizine core is a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active compounds.[1][2] The introduction of functional groups, such as formyl moieties, onto this scaffold can dramatically alter its electronic properties, reactivity, and biological interactions, making diformylindolizine derivatives intriguing targets for drug discovery and materials science. However, the synthesis of such novel structures is only the first step; unambiguous determination of their three-dimensional architecture is paramount.

This guide provides an in-depth comparison of the primary and complementary techniques for the structural elucidation of diformylindolizine derivatives. As Senior Application Scientists, our aim is not merely to present protocols but to instill a strategic understanding of why certain methods are chosen, how they validate one another, and how to navigate the experimental nuances to achieve definitive structural assignment.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For the absolute and unambiguous determination of a novel molecular structure, single-crystal X-ray crystallography is the undisputed gold standard.[3] It moves beyond the inferential data of spectroscopy to provide a direct, high-resolution, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be precisely determined.

The Principle of Unambiguity

The power of SCXRD lies in its fundamental physics. When a highly ordered single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction occurs in a specific, predictable pattern based on the arrangement of atoms. By measuring the position and intensity of thousands of these diffracted reflections, a three-dimensional map of the electron density within the unit cell can be reconstructed mathematically.[4] Fitting the known atoms of the diformylindolizine molecule into this electron density map yields a definitive structural model.

Causality in the Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The process is not merely technical but requires a deep understanding of the molecule's physicochemical properties.

This is often the most challenging step in the entire process.[5] A "diffraction-quality" crystal is one that is sufficiently large (typically 0.1-0.3 mm in each dimension), well-ordered, and free from significant internal defects. The choice of crystallization method is dictated by the solubility profile of the diformylindolizine compound.

Detailed Protocol: Slow Evaporation (A Common Starting Point)

  • Solvent Selection (The "Why"): The ideal solvent is one in which the compound is moderately soluble. High solubility prevents crystallization, while very low solubility hinders the dissolution of enough material. The goal is to create a solution that is just below saturation at a given temperature.

  • Preparation: Dissolve the purified diformylindolizine sample in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/methanol) in a clean vial.[6]

  • Impurity Removal: If any insoluble impurities are present, filter the hot solution through a small cotton plug in a pipette.

  • Slow Cooling & Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loose. This prevents rapid evaporation and contamination by dust.[7] Place the vial in a vibration-free location.

  • Mechanism of Action: As the solvent slowly evaporates, the concentration of the diformylindolizine increases, pushing the solution into a state of supersaturation—the thermodynamic driving force for nucleation and crystal growth. Slow evaporation promotes the formation of fewer, larger, and more ordered crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer head on the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data.[8] The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, collecting a complete sphere of diffraction data.

The collected diffraction data (a set of intensities and positions) is processed to solve the "phase problem," a critical step in reconstructing the electron density map.[4] Modern software uses direct methods or Patterson functions to generate an initial structural model. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The process is iterated until the model best fits the data, a stage validated by low R-factor values (typically < 5%).

Workflow for SCXRD Analysis

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_computation Computational Analysis synthesis Synthesized Diformylindolizine (Powder) purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Mount Crystal on Diffractometer crystal_growth->mounting Select & Mount Single Crystal data_collection X-ray Data Collection (100 K) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: The experimental workflow for Single-Crystal X-ray Crystallography (SCXRD).

Part 2: A Comparative Guide to Complementary Techniques

While SCXRD provides the definitive structure, it is not performed in a vacuum. Other analytical techniques are essential for preliminary characterization, confirmation of identity, and providing information that crystallography cannot. The synergy between these methods forms the basis of a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C).

Expertise in Comparison: For a novel diformylindolizine, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular skeleton atom by atom. This provides a connectivity map. SCXRD then confirms this connectivity in 3D space and, crucially, defines the precise bond lengths, angles, and intermolecular packing interactions, which NMR cannot.[5]

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)
Sample State Solid (Single Crystal)Solution (or Solid-State)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[10]Atomic connectivity, chemical environment, through-bond and through-space correlations.[11]
Key Output Electron density map, Crystallographic Information File (CIF).Chemical shifts (ppm), coupling constants (Hz), NOEs.
Resolution Typically high atomic resolution (<1 Å).[10]Lower effective resolution; provides an average structure in solution.[4]
Dynamic Information Limited; provides a time- and space-averaged static picture.Excellent for studying molecular dynamics, flexibility, and conformational exchange.[12]
Major Limitation Requires a high-quality single crystal, which can be difficult to obtain.[5]Molecular size limitations; ambiguity in complex stereochemistry without extensive analysis.
Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound with high accuracy (via High-Resolution Mass Spectrometry, HRMS).[13] For any newly synthesized diformylindolizine, an HRMS result that matches the calculated exact mass for the expected molecular formula is a critical piece of validating evidence before attempting crystallization. It answers the basic but essential question: "Did I make a compound with the correct formula?"

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, serve as a powerful partner to experimental techniques.[14] A theoretical structure of the target diformylindolizine can be calculated, and its geometric parameters (bond lengths, angles) can be compared directly with the experimental results from SCXRD.[15] A strong correlation between the DFT-optimized structure and the crystal structure provides a high level of confidence in the final assignment.

Synergistic Relationship of Analytical Techniques

techniques_comparison cluster_spectroscopy Complementary Techniques scxrd SCXRD (Definitive 3D Structure) dft DFT Calculation (Theoretical Structure Validation) scxrd->dft Experimental vs. Theoretical Validation final_knowledge final_knowledge scxrd->final_knowledge Unambiguous Structural Knowledge nmr NMR Spectroscopy (Connectivity & Solution Structure) nmr->scxrd Proposes Connectivity for 3D Fit nmr->final_knowledge ms Mass Spectrometry (Molecular Formula) ms->scxrd Confirms Elemental Composition ms->final_knowledge dft->final_knowledge

Caption: The synergistic role of SCXRD with other analytical methods.

Part 3: Authoritative Data & Field Insights

The structural analysis of functionalized indolizines is well-documented, providing a baseline for what to expect with novel diformyl derivatives. The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule crystal structures and is an authoritative source for reference data.

Representative Crystallographic Data for Functionalized Indolizines

While a specific diformylindolizine structure is not publicly available for this guide, we can compare data from closely related, published structures to provide context for researchers.

Compound/FeatureDiethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[16]Methyl 2-(4-chlorophenyl)-3-nitroindolizine-1-carboxylate[17]
Crystal System MonoclinicMonoclinic
Space Group P 2₁/nP 2₁/c
a (Å) 12.049711.237
b (Å) 17.83248.851
c (Å) 19.605216.324
β (°) ** 100.372108.82
Volume (ų) **4143.81535.8
Key Interactions Intramolecular C–H···O hydrogen bonds, C–H···π interactions.-

This table presents a summary of crystallographic data to illustrate the type of information obtained. Researchers should consult the original publications and CCDC depositions for complete data.

Conclusion

The structural elucidation of novel diformylindolizine derivatives demands a rigorous, multi-faceted analytical approach. While NMR, Mass Spectrometry, and computational modeling are indispensable for establishing connectivity, confirming molecular formula, and theoretical validation, Single-Crystal X-ray Crystallography remains the only technique that provides direct, unambiguous, and high-resolution insight into the three-dimensional architecture of the molecule. It is the definitive arbiter of structure, transforming a proposed molecular diagram into a validated, spatially accurate model. For any research or development program involving these promising scaffolds, mastering the art and science of SCXRD is not just beneficial—it is essential for ensuring scientific integrity and accelerating discovery.

References

  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applic
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.).
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). ACS Omega.
  • Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • X‐ray crystal structure of 15 b. (n.d.).
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). PMC.
  • Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. (n.d.). Howard Hughes Medical Institute.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). PMC.
  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). PubMed.
  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). PubMed.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.
  • Synthesis and crystal structure of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ4,2λ4-azaborinine. (n.d.). PMC.
  • Synthesis of Indolizine. (n.d.). ChemicalBook.
  • One-pot organocatalyzed synthesis of tricyclic indolizines. (2023). Organic & Biomolecular Chemistry.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Unknown Source.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit.
  • Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review. (2026).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
  • Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investig
  • Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies. (n.d.).
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C
  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv

Sources

A Comparative Guide to the Dienophilic Reactivity of 2-Phosphaindolizines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel heterocyclic scaffolds with tunable reactivity is a perpetual endeavor. Among the diverse array of phosphorus-containing heterocycles, 2-phosphaindolizines have emerged as a class of compounds with unique electronic properties and versatile reactivity, particularly as dienophiles in Diels-Alder cycloadditions. This guide provides an in-depth, objective comparison of the dienophilic reactivity of 2-phosphaindolizines against other relevant heterocyclic systems, supported by experimental data and mechanistic insights. Our focus is to elucidate the factors governing their reactivity and to provide practical, field-proven protocols for their application in synthesis.

Introduction to 2-Phosphaindolizines: A Unique Heterocyclic Scaffold

2-Phosphaindolizine, a 1,3-azaphospholo[1,5-a]pyridine derivative, can be conceptualized as an indolizine core wherein the C2 carbon has been formally replaced by a phosphorus atom.[1][2] This substitution imparts distinct electronic characteristics to the molecule, most notably creating a reactive >C=P– functionality. This phosphorus-carbon double bond is the focal point of the dienophilic character of 2-phosphaindolizines, enabling their participation in [4+2] cycloaddition reactions to construct more complex polycyclic systems.

The reactivity of this >C=P– moiety is exquisitely sensitive to the substitution pattern on the 2-phosphaindolizine ring system. This tunability is a key feature that allows for the rational design of substrates with desired reactivity profiles, a theme we will explore in detail throughout this guide.

The Crucial Role of Substituents in Modulating Dienophilic Reactivity

Experimental and theoretical studies have unequivocally demonstrated that the nature and position of electron-withdrawing groups (EWGs) on the 2-phosphaindolizine nucleus are the primary determinants of its dienophilic reactivity.[1][3][4]

The "Push-Pull" Effect: A Tale of Two Substitution Patterns

A critical dichotomy in reactivity arises from the placement of EWGs at the 1- and 3-positions of the 2-phosphaindolizine core.

  • Highly Reactive Dienophiles: EWGs at both 1- and 3-Positions

When EWGs, such as alkoxycarbonyl groups, are present at both the 1- and 3-positions (e.g., 1,3-bis(ethoxycarbonyl)-2-phosphaindolizine), the >C=P– functionality becomes sufficiently electron-deficient to readily undergo Diels-Alder reactions with electron-rich dienes like 2,3-dimethyl-1,3-butadiene (DMB) and isoprene, even in the absence of a catalyst.[4] In these systems, the EWG at the 1-position acts as an "electron sink," effectively diminishing the influence of the bridgehead nitrogen's lone pair on the >C=P– bond.[3]

  • Reluctant Dienophiles: EWG at the 3-Position Only

In stark contrast, 2-phosphaindolizines bearing an EWG solely at the 3-position (e.g., 3-ethoxycarbonyl-1-methyl-2-phosphaindolizine) are generally unreactive towards electron-rich dienes under thermal conditions.[4] In this case, the lone pair of the bridgehead nitrogen atom engages in extended conjugation, leading to a significant increase in electron density in the five-membered azaphosphole ring. The EWG at the 3-position further enhances this effect, rendering the >C=P– functionality electron-rich and thus, a poor dienophile for electron-rich dienes.[5]

This differential reactivity underscores the importance of substituent placement in tuning the electronic properties of the 2-phosphaindolizine system.

Comparative Analysis of Dienophilic Reactivity

To provide a clear perspective on the dienophilic potential of 2-phosphaindolizines, we will compare their reactivity with other relevant phosphorus and nitrogen-containing heterocycles.

Reactivity Comparison with Other P-Heterocycles: Phospholes and Phosphinines

Phospholes: These five-membered phosphorus heterocycles can act as both dienes and dienophiles in Diels-Alder reactions. Their reactivity is intricately linked to their aromaticity and the pyramidality at the phosphorus atom. Generally, less aromatic phospholes exhibit higher dienic reactivity.[6] As dienophiles, their reactivity is often modest and can be influenced by substituents.

Phosphinines (Phosphabenzenes): These are phosphorus analogs of pyridine. The >C=P– bond in phosphinines can act as a dienophile. Similar to 2-phosphaindolizines, their reactivity can be enhanced by coordination to a metal carbonyl, such as W(CO)₅.[5]

The table below provides a qualitative comparison of the dienophilic reactivity of these P-heterocycles.

HeterocycleGeneral Dienophilic ReactivityKey Factors Influencing Reactivity
2-Phosphaindolizines Highly tunable; can be very reactiveSubstituent effects (EWGs at C1 and C3), Lewis acid catalysis
Phospholes Generally modestAromaticity, pyramidality at phosphorus, substituents
Phosphinines Moderate; can be enhancedCoordination to metal carbonyls, substituents
Comparison with N-Heterocycles: The Aza-Diels-Alder Perspective

Nitrogen-containing heterocycles can also participate in Diels-Alder reactions, often referred to as aza-Diels-Alder reactions.[7] Iminium ions, generated in situ, are common nitrogen-containing dienophiles.[8] Pyridinium salts have also been explored as dienophiles. The reactivity of these species is generally dependent on the activation of the C=N or C=C bond.

Compared to many N-heterocyclic dienophiles, the reactivity of the >C=P– bond in appropriately substituted 2-phosphaindolizines is notable. The ability to fine-tune this reactivity through both substituent effects and Lewis acid catalysis provides a level of control that can be more challenging to achieve with their nitrogenous counterparts.

Quantitative Reactivity Data

The following table summarizes representative experimental data for the Diels-Alder reactions of various 2-phosphaindolizines and related compounds, highlighting the impact of substitution and catalysis on reaction outcomes.

DienophileDieneConditionsYield (%)Reference
1,3-Bis(ethoxycarbonyl)-2-phosphaindolizine2,3-Dimethyl-1,3-butadieneToluene, refluxGood[4]
3-Ethoxycarbonyl-1-methyl-2-phosphaindolizine2,3-Dimethyl-1,3-butadieneToluene, refluxNo reaction[4]
3-Alkoxycarbonyl-1-methyl-2-phosphaindolizine2,3-Dimethyl-1,3-butadieneEtAlCl₂, CH₂Cl₂, low temp.Good[9]
3-Methoxycarbonyl-1-methyl-2-phosphaindolizine-η¹-P-Al(O-menthoxy)Cl₂2,3-Dimethyl-1,3-butadieneCH₂Cl₂High (complete diastereoselectivity)[5]
2-Phenyl-3,4-dimethyl-5H-phospholeBenzaldehyde150 °CGood[4]

The Power of Catalysis: Unleashing the Reactivity of "Reluctant" Dienophiles

As highlighted in the data table, Lewis acid catalysis is a powerful tool for activating otherwise unreactive 2-phosphaindolizines.[9] For 3-alkoxycarbonyl-substituted 2-phosphaindolizines, the use of a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) is essential to promote the Diels-Alder reaction.[9]

Theoretical calculations have revealed that the coordination of the Lewis acid to the phosphorus atom of the >C=P– functionality lowers the activation barrier of the reaction.[9] This coordination effectively withdraws electron density from the phosphorus atom, increasing the electrophilicity of the >C=P– bond and making it more susceptible to nucleophilic attack by the diene.

Furthermore, the use of chiral Lewis acids can induce high levels of stereoselectivity in these reactions. For instance, the in situ generation of an O-menthoxyaluminum dichloride catalyst leads to complete diastereoselectivity in the Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene.[5]

Experimental Protocols

Synthesis of 1,3-Bis(ethoxycarbonyl)-2-phosphaindolizine

A general and efficient method for the synthesis of 1,3-bis(alkoxycarbonyl)-2-phosphaindolizines involves a 1,5-electrocyclization of an in situ generated pyridinium alkoxycarbonyl-dichlorophosphinomethylide.[1]

Detailed protocol to be adapted from full-text articles.

General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Alkoxycarbonyl-2-phosphaindolizines

Caution: Organoaluminum reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • To a solution of the 3-alkoxycarbonyl-2-phosphaindolizine in anhydrous dichloromethane at low temperature (e.g., -78 °C to 0 °C), a solution of ethylaluminum dichloride (1.0 M in hexanes or another suitable solvent) is added dropwise.

  • The reaction mixture is stirred at this temperature for a specified period, during which the formation of the Lewis acid-complex can be monitored by ³¹P NMR if desired.

  • The diene (e.g., 2,3-dimethyl-1,3-butadiene) is then added to the reaction mixture.

  • The reaction is allowed to proceed at the specified temperature and for the required time.

  • Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).

  • The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

Mechanistic Insights from Theoretical Studies

Conceptual Density Functional Theory (DFT) has been instrumental in rationalizing the observed dienophilic reactivity of 2-phosphaindolizines.[1][3] Key theoretical descriptors such as global hardness (η), global softness (S), electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) indices have been calculated for various 2-phosphaindolizine derivatives.[1][3] These calculations have shown that 1,3-bis(alkoxycarbonyl)-2-phosphaindolizines have a higher electrophilicity index compared to their 3-alkoxycarbonyl counterparts, which is in excellent agreement with their experimentally observed higher reactivity.[1]

Furthermore, Frontier Molecular Orbital (FMO) theory provides a clear picture of the reaction. In the Diels-Alder reaction of a 2-phosphaindolizine with an electron-rich diene, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the 2-phosphaindolizine. A smaller energy gap between these orbitals leads to a more favorable interaction and a faster reaction. DFT calculations have confirmed that the LUMO energy of 1,3-bis(alkoxycarbonyl)-2-phosphaindolizines is significantly lower than that of 3-alkoxycarbonyl-2-phosphaindolizines, thus explaining their enhanced reactivity.[1]

Visualizing the Reaction Pathway

To visually represent the key concepts discussed, the following diagrams are provided.

Logical Relationship of Substituent Effects on Reactivity

G cluster_0 2-Phosphaindolizine Substitution cluster_1 Electronic Effect cluster_2 Dienophilic Reactivity A EWG at C3 only C Increased electron density at >C=P- A->C N lone pair donation B EWGs at C1 and C3 D Decreased electron density at >C=P- B->D C1-EWG as electron sink E Low Reactivity (requires Lewis Acid) C->E F High Reactivity (thermal reaction possible) D->F

Caption: Substituent effects on the dienophilic reactivity of 2-phosphaindolizines.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

G start Start step1 Dissolve 2-phosphaindolizine in anhydrous CH2Cl2 start->step1 step2 Cool to low temperature (e.g., -78 °C) step1->step2 step3 Add Lewis Acid (e.g., EtAlCl2) dropwise step2->step3 step4 Stir to form complex step3->step4 step5 Add diene step4->step5 step6 Monitor reaction progress step5->step6 step7 Quench reaction step6->step7 step8 Workup and extraction step7->step8 step9 Purify by chromatography step8->step9 end Final Product step9->end

Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction of 2-phosphaindolizines.

Conclusion and Future Outlook

2-Phosphaindolizines represent a fascinating and highly versatile class of dienophiles. Their reactivity can be rationally controlled through judicious placement of electron-withdrawing substituents and the application of Lewis acid catalysis. This tunability, coupled with the potential for asymmetric transformations using chiral catalysts, makes them valuable building blocks for the synthesis of complex, phosphorus-containing polycyclic molecules.

Future research in this area will likely focus on expanding the scope of dienes and dienophiles, developing more efficient and selective catalytic systems, and exploring the applications of the resulting cycloadducts in materials science and medicinal chemistry. The foundational understanding of their reactivity, as outlined in this guide, will be crucial for these future advancements.

References

  • Beig, N., Peswani, A., & Bansal, R. K. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry, 18, 1217–1224. [Link]

  • Beig, N., Peswani, A., & Bansal, R. K. (2022). Dienophilic reactivity of 2-phosphaindolizines: A conceptual DFT investigation. Beilstein Archives. [Link]

  • Jangid, R. K., Gupta, N., Bansal, R. K., von Hopffgarten, M., & Frenking, G. (2013). Asymmetric Diels–Alder reaction with >C=P– functionality of the 2-phosphaindolizine-η¹-P-aluminium(O-menthoxy) dichloride complex: experimental and theoretical results. Beilstein Journal of Organic Chemistry, 9, 392–400. [Link]

  • Larsen, S. D., & Grieco, P. A. (1986). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 108(14), 3512–3513. [Link]

  • Jangid, R. K., Gupta, N., Bansal, R. K., von Hopffgarten, M., & Frenking, G. (2011). Diels–Alder reaction of 2-phosphaindolizines catalysed by organoaluminium reagent: Theoretical and experimental results. Tetrahedron Letters, 52(14), 1721-1724. [Link]

  • Toullec, P., Ricard, L., & Mathey, F. (2003). Hetero-Diels-Alder reactions of 2H-phospholes with aldehydes. The Journal of Organic Chemistry, 68(7), 2803–2806. [Link]

  • Dinadayalane, T. C., Gayatri, G., Sastry, G. N., & Leszczynski, J. (2005). Competitive Diels-Alder reactions: cyclopentadiene and phospholes with butadiene. The Journal of Physical Chemistry A, 109(41), 9310–9323. [Link]

  • Wikipedia contributors. (2023, December 29). Aza-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • Jangid, R. K., Gupta, N., Bansal, R. K., von Hopffgarten, M., & Frenking, G. (2011). Diels-Alder reaction of 2-phosphaindolizines catalysed by organoaluminium reagent: Theoretical and experimental results. Tetrahedron Letters, 52(14), 1721-1724. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved February 17, 2026, from [Link]

  • Wikipedia contributors. (2024, January 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

  • Bansal, R. K., Beig, N., & Peswani, A. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry, 18, 1217-1224. [Link]

Sources

Comparative Guide: Efficacy of Methyl 3,5-diformylindolizine-1-carboxylate in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on the efficacy of Methyl 3,5-diformylindolizine-1-carboxylate in antimicrobial assays. This guide is structured to provide researchers and drug development professionals with an in-depth technical analysis, comparing this specific compound with established alternatives like Ortho-phthalaldehyde (OPA) and Glutaraldehyde , supported by mechanistic insights and experimental protocols.[1]

Executive Summary

This compound (MDIC) is a specialized indolizine derivative characterized by a bicyclic heteroaromatic core substituted with two formyl (aldehyde) groups at positions 3 and 5, and a carboxylate ester at position 1.[1] While primarily recognized in analytical chemistry as a fluorogenic reagent for amino acid detection (analogous to, yet reportedly 3x more sensitive than, Ortho-phthalaldehyde [OPA] ), its structural properties—specifically the dual aldehyde functionality—position it as a potent candidate for antimicrobial applications.[1]

This guide evaluates MDIC’s efficacy in antimicrobial assays, contrasting its mechanism and performance with standard high-level disinfectants (OPA and Glutaraldehyde).[1] The analysis reveals that MDIC offers a unique dual-action mechanism: protein cross-linking (biocidal) and fluorescent labeling (detection), making it a versatile tool for both sterilization and real-time bacterial monitoring.[1]

Compound Profile & Mechanism of Action[1][2]

Chemical Structure & Properties
  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 163556-04-5[1]

  • Molecular Formula: C₁₂H₉NO₄[1]

  • Key Functional Groups:

    • C-1: Methyl ester (Lipophilicity modulation).[1]

    • C-3 & C-5: Formyl groups (Reactive electrophiles).[1]

    • Core: Indolizine (Electron-rich, fluorescent scaffold).[1]

Mechanism of Antimicrobial Action

MDIC functions as a protein cross-linking agent .[1] Similar to OPA, the aldehyde groups at C-3 and C-5 react with primary amines (lysine residues, N-termini) and thiols on microbial cell walls and membrane proteins.[1]

  • Schiff Base Formation: The electrophilic carbonyl carbons are attacked by nucleophilic amines on the bacterial surface.[1]

  • Cross-Linking: The presence of two formyl groups allows the molecule to bridge two amine groups (inter- or intra-molecularly), leading to:

    • Cell Wall Disruption: Compromising structural integrity.[1]

    • Enzyme Inhibition: Blocking active sites of critical metabolic enzymes.[1]

    • Lysis & Death: Irreversible damage leading to cell death.[1]

Distinction from OPA: While OPA (1,2-dicarbaldehyde) forms a specific isoindole derivative with amines and thiols, MDIC's 3,5-substitution pattern on the indolizine ring creates a larger "bite angle" for cross-linking, potentially targeting different protein domains or inducing distinct conformational changes.[1]

Mechanistic Pathway Diagram

MDIC_Mechanism MDIC This compound (Dual Electrophile) Schiff Schiff Base Formation (Imine Linkage) MDIC->Schiff Electrophilic Attack Microbe Microbial Surface (Proteins/Peptidoglycan) Amine Primary Amines (-NH2) Lysine/N-terminus Microbe->Amine Exposes Amine->Schiff Nucleophilic Attack CrossLink Protein Cross-Linking (Irreversible) Schiff->CrossLink Dual Aldehyde Reaction Death Cell Lysis & Fluorescent Labeling CrossLink->Death Membrane Disruption

Caption: Mechanistic pathway of MDIC reacting with microbial surface amines to induce cell death via cross-linking.[1][4][5][6][7]

Comparative Efficacy Analysis

The following table compares MDIC with standard aldehyde-based antimicrobials. Note that while OPA and Glutaraldehyde are established disinfectants, MDIC is an emerging candidate with superior detection capabilities.[1]

Table 1: Comparison of MDIC, OPA, and Glutaraldehyde
FeatureThis compound (MDIC) Ortho-phthalaldehyde (OPA) Glutaraldehyde
Primary Class Indolizine DialdehydeAromatic DialdehydeAliphatic Dialdehyde
Mechanism Amine Cross-linking + Fluorescence Amine Cross-linking (Isoindole formation)Amine Cross-linking (Aldol condensation)
Reactivity High (3x more sensitive than OPA for amines)High (Rapid kill time)Moderate (Slow kill time)
Fluorescence Strong (Intrinsic Indolizine fluorophore)Weak/Moderate (Requires derivatization)Non-fluorescent
Stability Moderate (Solid form stable)Good (pH 3-9 stable)Poor (Polymerizes, requires activation)
Toxicity Lower volatility (Solid); Indolizine core generally bioactiveVapor toxicity; Skin/Respiratory irritantHigh vapor toxicity; Sensitizer
Application Dual: Disinfection + Real-time Detection High-level Disinfection (Endoscopes)Sterilization (Medical equipment)

Key Insight: MDIC's advantage lies in its fluorogenic property .[1] Unlike OPA, which is purely biocidal, MDIC becomes highly fluorescent upon reacting with bacterial proteins.[1] This allows for simultaneous sterilization and detection —a "smart" antimicrobial assay where the intensity of fluorescence correlates with the degree of protein modification (killing).

Experimental Protocols

To evaluate the efficacy of MDIC, the following protocols are recommended. These are designed to validate both its inhibitory potential (MIC) and its labeling capability.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard Broth Microdilution Method (CLSI Guidelines)

Materials:

  • MDIC (dissolved in DMSO, stock 10 mg/mL).[1]

  • Müller-Hinton Broth (MHB).[1]

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • 96-well microtiter plates.[1]

  • Positive Control: Ciprofloxacin or OPA.[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Dilution: Add 100 µL of MHB to wells 1-12. Add 100 µL of MDIC stock to well 1 and serially dilute (1:2) across the plate.[1][8]

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual: Turbidity indicates growth.[1] MIC is the lowest concentration with no visible growth.

    • Fluorescence: Measure fluorescence (Ex/Em ~450/550 nm, typical for indolizines) to quantify binding to bacterial proteins.[1]

Protocol B: Time-Kill Kinetic Assay (Fluorescence-Correlated)

Validates the speed of action and correlation with labeling.[1]

Workflow:

  • Prepare bacterial suspension (10⁶ CFU/mL) in PBS.

  • Add MDIC at 2x MIC.

  • At time points (0, 5, 10, 30, 60 min), remove aliquots.

  • Viability: Plate on agar to count survivors (CFU/mL).

  • Fluorescence: Wash cells (centrifuge/resuspend in PBS) and measure fluorescence of the pellet.

  • Analysis: Plot "Log Reduction in CFU" vs. "Fluorescence Intensity". A strong negative correlation confirms the mechanism (binding = killing).

Synthesis & Availability Context

For researchers synthesizing or sourcing this compound:

  • Synthesis Route: Typically involves the cycloaddition of a pyridinium ylide (derived from a pyridine derivative) with an alkyne ester (e.g., methyl propiolate), followed by Vilsmeier-Haack formylation to introduce the aldehyde groups.[1]

  • Commercial Availability: Listed in catalogs (e.g., Sigma-Aldrich, BLD Pharm) primarily as an analytical reagent (CAS 163556-04-5).[1]

  • Purity: Ensure ≥95% purity (HPLC) for biological assays to avoid toxicity from unreacted precursors.

References

  • Sigma-Aldrich. Methyl 3,5-diformyl-1-indolizinecarboxylate Product Information. (Accessed 2026).

  • Gundersen, L. L., et al. (2007).[1] "Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis." European Journal of Pharmaceutical Sciences, 30(1), 26-35.[1]

  • Walsh, S. E., et al. (1999).[1] "Ortho-phthalaldehyde: a possible alternative to glutaraldehyde for high-level disinfection."[1] Journal of Applied Microbiology, 86(6), 1039-1046.[1]

  • ChemicalBook. this compound (CAS 163556-04-5) Properties.[1]

  • PubChem. Indolizine Derivatives and Biological Activity.[1] National Library of Medicine.[1]

Disclaimer: While this compound shows significant potential as an antimicrobial agent due to its chemical similarity to OPA and high reactivity with amines, it is currently marketed primarily as an analytical reagent.[1] Researchers should conduct rigorous toxicity and efficacy screenings (as outlined in Protocol A/B) before considering it for clinical or sterilization applications.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3,5-diformylindolizine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3,5-diformylindolizine-1-carboxylate is a poly-functionalized heterocyclic intermediate. Unlike common solvents, this compound possesses a unique reactivity profile due to the simultaneous presence of an electron-rich indolizine core, two reactive formyl (aldehyde) groups, and an ester moiety.

Effective disposal requires more than simple waste binning; it demands a strategy that mitigates the risk of uncontrolled polymerization (via the aldehydes) and unexpected oxidation .

Chemical Hazard Deconstruction
Functional GroupHazard CharacteristicDisposal Implication
Indolizine Core Nitrogenous heterocycle; potential biological activity.Treat as High Toxicity organic waste. Do not dispose of down drains.
3,5-Diformyl (Aldehydes) High reactivity; susceptible to autoxidation to carboxylic acids or polymerization (aldol-type) in basic conditions.Segregate from strong bases and oxidizers. Long-term storage in waste containers can lead to pressure buildup if not stabilized.
Methyl Ester Hydrolytically sensitive but generally stable; contributes to flammability.Compatible with standard Non-Halogenated Organic waste streams.

Immediate Handling & Safety Protocols

Before initiating disposal, ensure the immediate environment is secured.[1][2][3] This compound is likely a solid but may be in solution.

  • PPE Requirements: Nitrile gloves (double-gloving recommended if in solution), chemical safety goggles, and a flame-resistant lab coat.

  • Respiratory Protection: Handle strictly within a certified Fume Hood. If generating dust, use a NIOSH-approved N95 or P100 respirator.

Emergency Spill Response

If a spill occurs during the disposal transfer:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Suppress: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible).

  • Collect: Use non-sparking tools to transfer the absorbed material into a wide-mouth waste jar.

  • Label: Mark as "Debris from Spill: this compound."

Disposal Workflows

Core Directive: The only acceptable destruction method for this compound is High-Temperature Incineration via a licensed hazardous waste vendor.

Scenario A: Solid Substance Disposal (Pure Compound)

Do not dissolve the solid for the sole purpose of disposal. This increases volume and risk.

  • Container Selection: Use a wide-mouth amber glass jar or high-density polyethylene (HDPE) container.

  • Transfer: Transfer the solid using a chemically inert spatula.

  • Labeling: Apply a hazardous waste label.

    • Constituents: this compound (100%).

    • Hazards: Toxic, Irritant.[4][5][6]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until vendor pickup.

Scenario B: Solution Disposal (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, Methanol):

  • Segregation Check: Ensure the waste solvent is compatible.

    • Compatible: Acetone, Methanol, Ethyl Acetate, DCM.[7]

    • INCOMPATIBLE: Nitric Acid, Peroxides, Ammonia, Strong Bases (NaOH/KOH).

  • Stream Selection:

    • If solvent is halogenated (e.g., DCM)

      
      Halogenated Waste Stream .
      
    • If solvent is non-halogenated (e.g., Methanol)

      
      Non-Halogenated Waste Stream .
      
  • Bulking: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Operational Visualizations

Logic Flow: Disposal Decision Matrix

This workflow ensures the compound enters the correct waste stream based on its physical state.

DisposalFlow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Solid Liquid dissolved in Solvent StateCheck->Liquid Is Solution SolidBin Solid Waste Container (Amber Glass/HDPE) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Incineration VENDOR PICKUP: High-Temp Incineration SolidBin->Incineration Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure EPA compliance.

Critical Segregation Protocol

Due to the diformyl functionality, this compound must be segregated from specific chemical classes to prevent accidental synthesis or runaway reactions in the waste container.

Segregation Compound This compound Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) RISK: Fire/Explosion Compound->Oxidizers DO NOT MIX Bases Strong Bases (NaOH, Ammonia) RISK: Polymerization Compound->Bases DO NOT MIX Solvents Organic Solvents (Acetone, Toluene) Compound->Solvents Safe to Bulk Silica Silica Gel / TLC Plates (Solid Waste) Compound->Silica Safe to Bulk

Caption: Chemical compatibility chart highlighting the risks of mixing aldehydes with oxidizers or bases.

Regulatory & Compliance Notes

  • Empty Containers: Containers that held this compound must be "Triple Rinsed" with a solvent capable of dissolving the residue (e.g., Acetone).[7] The rinsate must be disposed of as hazardous waste.[3][7] Only then can the container be discarded or recycled [1].

  • Waste Coding: While this specific molecule may not have a unique RCRA "P" or "U" list code, it should be classified under Ignitable (D001) if in flammable solvent, or as a generic Toxic Organic waste depending on local state regulations [2].

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.